3-Amino-6-bromopyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNAQEKMSVDTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594400 | |
| Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-37-7 | |
| Record name | 3-Amino-6-bromo-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486424-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-6-bromopyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-6-bromopyrazine-2-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Amino-6-bromopyrazine-2-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted pyrazine, it serves as a crucial building block and key intermediate in the synthesis of a variety of bioactive molecules, including novel kinase inhibitors for oncology and agents for crop protection.[1][2] Its unique arrangement of a carboxylic acid, an amino group, and a bromine atom on the pyrazine core provides multiple reaction sites for medicinal chemists to build molecular complexity and tune pharmacological properties.
Despite its importance as a synthetic intermediate, a comprehensive, publicly available dataset of its experimentally determined physical properties is notably absent. Chemical supplier data often indicates that key values, such as melting point and pKa, require experimental determination.[3] This guide, therefore, serves a dual purpose: first, to consolidate all known and computed physicochemical properties of this compound; and second, to provide authoritative, step-by-step protocols for the experimental determination of its primary physical characteristics. This document is designed for researchers, process chemists, and drug development professionals who require a robust understanding and a practical framework for the characterization of this important molecule.
Compound Identity and Core Properties
Accurate identification is the foundation of all subsequent chemical and physical analysis. The fundamental identifiers and computed properties for this compound are summarized below.
| Parameter | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 486424-37-7 | [4] |
| Molecular Formula | C₅H₄BrN₃O₂ | [4] |
| Molecular Weight | 218.01 g/mol | [4] |
| Appearance | Yellow to Brown Solid Powder | |
| Canonical SMILES | C1=C(N=C(C(=N1)N)C(=O)O)Br | |
| InChIKey | MTNAQEKMSVDTAQ-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 216.94869 Da | [4] |
| Polar Surface Area | 89.1 Ų | [4] |
| XLogP3 (Predicted) | 0.9 | [4] |
Physicochemical Properties: Analysis and Expert Postulation
While specific experimental data is scarce, we can leverage data from the parent compound, 3-aminopyrazine-2-carboxylic acid (CAS 5424-01-1), and fundamental chemical principles to predict the physical properties of the 6-bromo derivative.
Melting Point
-
Reported Value: Needs experimental determination.[3]
-
Parent Compound Value: The melting point of 3-aminopyrazine-2-carboxylic acid is reported as 205-210 °C, with decomposition.[5]
-
Expert Analysis: The introduction of a heavy bromine atom onto the pyrazine ring increases the molecular weight and enhances intermolecular forces, such as van der Waals interactions. This typically leads to a higher melting point. Therefore, the melting point of this compound is expected to be higher than that of its non-brominated parent, likely exceeding 210 °C, and may also exhibit decomposition.
Acidity (pKa)
-
Reported Value: Needs experimental determination.[3]
-
Parent Compound Value: The predicted pKa of the carboxylic acid group on 3-aminopyrazine-2-carboxylic acid is approximately 3.65.[5]
-
Expert Analysis: The acidity of the carboxylic acid is primarily influenced by the electronic effects of the substituents on the pyrazine ring. Bromine is an electron-withdrawing group via induction. This effect pulls electron density away from the carboxylate group, stabilizing the conjugate base upon deprotonation. This stabilization makes the proton easier to remove, thus increasing the acidity. Consequently, the pKa of this compound is predicted to be lower (more acidic) than the parent compound's value of ~3.65. This is a critical consideration for salt formation strategies in drug development.
Solubility
-
Reported Value: Limited solubility in water, soluble in some polar organic solvents.[3]
-
Expert Analysis: The molecule possesses both polar functional groups (carboxylic acid, amine) capable of hydrogen bonding and a larger, more hydrophobic bromopyrazine core.
-
Aqueous Solubility: At low pH, the amino group will be protonated (-NH₃⁺), and at high pH, the carboxylic acid will be deprotonated (-COO⁻). In these ionized states, solubility in water is expected to increase. At its isoelectric point, the molecule will exist as a zwitterion, likely exhibiting its lowest aqueous solubility. The overall "limited" solubility is a balance of these factors.
-
Organic Solubility: High solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is expected, as these can effectively solvate the polar groups. Solubility in alcohols like methanol and ethanol should be moderate. It is expected to have very low solubility in non-polar solvents such as hexanes or toluene.
-
Protocols for Experimental Characterization
To address the data gaps, the following sections detail standardized, authoritative methodologies for determining the key physical properties.
Melting Point Determination (USP <741> Method)
The determination of a sharp melting range is a primary indicator of purity. The United States Pharmacopeia (USP) method <741> provides a standardized approach.[5]
Causality: A slow, controlled heating rate (~1 °C/minute) near the melting point is critical. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to a broadened and inaccurate melting range. Using a finely ground, tightly packed powder ensures uniform heat transfer throughout the sample.
Protocol Steps:
-
Sample Preparation: Finely grind a small amount of the dry this compound.
-
Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder. Pack the powder into the bottom of the tube by tapping or dropping it through a long glass tube to form a compact column of 2.5-3.5 mm.
-
Instrument Setup: Place the capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Initial Heating: Heat the block rapidly to a temperature approximately 10 °C below the expected melting point (>210 °C).
-
Controlled Measurement: Reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is T_onset to T_clear.
-
Replicate: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Thermodynamic Aqueous Solubility (Shake-Flask Method)
This method, consistent with WHO and USP guidelines, determines the equilibrium solubility of a compound at different pH values, which is critical for biopharmaceutical classification.[1][6]
Causality: Using an excess of the solid compound ensures that a saturated solution is formed, reaching a true thermodynamic equilibrium. Agitating the suspension for a sufficient duration (e.g., 24-48 hours) is necessary to ensure this equilibrium is reached. Analysis by a specific method like HPLC is crucial to distinguish the compound from any potential impurities or degradants.
Protocol Steps:
-
Buffer Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
-
Sample Addition: Add an excess amount of this compound to separate vials containing each buffer solution. The excess should be clearly visible as a solid suspension.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at 37 ± 1 °C. Agitate for at least 24 hours.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.
Caption: Shake-Flask Method for Solubility.
Expected Spectroscopic Signatures
While experimental spectra are not available, a predictive analysis based on the molecular structure and data from related compounds provides a strong starting point for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: (Predicted in DMSO-d₆)
-
Pyrazine Proton (H-5): A single aromatic proton is present. It is expected to appear as a singlet in the range of δ 8.0-8.5 ppm .
-
Amine Protons (-NH₂): These protons are exchangeable. They are expected to appear as a broad singlet around δ 7.0-7.5 ppm . This peak will disappear upon addition of D₂O.
-
Carboxylic Acid Proton (-COOH): This is a highly deshielded, exchangeable proton. It is expected to appear as a very broad singlet far downfield, typically > δ 12 ppm .[7] This peak will also disappear upon addition of D₂O.
-
-
¹³C NMR: (Predicted in DMSO-d₆) The molecule has 5 unique carbon atoms.
-
Carboxylic Carbon (-COOH): The carbonyl carbon is the most deshielded, expected in the δ 165-170 ppm range.[8]
-
Aromatic Carbons (C-2, C-3, C-6): The carbons attached to heteroatoms (N, Br) will be significantly shifted. C-2 (attached to COOH) and C-3 (attached to NH₂) are expected around δ 150-160 ppm . The carbon bearing the bromine (C-6) would be expected at a lower field than its protonated counterpart, perhaps in the δ 130-140 ppm range.
-
Aromatic Carbon (C-5): The carbon bearing the lone proton is expected to be the most upfield of the ring carbons, likely in the δ 120-130 ppm range.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will be dominated by the characteristic vibrations of its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type & Notes |
| -COOH | 2500-3300 (very broad) | O-H stretch, broadened by hydrogen bonding. |
| -NH₂ | 3300-3500 (two sharp bands) | N-H symmetric and asymmetric stretches. |
| C=O | 1680-1720 | Carbonyl stretch of the carboxylic acid. |
| Aromatic Ring | 1450-1600 | C=C and C=N ring stretching vibrations. |
| C-Br | 550-650 | C-Br stretch, typically in the fingerprint region. |
This pattern is based on analysis of the parent compound, 3-aminopyrazine-2-carboxylic acid, and standard correlation tables.[9][10]
Safety, Handling, and Storage
It is imperative to handle this compound with appropriate safety precautions. The aggregated GHS hazard classifications are summarized below.
| GHS Pictogram | Hazard Class | Hazard Statement |
ngcontent-ng-c887220695="" class="ng-star-inserted"> | Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | H315: Causes skin irritation.[4] | |
| Eye Irritation | H319: Causes serious eye irritation.[4] | |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] | |
ngcontent-ng-c887220695="" class="ng-star-inserted"> | Serious Eye Damage | H318: Causes serious eye damage. |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term stability, storage in a freezer at -20°C is recommended.
Conclusion
This compound is a synthetic building block with high potential, yet its fundamental physical properties remain to be fully characterized in scientific literature. This guide has consolidated all available computed and qualitative data while providing an expert-driven analysis to predict key parameters like melting point and pKa based on established chemical principles and data from analogous compounds. Furthermore, by presenting robust, authoritative protocols for experimental determination, this document establishes a clear and reliable pathway for researchers to generate the precise data needed for process development, formulation, and regulatory filings. This comprehensive approach ensures that future work involving this compound can be built upon a foundation of scientific rigor and technical accuracy.
References
- 1. This compound|lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 4. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazine-2-carboxylic acid CAS#: 5424-01-1 [chemicalbook.com]
- 6. 3-Amino-6-Bromo-2-Pyrazinecarboxylic Acid | Chemical Properties, Uses, Safety Data & China Supplier [chemheterocycles.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. opotek.com [opotek.com]
3-Amino-6-bromopyrazine-2-carboxylic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxylic Acid: A Key Building Block in Medicinal Chemistry
Introduction
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle for drug design. Within this class, functionalized pyrazines serve as critical starting materials for building molecular complexity. This compound is a prime example of such a building block, offering a trifecta of reactive sites—an amino group, a carboxylic acid, and a bromine atom—that empower chemists to explore diverse chemical space in the pursuit of novel therapeutics.
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthetic strategies, chemical reactivity, and applications, grounding the discussion in the practical insights of a senior application scientist.
PART 1: Core Chemical & Physical Properties
A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective use in synthesis and development.
Chemical Structure and Nomenclature
The internationally recognized IUPAC name for this compound is This compound [1]. Its structure is defined by a pyrazine ring substituted at positions 2, 3, and 6 with a carboxylic acid, an amino group, and a bromine atom, respectively.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 486424-37-7[1] |
| Molecular Formula | C₅H₄BrN₃O₂[1] |
| Molecular Weight | 218.01 g/mol [1] |
| IUPAC Name | This compound[1] |
| SMILES | C1=C(N=C(C(=N1)N)C(=O)O)Br[1] |
| InChI Key | MTNAQEKMSVDTAQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of this reagent are crucial for designing reaction conditions, purification procedures, and storage protocols.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [2] |
| Color | Yellow to Brown | [2] |
| Melting Point | 178-183 °C | [2] |
| Boiling Point | 397.8±42.0 °C (Predicted) | [2] |
| Density | 2.039±0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.26±0.10 (Predicted) | [2] |
| Solubility | Soluble in dimethyl sulfoxide and methanol | [2] |
| Storage | Store in freezer (-20°C), under inert atmosphere, protected from light |[2] |
PART 2: Synthesis and Reactivity
As a functionalized intermediate, the true value of this compound lies in its synthesis and subsequent chemical transformations.
Synthetic Strategy
From a retrosynthetic perspective, the target molecule is most logically derived from a more fundamental pyrazine core. A common and effective strategy involves the selective bromination of a precursor such as 3-aminopyrazine-2-carboxylic acid or its corresponding methyl ester. The directing effects of the amino and carboxylic acid groups favor substitution at the C6 position. N-bromosuccinimide (NBS) is a frequently used reagent for such transformations due to its mild nature and high selectivity.
Caption: Proposed Synthetic Workflow for this compound.
Illustrative Synthetic Protocol
The following protocol is an illustrative example adapted from standard organic chemistry principles for heterocycle functionalization.
Step 1: Bromination of Methyl 3-aminopyrazine-2-carboxylate
-
Rationale: The synthesis begins with the methyl ester of 3-aminopyrazine-2-carboxylic acid. Using the ester protects the carboxylic acid and often improves solubility in organic solvents, leading to cleaner reactions.
-
Procedure:
-
Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C. The use of NBS is critical as it provides a source of electrophilic bromine under mild conditions, preventing over-bromination or degradation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent.
-
Purify the crude product via column chromatography or recrystallization to yield methyl 3-amino-6-bromopyrazine-2-carboxylate.
-
Step 2: Hydrolysis to the Carboxylic Acid
-
Rationale: The final step is the saponification of the methyl ester to yield the desired carboxylic acid. Lithium hydroxide (LiOH) is an excellent choice for this transformation as it effectively hydrolyzes the ester under mild conditions, minimizing potential side reactions with the other functional groups.
-
Procedure:
-
Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture with dilute HCl (e.g., 1N) to a pH of ~3-4, which protonates the carboxylate and causes the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
This self-validating protocol includes clear checkpoints (TLC, LC-MS) and rational choices of reagents to ensure high yield and purity.
Key Chemical Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, allowing for sequential and selective modifications. The bromine atom is particularly valuable as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Caption: Key Reactions of this compound.
PART 3: Applications in Research and Drug Development
Role as a Medicinal Chemistry Building Block
This molecule is a quintessential example of a "building block" approach to drug discovery. Researchers utilize it as a foundational scaffold to rapidly generate libraries of diverse compounds for biological screening.
-
Vectorial Diversity: The three distinct functional groups allow for the controlled, stepwise introduction of different substituents, exploring the chemical space around the pyrazine core.
-
Privileged Substructure: The aminopyrazine motif is found in numerous kinase inhibitors and other targeted therapies. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites.
-
Cross-Coupling Handle: The C-Br bond is readily functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, and amino substituents at the 6-position, profoundly impacting the molecule's pharmacological profile. Its use as an intermediate for anti-cancer and anti-inflammatory drugs highlights this versatility[3].
Illustrative Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following workflow demonstrates how a medicinal chemist might leverage this compound to synthesize a target molecule.
Caption: Experimental Workflow for Synthesizing a Bioactive Derivative.
Workflow Rationale:
-
Amidation: The carboxylic acid is converted to an amide first. This is often strategic as amide bond formation is robust and the resulting amide is generally stable to the conditions of subsequent cross-coupling reactions. Cyclopropylamine is chosen as a representative small, rigid group often found in bioactive molecules.
-
Suzuki Coupling: With the amide in place, the bromine atom is targeted for a Suzuki coupling. This reaction introduces a 4-fluorophenyl group, a common substituent in kinase inhibitors used to modulate potency and pharmacokinetic properties. The choice of a palladium catalyst and base is standard for this type of transformation.
-
Purification and Analysis: The final step in any synthesis is rigorous purification (typically via HPLC for drug candidates) and structural confirmation using NMR and mass spectrometry to ensure the compound meets the high-purity standards required for biological testing.
PART 4: Handling, Safety, and Spectral Data
Safety and Handling
Proper handling is paramount when working with any chemical reagent. This compound is considered hazardous.
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|
| GHS05, GHS07 | Danger / Warning | H302: Harmful if swallowed[1][4] H315: Causes skin irritation[1][4] H318/H319: Causes serious eye damage/irritation[1] H335: May cause respiratory irritation[1] |
Safe Handling Protocol:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and tight-sealing safety goggles[4].
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[4].
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a freezer as recommended[2][4]. Keep away from strong oxidizing agents, strong acids, and strong bases[4].
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations[4].
Anticipated Spectroscopic Data
While specific spectra should be acquired for each batch, a senior scientist can anticipate the key features based on the molecule's structure. This foresight is crucial for confirming the identity and purity of the material.
-
¹H NMR (in DMSO-d₆):
-
One singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the lone proton on the pyrazine ring.
-
A broad singlet for the two protons of the primary amine (NH₂) (δ 7.0-8.0 ppm), which may exchange with D₂O.
-
A very broad singlet for the carboxylic acid proton (COOH) (δ > 12 ppm), which will also exchange with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Expect five distinct carbon signals.
-
The carboxylic acid carbonyl carbon will be the most downfield signal (δ ~165-170 ppm).
-
The remaining four carbons of the pyrazine ring will appear in the aromatic region (δ ~120-160 ppm), with the carbon bearing the bromine atom (C-Br) appearing at a characteristic chemical shift.
-
-
FT-IR (ATR):
-
A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹.
-
Two distinct N-H stretching bands from the primary amine around 3300-3500 cm⁻¹.
-
A sharp, strong C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazine ring in the 1500-1600 cm⁻¹ region.
-
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and strategically placed functional groups provide a robust platform for the synthesis of novel compounds with therapeutic potential. By understanding its properties, synthesis, and safe handling, researchers can effectively harness this versatile building block to accelerate the discovery and development of next-generation pharmaceuticals.
References
An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carboxylic acid (CAS: 486424-37-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-bromopyrazine-2-carboxylic acid is a substituted pyrazine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of amino, bromo, and carboxylic acid functionalities on this core structure provides a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug design. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 486424-37-7 | [3] |
| Molecular Formula | C₅H₄BrN₃O₂ | [3] |
| Molecular Weight | 218.01 g/mol | [3] |
| Appearance | Yellow to Brown Solid | [4] |
| Melting Point | 178-183 °C | [5] |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [5] |
| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. | [4][5] |
Synthesis and Reactivity
Figure 1: A plausible retrosynthetic pathway for this compound.
This proposed pathway involves the cyclization of a simple precursor like diaminomaleonitrile to form a pyrazine-2,3-dicarbonitrile, which can then be hydrolyzed to the dicarboxylic acid. Subsequent selective mono-decarboxylation and Hofmann or Curtius rearrangement of one of the carboxylic acid groups could yield the 3-amino-pyrazine-2-carboxylic acid intermediate. The final step would involve a regioselective bromination at the 6-position.
The reactivity of this compound is dictated by its three functional groups: the amino group, the bromo substituent, and the carboxylic acid. This trifunctional nature makes it a highly versatile synthetic intermediate.
Reactions of the Functional Groups:
-
Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation. For instance, it can be coupled with various amines to form a diverse library of pyrazine-2-carboxamides, a common structural motif in bioactive molecules.[6]
-
Amino Group: The amino group can act as a nucleophile and can be acylated, alkylated, or used as a handle for further derivatization.
-
Bromo Group: The bromine atom is a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The bromo group can be readily coupled with a wide range of boronic acids or esters to form carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents at the 6-position.
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-pyrazine with a variety of primary or secondary amines, leading to the synthesis of 6-amino-substituted pyrazine derivatives.
-
Applications in Drug Discovery
The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound serves as a critical starting material for the synthesis of compounds targeting various biological pathways implicated in disease.
As a Scaffold for Kinase Inhibitors
A significant application of aminopyrazine derivatives is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.
Recent research has shown that derivatives of 3-aminopyrazine-2-carboxamide can act as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases.[7] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and proliferation. The ability to readily modify the this compound scaffold through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.
Figure 2: A generalized workflow illustrating the use of this compound in a drug discovery program.
Experimental Protocols
The following are generalized, exemplary protocols for common reactions involving this compound. Researchers should adapt these procedures based on the specific substrate and desired product, and always adhere to standard laboratory safety practices.
Protocol 1: General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM) at room temperature, add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., DIPEA, triethylamine) (2.0 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (or its corresponding ester) (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon, nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3] Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the facile generation of diverse libraries of pyrazine derivatives for biological screening. The demonstrated utility of the aminopyrazine scaffold in the development of kinase inhibitors highlights the importance of this compound in modern drug discovery efforts. Further exploration of the synthetic utility and biological applications of this compound is warranted and is expected to lead to the discovery of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-6-Bromo-2-Pyrazinecarboxylic Acid | Chemical Properties, Uses, Safety Data & China Supplier [chemheterocycles.com]
- 3. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 486424-37-7 [sigmaaldrich.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Amino-6-bromopyrazine-2-carboxylic acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Amino-6-bromopyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The experimental protocols and data interpretation are grounded in established scientific principles and comparative analysis with related pyrazine derivatives.
Introduction
This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are found in some natural products and are key scaffolds in many pharmaceuticals.[1] The unique arrangement of amino, bromo, and carboxylic acid functional groups on the pyrazine ring of the title compound imparts specific electronic and structural features that can be elucidated using various spectroscopic techniques. Understanding these spectroscopic signatures is paramount for confirming the molecular structure, assessing purity, and studying the reactivity of this compound in various chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic proton, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents on the pyrazine ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrazine-H | 8.0 - 8.5 | Singlet (s) | The exact chemical shift will be influenced by the solvent. |
| -NH₂ | 7.5 - 8.0 | Broad Singlet (br s) | The chemical shift and broadness are dependent on solvent and concentration. |
| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | The chemical shift is highly dependent on the solvent and moisture content. |
Causality of Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this type of molecule as it can dissolve the compound and allows for the observation of exchangeable protons like those on the amine and carboxylic acid groups.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyrazine ring carbons are particularly informative.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| -COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid. |
| Pyrazine C-NH₂ | 150 - 155 | Carbon attached to the amino group. |
| Pyrazine C-Br | 130 - 135 | Carbon attached to the bromine atom. |
| Pyrazine C-H | 125 - 130 | Carbon attached to the hydrogen atom. |
| Pyrazine C-COOH | 145 - 150 | Carbon attached to the carboxylic acid group. |
Experimental Protocol for NMR Analysis
A detailed workflow for acquiring NMR data is presented below.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (Amine) | 3300 - 3500 | Medium, two bands |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=N/C=C stretch (Pyrazine ring) | 1550 - 1650 | Medium to Strong |
| C-Br stretch | 500 - 600 | Medium |
Expertise in Interpretation: The broadness of the O-H stretch is due to hydrogen bonding. The presence of two N-H stretching bands is characteristic of a primary amine. The C=O stretching frequency can be influenced by conjugation with the pyrazine ring.
Experimental Protocol for IR Analysis
The general workflow for obtaining an IR spectrum is as follows:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 218.01 g/mol .[2] The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak. Due to the presence of bromine, an isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion. Another likely fragmentation is the loss of the carboxylic acid group (-COOH, 45 Da).
Experimental Protocol for MS Analysis
The following diagram illustrates a typical workflow for mass spectrometry.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and comparisons with closely related structures. These data provide a robust framework for the identification and characterization of this compound. Researchers and drug development professionals can utilize this guide to design experiments, interpret analytical data, and ensure the quality and identity of this important chemical entity.
References
An In-depth Technical Guide to the Solubility of 3-Amino-6-bromopyrazine-2-carboxylic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-amino-6-bromopyrazine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Directed at researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with actionable protocols for determining solubility in organic solvents. Given the current scarcity of published quantitative solubility data for this specific compound, this guide emphasizes a robust experimental approach, grounded in established methodologies and informed by data from structurally analogous compounds.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound with the molecular formula C₅H₄BrN₃O₂ and a molecular weight of approximately 218.01 g/mol .[1] Its structure, featuring a pyrazine ring substituted with an amino group, a bromine atom, and a carboxylic acid, imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for salt formation. These characteristics are critical determinants of its solubility in various media.
Key Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | PubChem[1] |
| Molecular Weight | 218.01 g/mol | PubChem[1] |
| Appearance | Yellow to Brown Solid | Sigma-Aldrich |
| Melting Point | 178-183 °C | ChemicalBook[2] |
| pKa (Predicted) | 3.26 ± 0.10 | ChemicalBook[2] |
| Qualitative Solubility | Soluble in dimethyl sulfoxide and methanol.[2] Soluble in some polar organic solvents.[3] | ChemicalBook, Pipzine Chemicals |
The presence of both a carboxylic acid (acidic) and an amino group (basic) suggests that the solubility of this compound will be highly dependent on the pH of the medium. In organic solvents, its solubility will be governed by the principles of "like dissolves like," where polar solvents are expected to be more effective than non-polar ones.
Theoretical Considerations for Solvent Selection
The molecular structure of this compound allows for several types of interactions with solvent molecules:
-
Hydrogen Bonding: The carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are therefore likely to be effective.
-
Dipole-Dipole Interactions: The polar nature of the pyrazine ring and its substituents will lead to favorable interactions with polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.
-
Acid-Base Interactions: The amphoteric nature of the molecule suggests that its solubility could be enhanced in solvents with acidic or basic properties, although this is more relevant in aqueous systems.
Due to the lack of specific quantitative data for this compound, it is instructive to consider the solubility of structurally similar compounds. For example, a study on 5-methyl-2-pyrazinecarboxylic acid in various solvents provides valuable insights.[4] The reported solubility order at a given temperature was: 1,4-dioxane > ethanol > n-propanol > 1-butanol > methanol > isopropanol > acetone > 2-butanone > ethyl acetate > water > acetonitrile > toluene.[4] This suggests that polar protic and aprotic solvents are generally effective for this class of compounds.
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, tetrahydrofuran), HPLC grade or equivalent
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge with temperature control
-
Calibrated micropipettes
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure a solid phase remains at equilibrium is required.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Transfer the vials to a centrifuge with the temperature set to match the equilibration temperature.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis (HPLC Method):
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the mobile phase of the HPLC to a concentration within the calibrated range of the instrument.
-
Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Self-Validating System:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant across the later time points.
-
Mass Balance: The amount of dissolved and undissolved solid can be determined to perform a mass balance and verify the results.
Experimental Workflow Diagram
Caption: Workflow for determining solubility via the shake-flask method.
Data Summary and Interpretation
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C
| Solvent | Solvent Type | Predicted Solubility Range | Experimental Value (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |
| Methanol | Polar Protic | Moderate to High | To be determined |
| Ethanol | Polar Protic | Moderate | To be determined |
| Acetone | Polar Aprotic | Low to Moderate | To be determined |
| Acetonitrile | Polar Aprotic | Low to Moderate | To be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | To be determined |
| Toluene | Non-polar | Very Low / Insoluble | To be determined |
| Hexane | Non-polar | Very Low / Insoluble | To be determined |
Interpretation of Expected Results:
It is anticipated that the solubility will be highest in polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. Polar protic solvents like methanol and ethanol should also be effective due to their hydrogen bonding capabilities. The solubility is expected to decrease as the solvent polarity decreases, with very low solubility in non-polar solvents like toluene and hexane.
Conclusion
While there is a clear need for experimentally determined quantitative solubility data for this compound, this guide provides a robust framework for obtaining this critical information. By understanding the physicochemical properties of the compound and applying a validated experimental protocol such as the shake-flask method, researchers can confidently determine its solubility in a range of organic solvents. This data is essential for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and agrochemical industries.
References
- 1. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 486424-37-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Thermal Characterization of 3-Amino-6-bromopyrazine-2-carboxylic acid
Executive Summary
3-Amino-6-bromopyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, among which thermal stability and melting point are paramount. These parameters directly influence purity assessment, formulation strategies, shelf-life, and manufacturing process safety.
A review of publicly available data reveals significant ambiguity and a lack of rigorously validated thermal properties for this compound. Commercial supplier databases present conflicting or unverified melting point information, and there is a notable absence of published data from definitive thermal analysis techniques like Differential Scanning calorimetry (DSC) or Thermogravimetric Analysis (TGA).
This technical guide addresses this critical information gap. It provides researchers, scientists, and drug development professionals with a comprehensive framework for the definitive experimental characterization of this compound. The document outlines the theoretical basis for its thermal behavior, presents robust, step-by-step protocols for experimental determination, and offers expert guidance on the interpretation of the resulting data. The objective is to empower research teams to establish a reliable, in-house thermal profile for this compound, ensuring data integrity and mitigating risks in the development pipeline.
Introduction
This compound (C₅H₄BrN₃O₂) is a substituted pyrazine derivative featuring amino, bromo, and carboxylic acid functional groups. This unique arrangement of functionalities makes it a versatile intermediate for creating complex molecular architectures, particularly in the search for new pharmaceuticals.
The thermal behavior of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its characterization profile.
-
Melting Point: The temperature at which a compound transitions from a solid to a liquid is a fundamental physical property. It serves as a primary indicator of identity and purity. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad and depressed range often signifies the presence of impurities.[1]
-
Thermal Stability: This refers to the compound's resistance to decomposition at elevated temperatures. Understanding the decomposition temperature is crucial for establishing safe handling, drying, and storage conditions and for preventing the formation of potentially toxic degradants.[2][3]
Given the absence of definitive public data, this guide provides the necessary theoretical context and practical methodologies to determine these properties with high confidence.
Theoretical Considerations for Thermal Properties
The molecular structure of this compound allows for a qualitative prediction of its thermal characteristics.
Factors Influencing Melting Point
The melting point is dictated by the strength of intermolecular forces in the crystal lattice.[4] Stronger interactions require more thermal energy to overcome, resulting in a higher melting point.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Furthermore, the amino group can act as a hydrogen bond donor, and the pyrazine ring nitrogens can act as acceptors. This extensive hydrogen bonding network is expected to be the dominant contributor to a high melting point.
-
Dipole-Dipole Interactions: The electronegative bromine atom and the polar carboxyl and amino groups create significant molecular dipoles, leading to strong dipole-dipole attractions within the crystal lattice.
-
Molecular Shape and Packing: The planar nature of the pyrazine ring allows for efficient stacking, maximizing van der Waals forces.[4] The substituents, however, may influence the specific packing arrangement. Symmetrical molecules often pack more efficiently and thus have higher melting points.[5]
Compared to simpler pyrazines or benzoic acids, the combination of these strong intermolecular forces suggests that this compound will be a high-melting solid.
Anticipated Thermal Decomposition Pathways
While specific data is unavailable, the thermal decomposition of related heterocyclic carboxylic acids often proceeds via predictable pathways.
-
Decarboxylation: The most likely initial decomposition step upon heating is the loss of carbon dioxide from the carboxylic acid group. This is a common degradation pathway for many carboxylic acids.
-
Ring Fragmentation: At higher temperatures, following or concurrent with decarboxylation, the pyrazine ring itself is expected to fragment. Studies on the thermal decomposition of unsubstituted pyrazine have shown it produces acetylene and HCN at very high temperatures (above 1200 K), though the substituents on this compound will alter the pathway and lower the decomposition temperature significantly.[6]
Initial thermal analysis should be conducted in an inert atmosphere (e.g., nitrogen or argon) to isolate the inherent thermal degradation from any oxidative processes.[3]
Current State of Knowledge: A Call for Experimental Verification
A survey of commercial and public databases underscores the need for definitive experimental work. The reported melting point values are inconsistent, highlighting the unreliability of unverified data.
| Source | Reported Melting Point (°C) | Notes |
| Chongqing Chemdad Co., Ltd | 178-183[7] | A specific range is provided, but it is from a commercial supplier without validation data. |
| Pipzine Chemicals | Data may vary, needs experimental determination | Explicitly states the lack of reliable data. |
| Sigma-Aldrich | Not provided[8][9] | No melting point is listed in the product specifications. |
| Conclusion | Ambiguous and Unverified | A reliable melting point must be determined experimentally. |
Experimental Protocols for Definitive Characterization
To establish a reliable thermal profile, the following validated methods are recommended. The overall workflow involves a preliminary melting point check, followed by detailed analysis using DSC and TGA.
References
- 1. pennwest.edu [pennwest.edu]
- 2. veeprho.com [veeprho.com]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 9. chempap.org [chempap.org]
The Discovery and Foundational Synthesis of 3-Amino-6-bromopyrazine-2-carboxylic Acid: A Key Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-bromopyrazine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, nitrogen-rich aromatic core, functionalized with a strategic bromine atom and key reactive groups (amine and carboxylic acid), makes it an exceptionally versatile precursor for the synthesis of complex therapeutic agents, particularly kinase inhibitors and antivirals. This technical guide provides an in-depth exploration of the compound's origins, its foundational synthetic pathway, and the chemical principles that underpin its preparation. We present a detailed, step-by-step protocol for its synthesis, grounded in authoritative sources, and offer insights into the rationale behind the experimental design.
Introduction: The Pyrazine Core in Drug Discovery
The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug design. The nitrogen atoms act as hydrogen bond acceptors, enhancing the binding affinity and solubility of molecules containing this core.[1] Pyrazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2] The strategic functionalization of the pyrazine ring allows for precise modulation of a molecule's steric and electronic properties, enabling chemists to optimize its pharmacokinetic and pharmacodynamic profile.
This compound emerged not as an isolated discovery, but as a purpose-built intermediate driven by the need for advanced starting materials in drug development programs. Its first notable appearance in the literature is as a key precursor in the synthesis of novel kinase inhibitors and, famously, in early routes to the antiviral drug Favipiravir.[3] The molecule's design is highly logical: the carboxylic acid and amino groups provide handles for amide bond formation and further derivatization, while the bromine atom serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of this compound is best understood by examining its structure retrospectively. The core challenge is the regioselective installation of the bromine atom onto the electron-rich pyrazine ring without interfering with the existing functional groups.
A logical retrosynthetic approach disconnects the molecule at the bromine-carbon bond and the carboxylic acid ester linkage, leading to a more readily available starting material.
Strategic Considerations:
-
Protecting the Carboxylic Acid: Direct bromination of 3-Aminopyrazine-2-carboxylic acid is challenging. The free carboxylic acid can interfere with the reaction conditions and complicate purification. Therefore, it is strategically advantageous to first protect it as a methyl ester. This also enhances the solubility of the substrate in organic solvents suitable for bromination.
-
Choosing the Brominating Agent: The pyrazine ring is activated towards electrophilic substitution by the amino group. However, harsh brominating agents like molecular bromine (Br₂) can lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4] It is a mild, crystalline, and easy-to-handle source of electrophilic bromine, which provides excellent regioselectivity for the position para to the activating amino group, minimizing the formation of undesired isomers.[5][6]
-
Final Deprotection: The final step is a simple saponification (ester hydrolysis) using a base like sodium hydroxide to yield the target carboxylic acid as its sodium salt, which can then be neutralized to provide the free acid.[7]
Foundational Synthesis Workflow
The forward synthesis translates the retrosynthetic strategy into a practical, multi-step laboratory procedure. The workflow begins with the commercially available 3-Aminopyrazine-2-carboxylic acid and proceeds through esterification, selective bromination, and final hydrolysis.
Detailed Experimental Protocols
The following protocols are synthesized from procedures detailed in the patent literature and chemical methodology guides.[7][8] Researchers should always perform their own risk assessment before conducting any chemical synthesis.
Step 1: Esterification to Methyl 3-aminopyrazine-2-carboxylate
-
Rationale: Concentrated sulfuric acid acts as a catalyst for the Fischer esterification. Methanol serves as both the reagent and the solvent, and using it in large excess drives the equilibrium towards the product.
-
Procedure:
-
Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 10-15 mL per gram of acid).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (approx. 0.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 16-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice water and neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield Methyl 3-aminopyrazine-2-carboxylate as a solid.
-
Step 2: Bromination to Methyl 3-amino-6-bromopyrazine-2-carboxylate
-
Rationale: Acetonitrile is an ideal polar aprotic solvent for this reaction, facilitating the dissolution of the starting materials without interfering with the radical or electrophilic bromination mechanism of NBS. The reaction proceeds efficiently at room temperature.
-
Procedure:
-
To a stirred solution of Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in acetonitrile (approx. 10 mL per gram), add N-bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature. A precipitate will form as the reaction progresses.
-
After completion (monitored by TLC/LCMS), collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold acetonitrile to remove any residual succinimide.
-
Dry the solid under vacuum to afford the target product, Methyl 3-amino-6-bromopyrazine-2-carboxylate, typically as a yellow solid. This intermediate is often of sufficient purity to be used directly in the next step.
-
Step 3: Hydrolysis to this compound
-
Rationale: Saponification is a robust method for ester hydrolysis. Heating to reflux ensures the reaction goes to completion. Subsequent acidification protonates the carboxylate salt to precipitate the desired free carboxylic acid.
-
Procedure:
-
Suspend Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in water (approx. 10 mL per gram).
-
Add sodium hydroxide (approx. 1.5 eq) and heat the resulting suspension to reflux.
-
Maintain reflux overnight (approx. 16 hours), during which the suspension should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid or 1M HCl to a pH of ~2-3. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[7]
-
Physicochemical and Spectroscopic Data
Accurate characterization is critical for confirming the identity and purity of the synthesized compounds at each stage.
| Property | 3-Aminopyrazine-2-carboxylic acid (Starting Material) | Methyl 3-amino-6-bromopyrazine-2-carboxylate (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₅H₅N₃O₂ | C₆H₆BrN₃O₂ | C₅H₄BrN₃O₂ |
| Molecular Weight | 139.11 g/mol | 232.04 g/mol [9] | 218.01 g/mol [2] |
| Appearance | Powder | Yellow Solid | Yellow to Brown Solid |
| Melting Point | 205-210 °C (dec.) | Not reported | Not reported |
| ¹H NMR (400 MHz, DMSO-d₆) | Not applicable | δ 3.85 (s, 3H), 7.55 (br s, 2H), 8.42 (s, 1H) ppm | Not reported |
| Mass Spec (ES+) | Not applicable | m/z 233 [M+H]⁺ | Not reported |
Conclusion
The synthesis of this compound is a testament to strategic, rational chemical design. While a singular "discovery" paper is elusive, its emergence in the patent literature highlights its value as a purpose-built scaffold for constructing high-value pharmaceutical agents. The foundational three-step synthesis—esterification, selective NBS bromination, and hydrolysis—is robust, high-yielding, and relies on fundamental, well-understood organic reactions. This guide provides researchers and drug development professionals with the technical knowledge and practical protocols necessary to confidently prepare this vital chemical intermediate, paving the way for future innovations in medicinal chemistry.
References
- 1. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 2. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. par.nsf.gov [par.nsf.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. CN106866553B - Synthesis method of Favipiravir - Google Patents [patents.google.com]
- 9. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Amino-6-bromopyrazine-2-carboxylic acid: A Technical Guide for Advanced Research Applications
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern chemical research, the identification and exploitation of versatile molecular scaffolds are paramount to accelerating discovery. 3-Amino-6-bromopyrazine-2-carboxylic acid is one such scaffold, a trifunctional heterocyclic compound poised for significant impact across medicinal chemistry, agrochemical science, and materials development. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a recognized "privileged scaffold."[1] Its presence in numerous clinically used therapeutic agents, such as Bortezomib and Pyrazinamide, underscores its biological relevance and favorable pharmacokinetic properties.[1][2]
This technical guide provides an in-depth exploration of the potential research applications of this compound. We will dissect its molecular architecture to understand its reactivity and then propose detailed, actionable research plans for its strategic deployment in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block for novel and impactful innovation.
I. Molecular Architecture and Synthetic Versatility
The power of this compound lies in its three distinct functional groups, each offering a gateway for specific chemical transformations. This trifunctionality allows for a modular and strategic approach to library synthesis and molecular optimization.
-
The Carboxylic Acid (C2 Position): This group is the primary site for amide bond formation. Standard coupling reagents (e.g., HATU, HOBt, EDC) or conversion to an acyl chloride can be used to react the acid with a vast library of primary and secondary amines. This allows for the systematic exploration of the "R1" chemical space, which is often crucial for modulating target affinity and selectivity.
-
The Amino Group (C3 Position): The exocyclic amino group provides a secondary site for modification. It can undergo acylation, sulfonylation, or reductive amination to introduce diverse functionalities. This position can be used to fine-tune solubility, introduce hydrogen bond donors/acceptors, or block potential metabolic sites.
-
The Bromo Group (C6 Position): The bromine atom is an exceptionally valuable handle for modern cross-coupling reactions. It is an ideal electrophile for Palladium-catalyzed reactions such as Suzuki-Miyaura (introducing aryl or heteroaryl groups), Sonogashira (introducing alkynes), Buchwald-Hartwig (introducing amines or alcohols), and Stille couplings. This allows for the exploration of the "R2" vector, dramatically expanding the structural diversity achievable from a single core.
The strategic, orthogonal reactivity of these three groups is the cornerstone of this molecule's utility.
II. Application in Drug Discovery: A Scaffold for Targeted Therapies
The pyrazine nucleus is a well-established pharmacophore in numerous therapeutic areas.[3] We propose a focused research program leveraging this compound as a foundational scaffold for the development of novel kinase inhibitors and antimycobacterial agents.
A. Development of Novel Kinase Inhibitors
Protein kinases are a critical class of drug targets, particularly in oncology.[4] Several approved kinase inhibitors feature a 2-aminopyrimidine or related heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase active site. By employing a scaffold hopping strategy, the 3-aminopyrazine core can be designed to mimic this interaction.[4] Recent studies have already demonstrated that 3-amino-pyrazine-2-carboxamide derivatives can act as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[4][5]
This workflow outlines a systematic approach to identify and optimize novel kinase inhibitors derived from the core scaffold.
Caption: Kinase inhibitor discovery workflow.
Step 1: Amide Coupling (Synthesis of Intermediate Library)
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 3-amino-6-bromopyrazine-2-carboxamide intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling (Final Library Synthesis)
-
In a microwave vial, combine the 3-amino-6-bromopyrazine-2-carboxamide intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq).
-
Add a 4:1 mixture of dioxane and water (0.1 M).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over Na2SO4.
-
Concentrate and purify by flash chromatography or preparative HPLC to yield the final product.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low epimerization risk for chiral amines. |
| Coupling Base | DIPEA | Non-nucleophilic base to prevent side reactions. |
| Coupling Solvent | DMF | Excellent solvent for a wide range of substrates. |
| Cross-Coupling Catalyst | Pd(dppf)Cl2 | Robust and versatile catalyst for Suzuki reactions with heteroaryl bromides. |
| Cross-Coupling Base | K2CO3 | Effective inorganic base for Suzuki couplings. |
| Cross-Coupling Solvent | Dioxane/Water | Common and effective solvent system for Suzuki reactions. |
B. Development of Novel Antimycobacterial Agents
Tuberculosis remains a global health crisis, and new drugs with novel mechanisms of action are urgently needed. The approved drug Pyrazinamide, a simple pyrazine carboxamide, is a cornerstone of tuberculosis therapy.[6] It acts as a prodrug, converted to pyrazinoic acid, which disrupts membrane potential in Mycobacterium tuberculosis.[6] This precedent strongly suggests that the pyrazine core is an excellent starting point for new antitubercular agents. Research has shown that derivatives of 3-aminopyrazine-2-carboxamides can exhibit potent antimycobacterial activity, potentially by inhibiting targets like prolyl-tRNA synthetase.[7]
The synthetic workflow described for kinase inhibitors can be directly applied to generate a library for antimycobacterial screening. The "R1" and "R2" substituents can be selected to modulate lipophilicity and introduce functionalities known to be active against mycobacteria.
-
Prepare a stock solution of each library compound in DMSO (e.g., 10 mM).
-
In a 96-well microplate, perform serial dilutions of the compounds in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculate the wells with a suspension of M. tuberculosis H37Rv to a final OD600 of 0.05-0.1.
-
Include positive (e.g., Rifampicin) and negative (DMSO vehicle) controls.
-
Incubate the plates at 37 °C for 7-14 days.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by using a viability indicator like Resazurin. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
III. Application in Materials Science: Building Blocks for Organic Electronics
Pyrazine-based materials are gaining significant interest for their applications in organic electronics, including solar cells, light-emitting diodes, and field-effect transistors.[8][9] The electron-withdrawing nature of the pyrazine ring makes it an excellent component for creating donor-acceptor (D-A) type π-conjugated systems, which are fundamental to the function of these devices.[9]
This compound can be envisioned as a novel building block for such materials. The bromine atom allows for its incorporation into a polymer backbone via cross-coupling reactions, while the amino and carboxylic acid groups can be functionalized to tune the material's electronic properties, solubility, and solid-state packing.
Proposed Research Plan: Synthesis of a Novel Donor-Acceptor Polymer
We propose the synthesis of a novel D-A polymer where a donor unit (e.g., a thiophene-based monomer) is copolymerized with a derivative of our core scaffold.
Caption: Workflow for novel polymer synthesis.
1. Monomer Synthesis: The core scaffold would first be derivatized. A potential route involves protecting the amino group (e.g., as a Boc-carbamate) and esterifying the carboxylic acid. The key step would then be a second bromination at the C5 position to create a dibrominated monomer suitable for polymerization.
2. Stille Polymerization:
-
In a Schlenk flask under an inert atmosphere (Argon), dissolve the dibrominated pyrazine acceptor monomer (M1, 1.0 eq) and a distannylated donor monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (M2, 1.0 eq) in anhydrous toluene.
-
Add Pd2(dba)3 (0.02 eq) and P(o-tol)3 (0.08 eq) as the catalyst system.
-
Degas the solution with argon for 20 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours.
-
Cool the reaction and precipitate the polymer by pouring the solution into methanol.
-
Collect the solid polymer by filtration.
-
Purify the polymer by Soxhlet extraction using a series of solvents (e.g., methanol, acetone, hexanes) to remove oligomers and catalyst residues, followed by extraction with a good solvent (e.g., chloroform or chlorobenzene) to isolate the pure polymer.
The resulting polymer's properties, such as its band gap, HOMO/LUMO energy levels, and charge carrier mobility, can then be thoroughly investigated to assess its potential for electronic device applications.
IV. Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its inherent trifunctionality provides a robust and versatile foundation for creating large, diverse chemical libraries. The proposed research applications in this guide—from the targeted discovery of kinase inhibitors and antimycobacterials to the rational design of novel organic electronic materials—are not merely theoretical. They are grounded in the established chemical reactivity of the scaffold and the proven utility of the pyrazine core in both biological and material contexts. By providing detailed, field-proven workflows and protocols, we hope this guide serves as a catalyst for researchers to unlock the full potential of this powerful molecular building block.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
- 8. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Versatile Blueprint: 3-Amino-6-bromopyrazine-2-carboxylic Acid as a Core Scaffold in Modern Medicinal Chemistry
Introduction: A Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" possess inherent drug-like properties and offer versatile chemical handles for optimization. 3-Amino-6-bromopyrazine-2-carboxylic acid is a quintessential example of such a scaffold. This heterocyclic compound, featuring a pyrazine core, is strategically decorated with three key functional groups: an amino group, a carboxylic acid, and a bromine atom. This arrangement is not a coincidence of synthesis but a deliberate convergence of features that provides a powerful platform for drug design.
The pyrazine ring itself is a bioisostere of other aromatic systems and is found in numerous biologically active molecules. The amino group and carboxylic acid provide sites for hydrogen bonding and can be readily derivatized to modulate potency, selectivity, and pharmacokinetic properties. Critically, the bromine atom at the 6-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents and explore the chemical space around the core. This trifecta of functionality has allowed researchers to develop derivatives targeting a spectrum of diseases, from infectious diseases like tuberculosis to complex proliferative disorders like cancer.[1][2] This guide will provide an in-depth exploration of the synthesis, properties, and multifaceted applications of this pivotal scaffold.
Part 1: Core Characteristics and Synthesis
Physicochemical Properties
The utility of a scaffold begins with its fundamental properties. This compound is a pale yellow solid at room temperature with limited solubility in water but better solubility in polar organic solvents like DMSO and methanol.[3][4] A summary of its key computed and experimental properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | PubChem[5] |
| Molecular Weight | 218.01 g/mol | PubChem[5] |
| Melting Point | 178-183 °C | Chemdad[4] |
| pKa (Predicted) | 3.26 ± 0.10 | Chemdad[4] |
| Density (Predicted) | 2.039 ± 0.06 g/cm³ | Chemdad[4] |
| Solubility | Soluble in DMSO and methanol | Chemdad[4] |
| CAS Number | 486424-37-7 | PubChem[5] |
Synthesis and Derivatization: A Protocol for Amide Formation
The this compound scaffold is commercially available, but its true power lies in its derivatization. One of the most common and crucial modifications is the conversion of the C2-carboxylic acid into a carboxamide. This transformation is pivotal for many of its biological activities. The following protocol describes a reliable method for amide formation using 1,1'-carbonyldiimidazole (CDI) as a coupling agent, a method noted for its mild conditions and high yields.[6][7]
Experimental Protocol: Synthesis of N-substituted 3-Amino-6-bromopyrazine-2-carboxamides
Objective: To convert the carboxylic acid of the scaffold into a representative N-benzyl carboxamide.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzylamine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a microwave reaction vial, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add 1,1'-carbonyldiimidazole (CDI, 1.3 eq) to the solution. The reaction mixture will bubble as CO₂ gas is evolved. Allow the mixture to stir at room temperature for 10-15 minutes, or until the bubbling ceases. This indicates the formation of the activated acyl-imidazole intermediate.[7]
-
Amine Addition: To the activated intermediate, add the desired primary or secondary amine (in this case, benzylamine, 1.5 eq).
-
Microwave-Assisted Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120 °C for 30 minutes with a power of 100 W.[6]
-
Work-up and Purification: After cooling, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-benzyl-3-amino-6-bromopyrazine-2-carboxamide.
Trustworthiness of Protocol: This CDI-mediated, microwave-assisted protocol is a well-established method in medicinal chemistry.[6][7] The formation of the acyl-imidazole intermediate is highly efficient, and the microwave irradiation significantly accelerates the subsequent aminolysis, reducing reaction times from hours to minutes. The self-validating nature of this system lies in the clear visual cue of CO₂ evolution upon activation and the typically clean conversion, which minimizes side products compared to other coupling methods.
Part 2: The Scaffold in Action: Therapeutic Applications
The structural features of this compound have been leveraged to create potent inhibitors for various therapeutic targets. Its ability to form key hydrogen bonds and serve as a rigid core to orient pharmacophoric groups in three-dimensional space is central to its success.
Caption: Versatility of the this compound scaffold.
Antimycobacterial Activity
One of the most significant applications of this scaffold is in the development of novel treatments for tuberculosis (TB), a disease exacerbated by the rise of multidrug-resistant strains. Derivatives of 3-aminopyrazine-2-carboxamide have shown potent activity against Mycobacterium tuberculosis.[6][8] Mechanistic studies suggest that these compounds can act as adenosine mimics, inhibiting essential enzymes like prolyl-tRNA synthetase (ProRS), thereby halting protein synthesis and bacterial growth.[8] The active compounds maintain their efficacy against drug-resistant strains, highlighting their potential to address a critical unmet medical need.[8]
Anticancer Drug Development
In oncology, the pyrazine scaffold is frequently employed in the design of kinase inhibitors. Kinases are crucial signaling proteins that are often dysregulated in cancer. The 3-amino-6-bromopyrazine-2-carboxamide core can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors. Recently, derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in various cancers.[9] The scaffold has also been investigated for creating transition metal complexes with significant anticancer activity against tumor cells.[2]
Agrochemical Applications
Beyond pharmaceuticals, the unique structure of these compounds has been explored in agrochemical research. The scaffold can be incorporated into novel pesticides and herbicides, contributing to crop protection and agricultural productivity.[1]
Part 3: Decoding the Blueprint: Structure-Activity Relationships (SAR)
The process of optimizing a lead compound from a scaffold is a systematic investigation of how structural changes affect biological activity. This is known as establishing a Structure-Activity Relationship (SAR). The antimycobacterial derivatives of 3-aminopyrazine-2-carboxamide serve as an excellent case study.
Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.
Key SAR insights for the antimycobacterial activity of this scaffold include:
-
The C2-Carboxamide is Essential: Conversion of the carboxylic acid to a primary carboxamide (-CONH₂) is critical for activity. Further substitution on the amide nitrogen (e.g., -CONHCH₃) generally leads to a loss of potency, suggesting the NH₂ group is a key hydrogen bond donor.[8]
-
Acylation of the C3-Amino Group Boosts Potency: Attaching acyl groups, particularly substituted benzoyl groups, to the C3-amino function dramatically enhances antimycobacterial activity. This suggests the acyl moiety occupies a specific hydrophobic pocket in the target enzyme.[8]
-
Substitution on the Acyl Moiety is Key: For 3-(benzamido)pyrazine-2-carboxamides, substitution at the 4'-position of the benzene ring is preferred over 2'-substitution. This indicates a specific spatial requirement for substituents to maximize binding interactions.[8]
The following table presents representative data for derivatives against M. tuberculosis, illustrating these SAR principles.
| Compound | R¹ (at C2) | R² (at C3) | MIC (µg/mL) |
| Lead Scaffold | -COOH | -NH₂ | Inactive |
| Derivative 1 | -CONH₂ | -NH₂ | > 100 |
| Derivative 2 | -CONH₂ | -NH-CO-Ph | 31.25 |
| Derivative 3 | -CONH₂ | -NH-CO-Ph(4'-Cl) | 1.95 |
| Derivative 4 | -CONHCH₃ | -NH-CO-Ph(4'-Cl) | > 100 |
Data synthesized from findings in referenced literature.[6][8]
Part 4: Mechanism of Action - A Case Study in Enzyme Inhibition
To understand how these molecules work, we can examine the mechanism of action for the most potent antimycobacterial derivatives. As previously mentioned, they are proposed to inhibit mycobacterial prolyl-tRNA synthetase (ProRS), an enzyme vital for protein synthesis.
ProRS is responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a process that requires adenosine triphosphate (ATP). The 3-(benzamido)pyrazine-2-carboxamide derivatives act as mimics of adenosine, the "A" in ATP. They bind to the adenosine-binding sub-pocket of the enzyme's active site, competitively inhibiting the natural substrate. This binding is stabilized by key interactions: the pyrazine ring nitrogen atoms and the exocyclic amino and carboxamide groups form a network of hydrogen bonds within the active site, effectively blocking the enzyme's function. This leads to a cessation of protein production and, ultimately, bacterial death.[8]
Caption: Inhibition of mycobacterial Prolyl-tRNA Synthetase (ProRS).
Conclusion and Future Perspectives
This compound has firmly established itself as a scaffold of significant value in medicinal chemistry. Its inherent structural features—a rigid, hydrogen-bonding core and synthetically versatile functional groups—provide an ideal starting point for the design of potent and selective modulators of biological targets. The successful development of its derivatives as promising antimycobacterial and anticancer agents underscores its broad therapeutic potential.
Future research will likely focus on several key areas. The use of the C6-bromo handle in more advanced catalytic cross-coupling reactions will allow for the synthesis of even more complex and diverse libraries of compounds. Furthermore, applying this scaffold to new target classes, guided by computational docking and structure-based design, could unlock novel therapeutic applications. As our understanding of disease biology grows, the versatility of blueprints like this compound will ensure it remains a cornerstone of drug discovery for years to come.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 3-Amino-6-bromopyrazine-2-carboxylic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 3-amino-6-bromopyrazine-2-carboxylic acid and its subsequent derivatization. This pyrazine scaffold is a critical building block in medicinal chemistry, forming the core of molecules designed as kinase inhibitors and other therapeutic agents.[1][2][3] The protocols herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a comprehensive resource for chemists in the field.
Strategic Approach: Synthesis of the Core Scaffold
The primary challenge is the controlled synthesis of the this compound core. A logical retrosynthetic analysis reveals a multi-step pathway from more common starting materials. The primary strategy involves the initial formation of 3-aminopyrazine-2-carboxylic acid, followed by selective bromination.
Retrosynthetic Analysis
The key is to disconnect the target molecule at its most synthetically accessible points. The bromo group can be installed via electrophilic aromatic substitution, and the initial pyrazine ring can be formed from an acyclic precursor or, more efficiently, by modifying a related heterocyclic system like pterine.
Caption: Retrosynthetic pathway for the core scaffold.
Protocol 1: Synthesis of 3-Aminopyrazine-2-carboxylic Acid from Pterine
This procedure leverages the alkaline hydrolysis of 2-amino-4-hydroxypteridine (pterine) to open the pteridine ring system, which then rearranges and aromatizes to form the desired pyrazine.[4]
Materials:
-
2-Amino-4-hydroxypteridine (pterine)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Reaction vessel suitable for high temperatures (e.g., a sealed pressure vessel or autoclave)
-
Standard laboratory glassware, filtration apparatus
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine 2-amino-4-hydroxypteridine (1.0 eq), potassium hydroxide (2.5-3.0 eq), and deionized water (approx. 7-8 mL per gram of pterine).
-
Heating: Seal the vessel and heat the mixture to 160-180°C with vigorous stirring. Maintain this temperature for 2-13 hours.[4] The reaction progress can be monitored by TLC or LC-MS if desired.
-
Scientist's Note: The use of a sealed vessel is critical to reach the necessary temperature above the boiling point of water. The alkaline conditions facilitate the nucleophilic attack and subsequent ring-opening of the pyrimidine portion of the pterine structure.
-
-
Cooling and Neutralization: After the reaction is complete, cool the vessel to room temperature. Carefully transfer the reaction solution to a beaker.
-
Acidification: While stirring in an ice bath, slowly add concentrated hydrochloric acid to the solution to adjust the pH to approximately 2.9.[4] The 3-aminopyrazine-2-carboxylic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water and then with a small amount of methanol to remove residual impurities.
-
Drying: Dry the product under vacuum to yield 3-aminopyrazine-2-carboxylic acid. Purity can be assessed by NMR and LC-MS.
Protocol 2: Electrophilic Bromination
With the core acid in hand, the next step is the regioselective installation of the bromine atom at the C6 position. This is achieved via an electrophilic aromatic substitution. The amino group at C3 is a strong activating group, directing the incoming electrophile (Br+) to the ortho and para positions (C5 and C6, respectively). Steric hindrance from the adjacent carboxylic acid at C2 favors substitution at the C6 position.
Materials:
-
3-Aminopyrazine-2-carboxylic acid (or its methyl ester)
-
Sulfuric acid (H₂SO₄)
-
Bromine (Br₂)
-
Acetic acid
-
Sodium hydroxide (NaOH) solution (2N)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Adapted from a similar pyridine system[5]):
-
Dissolution: Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.
-
Scientist's Note: Performing the reaction on the methyl ester can sometimes lead to cleaner reactions and easier purification. The acid protonates the pyrazine nitrogens, making the ring less susceptible to oxidation by bromine and helping to control the regioselectivity.
-
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in acetic acid. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by adjusting the pH to ~6 with a 2N aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford methyl 3-amino-6-bromopyrazine-2-carboxylate.[5] If the acid is desired, this ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water).
Derivatization at the Carboxylic Acid: Amide Synthesis
The carboxylic acid group is a primary handle for derivatization, most commonly through amide bond formation. This is crucial for building larger molecules and exploring structure-activity relationships (SAR). Two robust methods are presented below.[6][7]
Caption: Workflows for Amide Bond Formation.
Protocol 3: Two-Step Amide Synthesis (via Ester)
This classic method involves the formation of a more reactive ester intermediate, which is then displaced by an amine.[6]
Step 1: Fischer Esterification
-
Setup: Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid) in a round-bottom flask.
-
Acid Catalyst: Cool the mixture to 0°C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) (approx. 0.2 eq).
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 24-48 hours.
-
Workup: Pour the reaction mixture into water and carefully neutralize with sodium bicarbonate (NaHCO₃) to pH 7.
-
Isolation: The methyl ester precipitate can be collected by filtration, washed with water, and dried.[6]
Step 2: Aminolysis of the Ester
-
Setup: In a microwave-safe vial, combine the methyl ester (1.0 eq), the desired benzylamine or other amine (1.5 eq), and a catalytic amount of NH₄Cl in methanol.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 130°C for 40 minutes.[6]
-
Purification: After cooling, the product can be purified directly by chromatography or precipitation.
Protocol 4: Direct Amide Synthesis (via CDI Coupling)
This method uses a coupling agent, 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid in situ, providing a highly efficient one-pot procedure.[6][7]
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desired primary or secondary amine (Alkylamine, Aniline, etc.)
-
Microwave reactor
Procedure:
-
Activation: In a microwave vial, add 3-aminopyrazine-2-carboxylic acid (1.0 eq) and dissolve/suspend it in anhydrous DMSO (approx. 10 mL per gram of acid).
-
Add CDI (1.3 eq) to the mixture. Effervescence (CO₂ evolution) should be observed. Allow the mixture to stir for 10-15 minutes at room temperature until the gas evolution ceases.[6][7]
-
Scientist's Note: CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. This intermediate is readily attacked by the nucleophilic amine in the next step. The byproducts (imidazole and CO₂) are innocuous and easily removed.
-
-
Amine Addition: Add the desired amine (1.5 eq) to the vial.
-
Microwave Reaction: Seal the vial and heat in a microwave reactor at 120°C for 30 minutes with a power of 100 W.[6]
-
Workup and Purification: After cooling, the reaction mixture can be diluted with water to precipitate the product, which is then collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
| Derivative Example | Amine Used | Method | Yield | Reference |
| 3-Amino-N-benzylpyrazine-2-carboxamide | Benzylamine | B (CDI) | 91% | [6] |
| 3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide | 2-Methylbenzylamine | B (CDI) | 91% | [7] |
| 3-Amino-N-(3-(trifluoromethyl)benzyl)pyrazine-2-carboxamide | 3-(Trifluoromethyl)benzylamine | B (CDI) | 74% | [7] |
Derivatization at the 6-Bromo Position: Cross-Coupling
The bromine atom at the C6 position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) reactions.[1][8]
Caption: General workflow for Pd-catalyzed cross-coupling.
Protocol 5: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for creating a C-C bond at the C6 position by coupling with a boronic acid or boronate ester.[1]
Materials:
-
3-Amino-6-bromopyrazine-2-carboxamide derivative (1.0 eq)
-
Aryl-boronic acid or aryl-boronate ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube or reaction vial, add the bromo-pyrazine starting material, the boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Scientist's Note: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Establishing and maintaining an inert atmosphere is absolutely critical for the catalytic cycle to function and to prevent catalyst degradation.
-
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Heat the reaction mixture with stirring to 80-110°C for 4-16 hours, or until TLC/LC-MS indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by silica gel chromatography to obtain the desired coupled product.[1]
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]
- 4. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 5. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 3-Amino-6-bromopyrazine-2-carboxylic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, particularly biaryl and hetero-biaryl structures.[3][4] These motifs are core components of numerous blockbuster drugs, agrochemicals, and advanced materials.[5][6]
This guide provides an in-depth protocol and expert insights for the Suzuki-Miyaura coupling of 3-Amino-6-bromopyrazine-2-carboxylic acid, a highly functionalized and pharmaceutically relevant building block. The electron-deficient pyrazine ring, coupled with the presence of amino and carboxylic acid functionalities, presents unique challenges and opportunities that require a carefully optimized protocol. We will dissect the causality behind each experimental choice, providing researchers, scientists, and drug development professionals with a robust, self-validating system for success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium complex.[7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond (in this case, the C-Br bond of the pyrazine) to form a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic moiety from the organoboron species (e.g., a phenyl group from phenylboronic acid) is transferred to the Palladium(II) complex. This step is critically dependent on activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic group to the palladium center.[7][9]
-
Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Coupling with this compound
The success of this specific transformation hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the boronic acid partner.
The Palladium Catalyst and Ligand System
The choice of the palladium source and its associated ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, heteroaromatic substrates, especially those with multiple functional groups, often benefit from more robust catalytic systems.[10]
-
Expertise & Experience: The nitrogen atoms of the pyrazine ring and the amino group can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, the carboxylic acid can complicate the reaction. Therefore, a catalyst system with bulky, electron-rich ligands is recommended. These ligands accelerate the rate of both oxidative addition and reductive elimination while stabilizing the palladium center.[7]
-
Recommended Catalysts:
-
Pd(dppf)Cl₂: A versatile and robust catalyst known for its effectiveness in challenging couplings.[10]
-
Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand: Using a palladium precursor with a bulky, electron-rich phosphine ligand like SPhos or XPhos often provides superior results for heteroaryl couplings.[9][10] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[9]
-
The Role and Selection of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.[11] Its strength and solubility can dramatically influence reaction rates and yields.
-
Expertise & Experience: For a substrate containing an acidic proton (the carboxylic acid) and a potentially sensitive amino group, a moderately strong, non-nucleophilic inorganic base is ideal.
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice for substrates with sensitive functional groups. It is sufficiently basic to promote the reaction without causing significant side reactions.[11]
-
K₂CO₃ (Potassium Carbonate): A widely used, cost-effective, and reliable base for many Suzuki couplings.[3][11]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base, often employed for more difficult or sterically hindered couplings.[11]
-
Solvent System Selection
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic solvent systems are common in Suzuki reactions.[3][12]
-
Expertise & Experience: A polar aprotic solvent mixed with water is the standard. The water helps to dissolve the inorganic base and is believed to play a key role in the transmetalation step.[12]
-
Recommended Solvents:
-
1,4-Dioxane/Water: A classic and highly effective solvent system for a wide range of Suzuki couplings.[8]
-
Toluene/Water or THF/Water: Viable alternatives, with the choice often being empirical.[3][8]
-
DMF (N,N-Dimethylformamide): A more polar option that can be useful if solubility of the starting materials is an issue.[12]
-
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Table 1: Summary of Reaction Components and Conditions
| Component | Role | Recommended Amount (Equivalents) | Molar Amount (Example) | Mass/Volume (Example) |
| This compound | Electrophile | 1.0 | 1.0 mmol | 218 mg |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | 1.2 mmol | Varies |
| Pd(dppf)Cl₂ | Catalyst Precursor | 0.03 - 0.05 (3-5 mol%) | 0.05 mmol | 40.8 mg |
| K₂CO₃ | Base | 2.0 - 3.0 | 2.0 mmol | 276 mg |
| 1,4-Dioxane | Organic Solvent | - | - | 8 mL |
| Water | Aqueous Solvent | - | - | 2 mL |
Step-by-Step Methodology
1. Reaction Setup
-
Procedure: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Scientist's Notes (Trustworthiness): Flame-drying the glassware removes adsorbed water, which can interfere with some catalysts, although the Suzuki reaction itself tolerates water. Using an inert atmosphere is crucial because the active Pd(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation and lower yields.
-
Procedure: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Scientist's Notes (Rationale): This "purge cycle" ensures the reaction environment is free of oxygen.
-
Procedure: Using syringes, add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio).
-
Scientist's Notes (Rationale): Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to addition removes dissolved oxygen, further protecting the catalyst.
2. Reaction Execution
-
Procedure: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Scientist's Notes (Rationale): The elevated temperature is necessary to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.[8] Vigorous stirring is important in biphasic systems to ensure efficient mixing and mass transfer between the organic and aqueous phases.
-
Procedure: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Scientist's Notes (Trustworthiness): Regular monitoring prevents unnecessary heating that could lead to product decomposition or side reactions. A common mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid product spots cleanly.
3. Reaction Work-up and Product Isolation
-
Procedure: Once the reaction is complete, cool the mixture to room temperature.
-
Procedure: Dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst residues.[8] Wash the pad with additional ethyl acetate.
-
Scientist's Notes (Rationale): The Celite filtration is a critical step to remove the heterogeneous palladium black that often forms during the reaction, simplifying the subsequent purification.[13]
-
Procedure: Transfer the filtrate to a separatory funnel. Add water to dissolve the inorganic salts.
-
Procedure: Acidify the aqueous layer to a pH of ~3-4 with 1M HCl. This will protonate the carboxylic acid product, making it less soluble in water and more soluble in the organic layer.
-
Scientist's Notes (Rationale): The product contains both a basic amino group and an acidic carboxylic acid group. Adjusting the pH is crucial for an effective extraction. At acidic pH, the carboxylic acid is neutral, while the amino group is protonated. This manipulation enhances partitioning into the organic solvent.
-
Procedure: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Scientist's Notes (Rationale): Multiple extractions ensure maximum recovery of the product. The brine wash removes residual water from the organic phase, and the drying agent removes the last traces of moisture before solvent evaporation.
4. Purification
-
Procedure: The crude product can be purified by flash column chromatography on silica gel.
-
Scientist's Notes (Expertise): The choice of eluent is critical. A gradient system, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective. The addition of 0.5-1% acetic acid to the eluent system can prevent the carboxylic acid product from streaking on the silica gel column. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield highly pure material if the crude product is a solid.[13]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (oxidized).2. Base is not strong enough.3. Impure boronic acid (protodeboronation). | 1. Ensure rigorous exclusion of oxygen. Use fresh catalyst or a more robust pre-catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11]3. Use a boronic ester (e.g., pinacol ester) which is more stable.[12] Use a slight excess (1.5 eq) of the boronic acid. |
| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene before it can couple.[12] | 1. Use anhydrous solvents and ensure the base is dry.2. Use a boronic ester instead of a boronic acid.[12]3. Add the boronic acid portion-wise during the reaction. |
| Homocoupling | Coupling of two boronic acid molecules (Glaser coupling) or two aryl halide molecules. | 1. Ensure the reaction is truly anaerobic, as oxygen can promote homocoupling.2. Lower the catalyst loading.3. Use a different ligand system. |
| Difficult Workup | Product has high water solubility or forms an emulsion. | 1. Use a different extraction solvent like dichloromethane or add more brine to the aqueous layer to break emulsions.2. Carefully adjust the pH of the aqueous layer to minimize the product's solubility. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that opens the door to a wide array of novel chemical entities for drug discovery and materials science. Success lies not in a single "magic bullet" condition, but in the rational and synergistic selection of the catalyst, base, and solvent. By understanding the mechanistic underpinnings and anticipating potential challenges, researchers can reliably execute this powerful reaction, transforming a simple building block into a high-value, complex scaffold.
References
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategies for Amide Bond Formation with 3-Amino-6-bromopyrazine-2-carboxylic Acid
Introduction: The Strategic Importance of a Versatile Building Block
3-Amino-6-bromopyrazine-2-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its pyrazine core is a common scaffold in a multitude of biologically active molecules. The molecule's unique trifunctional nature—an amino group, a carboxylic acid, and a bromine atom—makes it an exceptionally versatile building block. The carboxylic acid allows for the formation of amide bonds, a cornerstone of medicinal chemistry, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions, enabling extensive structural diversification.[1][2]
However, the electronic properties of the pyrazine ring present specific challenges for amide bond formation. The electron-deficient nature of the aromatic system decreases the nucleophilicity of the C3-amino group and influences the reactivity of the C2-carboxylic acid.[3] This guide provides a comprehensive overview of the principles, experimental considerations, and detailed protocols for the successful and efficient coupling of this compound with a variety of primary and secondary amines.
This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into optimizing this crucial synthetic transformation.
Reagent Overview and Properties
A thorough understanding of the starting material is critical for successful reaction design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 486424-37-7 | |
| Molecular Formula | C₅H₄BrN₃O₂ | [4] |
| Molecular Weight | 218.01 g/mol | [4] |
| Appearance | Yellow to Brown Solid | [5] |
| Melting Point | 178-183 °C | [5] |
| Solubility | Soluble in DMSO and methanol | [5] |
Core Principles of Amide Bond Formation: The Necessity of Activation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard laboratory conditions, requiring high temperatures that are incompatible with complex molecules. The core principle of modern amide synthesis lies in the activation of the carboxylic acid. This process involves converting the hydroxyl group (-OH) of the acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6][7]
This activation is achieved through the use of coupling reagents. The general workflow is a two-step process that often occurs in a single pot:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester).
-
Aminolysis: The amine nucleophile attacks the activated intermediate, displacing the leaving group and forming the stable amide bond.[6]
Diagram 1: Generalized mechanism of amide bond formation via carboxylic acid activation.
Experimental Design: A Scientist's Guide to Key Choices
The success of the coupling reaction depends on a series of informed choices regarding reagents and conditions.
-
Selection of Coupling Reagent: This is the most critical decision.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a cost-effective and widely used reagent.[8] Its primary advantage is that the urea byproduct is water-soluble, simplifying purification via aqueous work-up.[9] For efficiency and to suppress potential racemization (if chiral centers are present), EDC is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt).[10][11] This combination is an excellent first choice for routine couplings.
-
Onium Salts (e.g., HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient aminium salt-based coupling reagent.[8][12] It generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is significantly more reactive than the HOBt ester formed with EDC/HOBt. HATU is the reagent of choice for challenging couplings, such as those involving sterically hindered amines or electron-deficient carboxylic acids, making it particularly suitable for the title compound.
-
-
Selection of Base:
-
Most coupling reactions, especially those using onium salts, require a non-nucleophilic organic base to neutralize the acidic species generated during the reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[13] Its steric bulk prevents it from competing with the primary/secondary amine as a nucleophile. Triethylamine (TEA) can sometimes be used but may lead to side reactions.
-
-
Selection of Solvent:
-
Dimethylformamide (DMF) is the most common solvent for amide couplings due to its high polarity, which aids in dissolving most reactants and intermediates.[9][13]
-
Dichloromethane (DCM) is another viable option, particularly for EDC-based couplings.
-
It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated intermediate, which would revert it back to the starting carboxylic acid.
-
-
Reaction Monitoring and Purification:
-
Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting carboxylic acid has been consumed.
-
Purification: After an aqueous work-up to remove water-soluble byproducts, the crude product is typically purified by flash column chromatography on silica gel to isolate the desired amide from any remaining reagents or non-polar byproducts.[2][14]
-
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for two robust coupling methods. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method represents a reliable and cost-effective approach for coupling this compound with standard primary and secondary amines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis method for 3-Amino-6-bromopyrazine-2-carboxylic acid purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-6-bromopyrazine-2-carboxylic Acid Purity
Abstract
This document provides a comprehensive guide and a robust analytical method for determining the purity of this compound, a key intermediate in pharmaceutical synthesis. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This application note details the scientific rationale behind the method's development, provides step-by-step protocols for its execution, and outlines a validation strategy based on internationally recognized guidelines. The intended audience includes researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Scientific Principles & Method Rationale
The molecular structure of this compound (Figure 1) dictates the strategy for its chromatographic analysis. The molecule possesses a heterocyclic aromatic pyrazine core, making it an excellent chromophore for UV detection. It also contains both a weakly basic amino group and an acidic carboxylic acid group, rendering its net charge and polarity highly dependent on pH. A successful HPLC method must control these variables to ensure reproducible and accurate results.
Figure 1: Structure of this compound
-
Molecular Formula: C₅H₄BrN₃O₂
-
Molecular Weight: 218.01 g/mol [1]
The Choice of Reverse-Phase Chromatography
Reverse-phase HPLC is the chosen mode of separation due to its versatility and suitability for analyzing moderately polar organic molecules like the target analyte.[2] In this technique, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a more polar aqueous-organic mixture.[3] The analyte and its impurities will be separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later.[2]
Rationale for Mobile Phase and pH Control
The presence of ionizable functional groups in the analyte requires strict pH control of the mobile phase. Without it, minor shifts in pH could alter the ionization state of the carboxylic acid and amino groups, leading to poor peak shape and drifting retention times.
To ensure robust retention and sharp, symmetrical peaks, the mobile phase is buffered to an acidic pH (approximately 2.5-3.5). At this pH:
-
The carboxylic acid group (-COOH) is predominantly in its neutral, protonated form, increasing its hydrophobicity and promoting retention on the C18 column.
-
The amino group (-NH₂) is protonated to form -NH₃⁺, but the effect of suppressing the carboxylate anion's polarity is the dominant factor for achieving good chromatography in this instance.
An aqueous solution of phosphoric acid or formic acid is an effective and common choice for this purpose.[4] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved from the main analyte peak.
Rationale for UV Detection
The conjugated aromatic system of the pyrazine ring absorbs UV light, making UV-Vis spectrophotometry an ideal detection method. To maximize sensitivity, the detection wavelength should be set at a maximum absorbance (λmax) of the analyte. A preliminary scan of the analyte in the mobile phase is recommended to determine the optimal wavelength, which is typically in the 250-310 nm range for such structures.
Materials and Methods
Equipment and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
-
Reference Standard: this compound, with known purity.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).
-
Reagents: Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.
-
Labware: Analytical balance, volumetric flasks, autosampler vials.
Chromatographic Conditions
The following conditions have been established for the purity analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocols
The entire analytical workflow is designed to ensure data integrity and is visualized in the diagram below.
Caption: Workflow for HPLC Purity Analysis.
Protocol 1: Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. Use this for dissolving the standard and sample.
-
Standard Stock Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve. Dilute to volume with diluent and mix.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Stock Solution, using the sample to be tested.
Protocol 2: HPLC System Setup and Equilibration
-
Set up the HPLC system according to the conditions listed in the table in section 2.2.
-
Purge all pump lines to remove air bubbles.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
Protocol 3: System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified. This protocol is a self-validating step to ensure the trustworthiness of the results.[5]
-
Make five replicate injections of the Standard Stock Solution.
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column separation. |
| RSD of Peak Area | ≤ 2.0% for 5 replicates | Demonstrates the precision of the injector and system. |
| RSD of Retention Time | ≤ 1.0% for 5 replicates | Confirms the stability of the pump and flow rate. |
Note: These criteria are based on general pharmacopeial standards found in USP <621>.[6][7] Do not proceed with sample analysis if the system fails SST. Troubleshoot the system and repeat the test.
Protocol 4: Data Acquisition and Analysis
-
Inject the diluent (blank) once to ensure no interfering peaks are present at the retention time of the analyte or its impurities.
-
Inject each sample solution in duplicate.
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity of the sample using the area normalization method:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Strategy (ICH Q2(R1))
To ensure this method is suitable for its intended purpose, it must be validated according to the principles outlined in the ICH Q2(R1) guideline.[8] A summary of the validation experiments is provided below.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank, the reference standard, the sample, and a spiked sample. Use a DAD to assess peak purity of the main analyte peak. | No interference at the analyte's retention time. Peak purity index should be > 0.99. |
| Linearity | Prepare and inject standard solutions at five concentrations over the range of 50% to 150% of the sample concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform a recovery study by spiking the sample matrix with the reference standard at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability: Analyze six separate preparations of the same sample on the same day. - Intermediate: Repeat on a different day with a different analyst. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Quantitation Limit (QL) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | The QL must be precise and accurate (e.g., RSD < 10%, recovery 80-120%). |
| Robustness | Deliberately vary key method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2) and assess the impact on SST. | System suitability criteria must still be met. Retention time shifts should be predictable. |
Conclusion
The RP-HPLC method described provides a reliable and robust means for determining the purity of this compound. The use of a buffered mobile phase and gradient elution allows for excellent resolution of the main component from potential impurities. By adhering to the system suitability and method validation protocols grounded in USP and ICH guidelines, users can ensure the generation of accurate and defensible analytical data critical for quality assessment in a regulated environment.
References
- 1. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. 3-Aminopyrazine-2-carboxylic acid | SIELC Technologies [sielc.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-Amino-6-bromopyrazine-2-carboxylic acid
Introduction: The Structural Significance of Substituted Pyrazines
Substituted pyrazines are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Their unique chemical architecture serves as a scaffold for a diverse range of biologically active molecules. 3-Amino-6-bromopyrazine-2-carboxylic acid is a key intermediate in the synthesis of various therapeutic agents, making its unambiguous structural characterization paramount for quality control, reaction monitoring, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules, providing detailed information about the chemical environment of each atom.[1] This guide provides a comprehensive overview of the principles, protocols, and data interpretation for the ¹H and ¹³C NMR analysis of this compound.
Core Principles: Understanding Substituent Effects on the Pyrazine Ring
The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are a direct consequence of the electronic environment of each nucleus. The pyrazine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[2] The substituents—an amino group (-NH₂), a bromine atom (-Br), and a carboxylic acid group (-COOH)—further modulate the electron density distribution around the ring, leading to characteristic shifts in the NMR spectrum.
-
Amino Group (-NH₂): This is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions. This shielding effect would typically shift the signals of nearby protons and carbons to a lower chemical shift (upfield).
-
Bromine Atom (-Br): As an electronegative halogen, bromine exerts an electron-withdrawing inductive effect, deshielding adjacent nuclei and shifting their signals downfield. It also has a weaker electron-donating resonance effect.
-
Carboxylic Acid Group (-COOH): This is a strong electron-withdrawing group, both through induction and resonance. It significantly deshields the adjacent carbons and protons, resulting in a downfield shift. The acidic proton of the carboxyl group is typically observed at a very high chemical shift and its signal can be broad due to hydrogen bonding and chemical exchange.[3]
The interplay of these electronic effects from the three distinct substituents on the pyrazine core allows for the precise assignment of each signal in the ¹H and ¹³C NMR spectra.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust and well-defined experimental protocol is crucial for obtaining high-resolution and reproducible NMR spectra. The following section details the necessary steps from sample preparation to data acquisition.
I. Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. Therefore, meticulous sample preparation is essential.
-
Sample Purity: Ensure the this compound sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent.[4][5][6] Its high polarity effectively dissolves the polar amino acid functionality, and it has a high boiling point, which is advantageous for variable temperature studies if required. Furthermore, labile protons, such as those in the amino and carboxylic acid groups, often give sharper signals in DMSO-d₆ compared to other solvents.[7]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in the same volume of solvent is preferable to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of DMSO-d₆.
-
Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and label it clearly.
-
Workflow for NMR Sample Preparation
Caption: Workflow for preparing the NMR sample.
II. NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Instrument Preparation:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~200 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Data Processing Workflow
Caption: Steps for processing the raw NMR data.
Predicted Spectral Data and Interpretation
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | 8.2 - 8.4 | Singlet | 1H |
| -NH₂ | 7.5 - 7.8 | Broad Singlet | 2H |
| -COOH | 13.0 - 14.0 | Broad Singlet | 1H |
Interpretation of the ¹H NMR Spectrum:
-
H-5 (Singlet, δ 8.2 - 8.4 ppm): There is only one proton attached to the pyrazine ring at the C-5 position. It appears as a singlet because there are no adjacent protons to couple with. Its downfield chemical shift is due to the electron-withdrawing nature of the pyrazine nitrogens and the adjacent bromine atom.
-
-NH₂ (Broad Singlet, δ 7.5 - 7.8 ppm): The two protons of the amino group are chemically equivalent and appear as a broad singlet. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange with the solvent.
-
-COOH (Broad Singlet, δ 13.0 - 14.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and appears far downfield. Its signal is typically broad due to rapid chemical exchange and hydrogen bonding with the solvent.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 170 |
| C-3 | 150 - 155 |
| C-2 | 145 - 150 |
| C-6 | 135 - 140 |
| C-5 | 130 - 135 |
Interpretation of the ¹³C NMR Spectrum:
-
C=O (δ 165 - 170 ppm): The carbonyl carbon of the carboxylic acid is the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
-
C-3 (δ 150 - 155 ppm): This carbon is attached to the electron-donating amino group, which would normally cause an upfield shift. However, it is also adjacent to the electron-withdrawing carboxylic acid and a ring nitrogen, resulting in a net downfield position.
-
C-2 (δ 145 - 150 ppm): This carbon is directly bonded to the electron-withdrawing carboxylic acid group and is situated between two ring nitrogens, leading to a significant downfield shift.
-
C-6 (δ 135 - 140 ppm): The carbon atom bonded to the bromine atom is deshielded due to bromine's electronegativity.
-
C-5 (δ 130 - 135 ppm): This carbon is adjacent to the bromine-substituted carbon and a ring nitrogen, placing it in a relatively downfield region.
Conclusion
The comprehensive ¹H and ¹³C NMR characterization of this compound is achievable through the careful application of the protocols and interpretive principles outlined in this guide. The predicted chemical shifts, based on the known electronic effects of the amino, bromo, and carboxylic acid substituents, provide a robust framework for the structural verification of this important synthetic intermediate. Adherence to the detailed experimental procedures will ensure the acquisition of high-quality, reliable data, which is fundamental for researchers, scientists, and drug development professionals.
References
- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 6. DMSO-D6 Preparations and applications Dimethyl sulfoxide - Mesbah Energy [irisotope.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 3-Amino-6-bromopyrazine-2-carboxylic Acid for the Synthesis of Potent FGFR Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Amino-6-bromopyrazine-2-carboxylic acid as a versatile starting material for the synthesis of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document outlines the scientific rationale, detailed synthetic protocols, structure-activity relationship (SAR) insights, and methods for biological evaluation.
Introduction: The Therapeutic Promise of Targeting FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[2][3] This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention.[4][5][6] Small molecule inhibitors that target the ATP-binding pocket of FGFRs have shown significant promise in clinical trials, with several gaining regulatory approval.[2][3]
The 3-aminopyrazine-2-carboxamide scaffold has emerged as a privileged structure in the design of potent and selective FGFR inhibitors.[1][4][5][6] This core structure facilitates key hydrogen bonding interactions within the FGFR kinase domain, providing a strong foundation for inhibitor binding. This compound is an ideal starting material for accessing a diverse library of these inhibitors, offering two key points for chemical modification: the carboxylic acid for amide bond formation and the bromine atom for cross-coupling reactions.
Strategic Synthesis of 3-Aminopyrazine-2-carboxamide based FGFR Inhibitors
The synthesis of potent FGFR inhibitors from this compound typically involves a two-pronged strategy:
-
Amide Coupling: The carboxylic acid moiety is coupled with a variety of aniline derivatives. This part of the molecule often targets the hinge region of the FGFR kinase domain, forming critical hydrogen bonds.
-
Suzuki Cross-Coupling: The bromine atom on the pyrazine ring serves as a handle for introducing diverse aryl or heteroaryl groups via palladium-catalyzed Suzuki cross-coupling reactions. These modifications allow for the exploration of the solvent-exposed region of the ATP-binding pocket, influencing potency and selectivity.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for FGFR inhibitors.
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of the key amide intermediate. The choice of aniline is critical for the final inhibitor's potency and selectivity.
Materials:
-
This compound
-
Substituted aniline derivative (e.g., 3,5-dimethoxyaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-bromo-N-(aryl)pyrazine-2-carboxamide intermediate.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.
-
Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.
Protocol 2: Suzuki Cross-Coupling for Derivatization
This protocol details the introduction of various substituents at the 6-position of the pyrazine ring.
Materials:
-
3-Amino-6-bromo-N-(aryl)pyrazine-2-carboxamide intermediate from Protocol 1
-
Arylboronic acid or arylboronate ester
-
Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the 3-amino-6-bromo-N-(aryl)pyrazine-2-carboxamide intermediate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and Na₂CO₃ (2.0 eq) in a reaction vessel, add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq) to the reaction mixture.
-
Heat the reaction at 100 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth, washing with EtOAc.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final FGFR inhibitor.
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂ is a robust palladium catalyst suitable for a wide range of Suzuki couplings, showing good tolerance to various functional groups.
-
Na₂CO₃ is used as the base to activate the boronic acid for transmetalation.
-
A 4:1 dioxane/water mixture is a common solvent system for Suzuki reactions, ensuring the solubility of both organic and inorganic reagents.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 3-aminopyrazine-2-carboxamide scaffold has yielded valuable insights into the structural requirements for potent FGFR inhibition.[4][5]
| Position of Modification | Favorable Substituents | Rationale |
| N-aryl group (from aniline) | 3,5-dimethoxyphenyl | The methoxy groups can form additional hydrogen bonds with the kinase domain. |
| 6-position of pyrazine ring (from Suzuki coupling) | (Morpholin-4-yl)methylene, methyl-thiomorpholine 1,1-dioxide | These groups can extend into the solvent-exposed region, improving potency and pharmacokinetic properties.[4] |
| Pyrrole-1-methylene | Can provide additional interactions and favorable physicochemical properties.[4] |
Characterization of Synthesized Inhibitors
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the final compounds.[7]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Biological Evaluation of FGFR Inhibitors
The inhibitory activity of the synthesized compounds against FGFRs should be evaluated through a series of in vitro and cell-based assays.
FGFR Signaling Pathway
The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by the synthesized compounds.
Caption: Simplified FGFR signaling pathway and inhibition.
Protocol 3: In Vitro FGFR Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against different FGFR isoforms (FGFR1-4).
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 384-well plate, add the inhibitor solution, the respective FGFR enzyme, and the substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
Representative Data:
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 18d | - | 600 | 480 |
| 18g | - | 380 | - |
| 18i | - | 150 | - |
| Data adapted from a study on 3-amino-pyrazine-2-carboxamide derivatives.[4] |
Protocol 4: Cell-Based Proliferation Assay
This assay evaluates the ability of the inhibitors to suppress the growth of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell lines with FGFR aberrations (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 fusion)
-
Appropriate cell culture medium and supplements
-
Synthesized inhibitor compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to the wells.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Representative Data for Compound 18i:
| Cell Line | FGFR Aberration | IC₅₀ (µM) |
| SNU-16 | FGFR2 amplification | 1.88 |
| KMS-11 | FGFR3 fusion | 3.02 |
| SW-780 | FGFR3 fusion | 2.34 |
| MDA-MB-453 | FGFR4 mutation | 12.58 |
| Data from a study on 3-amino-pyrazine-2-carboxamide derivatives.[4] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent and selective FGFR inhibitors. The synthetic routes outlined in these notes, based on robust amide coupling and Suzuki cross-coupling reactions, provide a clear path for generating diverse libraries of compounds for SAR studies. The accompanying biological evaluation protocols offer a framework for characterizing the synthesized inhibitors and identifying promising lead candidates for further preclinical and clinical development in the pursuit of novel cancer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Metal Complexation with 3-Amino-6-bromopyrazine-2-carboxylic Acid
Introduction: The Versatile Role of 3-Amino-6-bromopyrazine-2-carboxylic Acid in Coordination Chemistry
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its rigid pyrazine core, coupled with strategically positioned amino and carboxylic acid functional groups, makes it an excellent chelating agent for a variety of metal ions. The heteroaromatic nature of the pyrazine ring allows for a unique combination of polar and nonpolar interactions, influencing the binding modes and properties of its metal complexes.[3] The coordination of this ligand to metal centers can lead to the formation of stable complexes with diverse geometries and electronic properties, which in turn can be exploited for various applications, including catalysis, and importantly, as potential therapeutic agents.[4][5] The development of new metal-based drugs is a burgeoning area of research, with pyrazine derivatives showing promise in the design of novel anticancer, antibacterial, and antifungal compounds.[1][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the metal complexation of this compound. It includes detailed protocols for the synthesis and characterization of a representative transition metal complex, alongside expert insights into the underlying chemical principles.
Ligand Profile: this compound
This compound (Hapc) is a solid, typically appearing as a yellow to brown powder.[7] Its structure is characterized by a pyrazine ring substituted with an amino group at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group at the 2-position.
Key Structural Features and Coordination Behavior:
-
Bidentate Chelator: The primary coordination mode of this ligand involves the nitrogen atom of the pyrazine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring with a metal ion.
-
Modulation of Electronic Properties: The electron-donating amino group and the electron-withdrawing bromine atom on the pyrazine ring influence the electron density of the coordinating nitrogen atom, thereby affecting the stability and reactivity of the resulting metal complex.
-
Potential for Bridging: In some instances, the pyrazine nitrogen atoms can act as bridging ligands, leading to the formation of polynuclear or polymeric structures.[8]
Below is a diagram illustrating the structure of this compound.
Caption: Structure of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of a representative transition metal complex, specifically with Copper(II). This protocol is adapted from established methods for similar pyrazine-2-carboxylic acid derivatives and serves as a robust starting point for further investigation.[8][9][10]
Protocol 1: Synthesis of a Cu(II) Complex of this compound
This protocol describes the synthesis of a Copper(II) complex. The reaction involves the coordination of the deprotonated ligand to the Cu(II) center.
Materials:
-
This compound (Hapc)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Methanol (reagent grade)
-
Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Schlenk line or nitrogen/argon source (optional, for air-sensitive complexes)
-
Standard laboratory glassware
Procedure:
-
Ligand Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1 mmol) in methanol (30 mL). Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Addition: In a separate beaker, dissolve Copper(II) acetate monohydrate (e.g., 0.5 mmol) in a minimal amount of methanol (10 mL).
-
Complexation Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature. A color change and/or precipitation is typically observed upon addition.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. This ensures the completion of the reaction.
-
Isolation of the Complex: After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid under vacuum or in a desiccator to obtain the final product.
Self-Validating System & Causality:
-
Molar Ratio: A 2:1 ligand-to-metal molar ratio is often used to favor the formation of bis-chelated complexes. However, the stoichiometry can be varied to target different coordination environments.
-
Solvent Choice: Methanol is a common solvent for these reactions due to its ability to dissolve both the ligand and many metal salts, and its relatively low boiling point facilitates easy removal.
-
Refluxing: Heating under reflux provides the necessary activation energy for the coordination reaction to proceed to completion.
-
Washing Steps: Washing with a solvent in which the product is sparingly soluble (cold methanol) removes soluble impurities, while a non-polar solvent like diethyl ether removes non-polar contaminants and aids in drying.
Protocol 2: Characterization of the Metal Complex
A thorough characterization of the newly synthesized complex is crucial to confirm its identity, purity, and structure.
1. Infrared (IR) Spectroscopy:
-
Objective: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.
-
Procedure: Record the IR spectrum of the free ligand and the metal complex using KBr pellets or an ATR accessory.
-
Expected Observations:
-
A shift in the C=O stretching frequency of the carboxylic acid group upon coordination.
-
Changes in the vibrational modes of the pyrazine ring, indicating the involvement of the ring nitrogen in bonding.[10]
-
The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) corresponding to M-N and M-O stretching vibrations.[11]
-
| Functional Group | Typical Wavenumber (cm⁻¹) - Free Ligand | Expected Shift upon Coordination |
| C=O (Carboxylic Acid) | ~1700-1725 | Shift to lower frequency |
| C=N (Pyrazine Ring) | ~1550-1600 | Shift to higher or lower frequency |
| M-N Stretch | - | Appearance of new band (~400-500 cm⁻¹) |
| M-O Stretch | - | Appearance of new band (~500-600 cm⁻¹) |
2. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions within the complex and confirm coordination.
-
Procedure: Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO or DMF) and record their UV-Vis spectra.
-
Expected Observations:
-
Shifts in the absorption bands corresponding to π-π* and n-π* transitions of the ligand upon complexation.[10]
-
The appearance of new, weaker absorption bands in the visible region, which can be attributed to d-d electronic transitions of the metal ion in the ligand field.
-
3. Elemental Analysis (CHN):
-
Objective: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Procedure: Submit a pure, dry sample of the complex for C, H, and N analysis.
-
Expected Outcome: The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
4. Single-Crystal X-ray Diffraction (if suitable crystals are obtained):
-
Objective: To determine the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and coordination geometry.[8][12]
-
Procedure: Grow single crystals of the complex, typically by slow evaporation of a dilute solution. The crystal is then mounted on a diffractometer to collect diffraction data.
-
Expected Outcome: A detailed crystal structure that provides unambiguous evidence of the coordination mode of the ligand and the geometry around the metal center.
Workflow and Visualization
The overall workflow for the synthesis and characterization of the metal complex is depicted in the following diagram:
Caption: Experimental workflow for synthesis and characterization.
A hypothetical structure of a bis-chelated Cu(II) complex with this compound is shown below.
Caption: Hypothetical coordination of two ligands to a central Cu(II) ion.
Applications in Drug Development
Metal complexes of pyrazine derivatives have garnered significant attention for their potential therapeutic applications. The coordination of a metal ion to a biologically active ligand can enhance its efficacy.[4] Research has shown that transition metal complexes of 3-aminopyrazine-2-carboxylic acid exhibit significant anticancer activity.[6] The rationale behind this is that the complex can have different cellular uptake, distribution, and interaction mechanisms with biological targets compared to the free ligand. Furthermore, the metal center itself can introduce novel modes of action, such as redox activity or the ability to bind to specific sites on proteins and nucleic acids. The continued exploration of these complexes is a promising avenue for the discovery of new metal-based drugs.
References
- 1. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Design, synthesis and characterization of novel Ni(II) and Cu(II) complexes as antivirus drug candidates against SARS-CoV-2 and HIV virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Step-by-step synthesis of substituted aminopyrazine carboxylic acids
Application Notes & Protocols
Topic: Step-by-Step Synthesis of Substituted Aminopyrazine Carboxylic Acids and Their Amide Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Aminopyrazine Scaffolds in Medicinal Chemistry
The pyrazine ring system is a vital heterocyclic motif that constitutes the core of numerous biologically active compounds.[1][2] Specifically, substituted aminopyrazine carboxylic acids and their derivatives are privileged scaffolds in drug discovery, demonstrating a wide array of pharmacological activities, including antimycobacterial, anticancer, and kinase inhibitory effects.[3][4][5] Their structural rigidity, combined with the capacity for multiple hydrogen bonding interactions, makes them ideal for targeted binding to biological macromolecules.
Pyrazinamide, a cornerstone drug for tuberculosis treatment, is a classic example of the therapeutic potential of this class of molecules.[4] It functions as a prodrug, being converted to its active form, pyrazinoic acid, within mycobacteria.[6] This foundational understanding has spurred extensive research into creating diverse libraries of substituted aminopyrazine derivatives to explore new therapeutic avenues.[2][5]
This application note provides a detailed, step-by-step guide for the synthesis of a key intermediate, 3-aminopyrazine-2-carboxylic acid, and its subsequent derivatization into a variety of N-substituted amides. We will delve into the rationale behind procedural choices, offer robust protocols, and provide troubleshooting guidance to empower researchers in their synthetic efforts.
Overall Synthetic Strategy
The synthesis of substituted aminopyrazine carboxamides is most efficiently approached in a two-stage process. First, a stable, core intermediate, 3-aminopyrazine-2-carboxylic acid, is prepared. This core molecule can then be coupled with a diverse range of amines to generate a library of target compounds. This modular approach is highly effective for structure-activity relationship (SAR) studies.
The workflow begins with the hydrolysis of a commercially available ester, methyl 3-aminopyrazine-2-carboxylate, to yield the corresponding carboxylic acid. The acid is then activated using a coupling agent and reacted with a primary or secondary amine to form the desired amide bond.
Caption: General workflow for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.
Part 1: Synthesis of the Core Intermediate: 3-Aminopyrazine-2-carboxylic Acid
The foundational step is the preparation of 3-aminopyrazine-2-carboxylic acid. While several routes exist, including the degradation of pteridines[7], a highly reliable and straightforward method is the saponification (hydrolysis) of its methyl ester.[8] This reaction is typically high-yielding and results in a pure product that can often be used without further purification.
Protocol 1: Hydrolysis of Methyl 3-aminopyrazine-2-carboxylate
Principle: This protocol utilizes a base-catalyzed hydrolysis of the methyl ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling a methoxide ion. A final acid-base workup protonates the carboxylate salt to yield the desired carboxylic acid.
| Materials & Reagents | Equipment |
| Methyl 3-aminopyrazine-2-carboxylate | Round-bottom flask |
| Methanol (MeOH) | Magnetic stirrer and stir bar |
| Sodium Hydroxide (NaOH), 1N aqueous solution | Ice water bath |
| Hydrochloric Acid (HCl), 1N aqueous solution | pH paper or pH meter |
| Deionized Water | Rotary evaporator |
| Buchner funnel and filter paper | |
| Vacuum flask |
Step-by-Step Procedure:
-
Dissolution: Suspend methyl 3-aminopyrazine-2-carboxylate (e.g., 2.0 g, 13.1 mmol) in methanol (40 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: To the stirred suspension, add 1N aqueous sodium hydroxide (30 mL, 30 mmol) at room temperature. The mixture should become a clear solution as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Partially evaporate the methanol under reduced pressure using a rotary evaporator. This step is crucial to prevent precipitation issues during acidification.
-
Acidification: Cool the remaining aqueous solution in an ice water bath. Slowly add 1N aqueous hydrochloric acid while stirring vigorously. A precipitate will begin to form as the solution is neutralized.
-
Precipitation: Continue adding 1N HCl until the pH of the solution is approximately 2-3. The target product, 3-aminopyrazine-2-carboxylic acid, will precipitate out as a solid.[8]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 15 mL) to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. A typical yield is around 85-95%. The product is often pure enough for the subsequent coupling step.
Part 2: Synthesis of Substituted Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry.[9] For a substrate like 3-aminopyrazine-2-carboxylic acid, direct condensation with an amine is not feasible due to the low electrophilicity of the carboxylic acid's carbonyl carbon. Therefore, the carboxylic acid must first be "activated" with a coupling reagent. This process converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
We present two highly effective, field-proven protocols for this transformation.
Protocol 2A: Amide Coupling via 1,1'-Carbonyldiimidazole (CDI) Activation
Principle: CDI is an excellent coupling reagent that reacts with the carboxylic acid to form a highly reactive N-acyl-imidazolide intermediate.[6] This intermediate readily undergoes nucleophilic acyl substitution by an amine. A key advantage of this method is that the byproducts, imidazole and carbon dioxide, are either easily removed or non-interfering.[6]
Caption: Mechanism of CDI-mediated amide bond formation.
Step-by-Step Procedure:
-
Acid Activation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
CDI Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.3 eq) portion-wise to the solution. Effervescence (CO₂ evolution) will be observed. Stir the mixture at room temperature for 10-15 minutes, or until the bubbling ceases, indicating the complete formation of the acyl-imidazolide intermediate.[6]
-
Amine Addition: Add the desired amine (primary or secondary, 1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 50-120 °C) to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction (e.g., 120 °C for 30 min).[6] Reaction time can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), pour the reaction mixture into water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2B: Amide Coupling via Propylphosphonic Anhydride (T3P®) Activation
Principle: T3P® is a mild and highly efficient coupling reagent that works well for a broad range of substrates, including electron-deficient amines and sterically hindered acids.[10] It activates the carboxylic acid to form a mixed anhydride, which is then attacked by the amine. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous work-up.
Step-by-Step Procedure:
-
Initial Mixture: To a stirred suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a tertiary base like diisopropylethylamine (DIPEA, 3.0 eq) in an anhydrous solvent like DMF or ethyl acetate, add T3P® (50% solution in ethyl acetate, 1.3 eq) dropwise at room temperature under an inert atmosphere.[10]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.
Data Summary: Representative Amide Derivatives
The following table summarizes expected outcomes for the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides, demonstrating the versatility of the described coupling protocols.
| Entry | Amine Substrate | Coupling Method | Typical Yield (%) | Reference |
| 1 | Benzylamine | Method A (CDI) | 91 | [6] |
| 2 | Aniline | Method A (CDI) | 75-85 | [6] |
| 3 | 4-Methylpiperazine | Method B (T3P®) | 80-90 | [10] |
| 4 | N-Heteroarylpiperazine | Method B (T3P®) | 83 | [10] |
| 5 | 2-Methylbenzylamine | Method A (CDI) | 91 | [6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Amide | 1. Incomplete activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Water present in the reaction. | 1. Ensure CDI or T3P® is fresh and active. Increase reaction time for activation.2. Increase reaction temperature or use microwave heating. Add a catalyst like DMAP (for acid chloride routes).3. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
| Reaction Does Not Start | Inactive coupling reagent or highly unreactive amine. | Test the coupling reagent on a more reactive substrate. For unreactive amines, consider converting the carboxylic acid to the more reactive acid chloride using SOCl₂ or oxalyl chloride.[4][11] |
| Multiple Byproducts | 1. Side reactions of functional groups on the amine.2. Double acylation of the 3-amino group on the pyrazine ring. | 1. Use protecting groups for other reactive functionalities (e.g., Boc for amines, TBDMS for alcohols).[12]2. Use milder conditions and avoid a large excess of the activated acid. |
| Purification Difficulties | Product and starting materials have similar polarity. Byproducts from the coupling reagent are difficult to remove. | Ensure the reaction goes to completion to consume starting material. Choose a coupling reagent with easily removable byproducts (e.g., T3P® byproducts are water-soluble). Optimize chromatography conditions (solvent system, gradient). |
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H)-one derivatives from furan-2,3-diones [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 8. 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 [chemicalbook.com]
- 9. hepatochem.com [hepatochem.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. scilit.com [scilit.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
In Vitro Assay Protocols for 3-Amino-6-bromopyrazine-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Researchers
Introduction: The Therapeutic Potential of Pyrazine Scaffolds
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 3-amino-6-bromopyrazine-2-carboxylic acid have emerged as a promising class of molecules with diverse therapeutic potential. Researchers have actively investigated these compounds for their utility as kinase inhibitors in oncology and as novel antimicrobial agents to combat drug-resistant pathogens.[1][2][3][4] Their versatile structure allows for chemical modifications that can be tailored to enhance potency and selectivity against specific biological targets.
This application note provides detailed, field-proven protocols for two key in vitro assays essential for the preliminary screening and characterization of this compound derivatives: a luminescence-based kinase inhibition assay and a broth microdilution assay for determining minimum inhibitory concentration (MIC). These protocols are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data, enabling informed decisions in the early stages of the drug discovery pipeline.
Part 1: In Vitro Kinase Inhibition Profiling
A significant area of interest for 3-aminopyrazine-2-carboxamide derivatives is their potential as kinase inhibitors. Notably, certain derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[2] The following protocol details a robust, high-throughput luminescence-based assay for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase, such as FGFR.
Scientific Rationale: Quantifying Kinase Activity through ADP Production
The ADP-Glo™ Kinase Assay is a sensitive and reliable method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. This assay is performed in two steps. First, upon completion of the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to the amount of ADP formed and, therefore, the kinase activity. A decrease in luminescence in the presence of a test compound indicates inhibition of the kinase.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol: FGFR Kinase Inhibition Assay
This protocol is optimized for a 384-well plate format. All steps should be performed at room temperature unless otherwise specified.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Specific kinase buffers may vary depending on the target kinase.
-
Test Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
Prepare an intermediate dilution of each compound concentration in 1X kinase buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.
-
-
Enzyme and Substrate Preparation:
-
Dilute the FGFR kinase (e.g., FGFR2) and its corresponding substrate (e.g., a poly-Glu-Tyr peptide) to the desired concentrations in 1X kinase buffer. The optimal concentrations should be determined empirically but typically range from 1-10 ng/µL for the kinase and 0.2-1 µg/µL for the substrate.
-
-
ATP Solution: Prepare a working solution of ATP in 1X kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
2. Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a white, opaque 384-well plate. Include wells with DMSO only as a no-inhibitor control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
3. Luminescence Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the light-producing reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Example IC50 Data for a 3-Aminopyrazine-2-carboxamide Derivative against FGFR Isoforms
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18i | - | 150 | - | - |
| 18d | - | 600 | 480 | - |
| 18g | - | 380 | - | - |
| Data adapted from a study on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[2] |
Part 2: In Vitro Antimicrobial Susceptibility Testing
Several studies have highlighted the potential of 3-aminopyrazine-2-carboxamide derivatives as antimicrobial agents, particularly against mycobacterial strains.[1][3][4] The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This method is a gold standard in antimicrobial susceptibility testing and is recommended by the Clinical and Laboratory Standards Institute (CLSI).
Scientific Rationale: Determining the Lowest Concentration for Growth Inhibition
The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. After a defined incubation period, the presence or absence of visible growth is assessed. The MIC is a critical parameter for evaluating the potency of a potential antimicrobial drug and for monitoring the emergence of resistance.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on CLSI guidelines and is suitable for testing against various bacterial strains.
1. Reagent and Media Preparation:
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For mycobacteria, use appropriate media such as Middlebrook 7H9 broth.
-
Test Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The solubility of the compound should be determined beforehand.
-
Prepare a working solution of the compound at twice the highest desired final concentration in the appropriate growth medium.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
2. Assay Procedure:
-
Dispense 100 µL of sterile growth medium into each well of a 96-well microtiter plate.
-
Add 100 µL of the working compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate, typically to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well should serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum.
-
Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.
3. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Table 2: Example MIC Values for 3-Aminopyrazine-2-carboxamide Derivatives against Various Microorganisms
| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µM) | T. interdigitale MIC (µM) |
| 17 | 12.5 | > 250 | 62.5 |
| 20 | > 100 | 31.25 | 125 |
| 11 | 100 | 250 | 125 |
| Data adapted from a study on the antimicrobial evaluation of N-substituted 3-aminopyrazine-2-carboxamides.[1] |
Conclusion and Future Directions
The in vitro assays detailed in this application note provide a robust framework for the initial characterization of this compound derivatives as potential therapeutic agents. The luminescence-based kinase assay offers a high-throughput method for identifying and quantifying the inhibitory activity of these compounds against specific kinases, which is crucial for their development as anticancer drugs. Concurrently, the broth microdilution MIC assay provides a standardized and reliable method for assessing their antimicrobial potency.
The data generated from these assays, such as IC50 and MIC values, are fundamental for establishing structure-activity relationships, guiding lead optimization, and selecting promising candidates for further preclinical development, including cell-based assays and in vivo efficacy studies. By employing these well-defined protocols, researchers can confidently and efficiently advance the discovery and development of this versatile class of compounds.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity | MDPI [mdpi.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Amino-6-bromopyrazine-2-carboxylic Acid in the Synthesis of Novel Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazine Core in Modern Agrochemical Design
The pyrazine scaffold is a privileged heterocyclic motif in medicinal and agrochemical research. Its unique electronic properties, metabolic stability, and ability to participate in a wide array of chemical transformations make it an attractive building block for the synthesis of novel bioactive molecules.[1][2] 3-Amino-6-bromopyrazine-2-carboxylic acid, in particular, is a versatile starting material, possessing multiple functional groups that can be selectively manipulated to construct complex molecular architectures. This guide provides a detailed exploration of its application in the synthesis of a novel herbicidal agent, drawing parallels to the well-established class of picolinate herbicides.
Rationale for the Synthesis of a Pyrazine-Picolinate Hybrid Herbicide
Picolinic acid derivatives represent a cornerstone of modern herbicide technology, functioning as synthetic auxins that induce uncontrolled growth and ultimately lead to the death of susceptible broadleaf weeds.[3][4][5][6] The strategic modification of the picolinate core has led to the development of highly effective and selective herbicides. Inspired by the principle of scaffold hopping, we present a synthetic protocol for a novel pyrazinyl-picolinate compound, leveraging the unique properties of the pyrazine ring to potentially enhance herbicidal activity and broaden the weed control spectrum.
The bromine atom on the this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to modulate the biological activity of the final compound.
Proposed Synthetic Pathway: A Step-by-Step Guide
The synthesis of our target herbicidal agent, a novel pyrazinyl-picolinate derivative, from this compound is proposed to proceed through a multi-step sequence. This pathway is designed to be robust and adaptable for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic workflow for a novel pyrazinyl-picolinate herbicide.
Experimental Protocols
PART 1: Esterification of this compound
Objective: To protect the carboxylic acid functionality as a methyl ester, facilitating subsequent cross-coupling reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 218.01 | 5.0 g | 22.9 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Sulfuric acid (concentrated) | 98.08 | 2 mL | - |
Procedure:
-
To a stirred suspension of this compound (5.0 g, 22.9 mmol) in anhydrous methanol (100 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2 mL) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 3-amino-6-bromopyrazine-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.
PART 2: Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl group at the 6-position of the pyrazine ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a critical step in building the molecular complexity of the target herbicide. The choice of an appropriate palladium catalyst and ligand is crucial to minimize side reactions such as hydrodebromination, a common issue with electron-deficient heteroaryl halides.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 232.04 | 2.32 g | 10.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.82 g | 12.0 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 578 mg | 0.5 |
| Sodium carbonate (anhydrous) | 105.99 | 2.12 g | 20.0 |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
| Ethanol | 46.07 | 10 mL | - |
| Water (degassed) | 18.02 | 10 mL | - |
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 3-amino-6-bromopyrazine-2-carboxylate (2.32 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and anhydrous sodium carbonate (2.12 g, 20.0 mmol).
-
Add Pd(PPh₃)₄ (578 mg, 0.5 mmol).
-
Add a degassed mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-amino-6-(4-methoxyphenyl)pyrazine-2-carboxylate.
PART 3: Saponification to the Final Product
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, yielding the final herbicidal compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl 3-amino-6-(4-methoxyphenyl)pyrazine-2-carboxylate | 259.26 | 2.59 g | 10.0 |
| Lithium hydroxide monohydrate | 41.96 | 840 mg | 20.0 |
| Tetrahydrofuran (THF) | 72.11 | 40 mL | - |
| Water | 18.02 | 10 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
Procedure:
-
Dissolve methyl 3-amino-6-(4-methoxyphenyl)pyrazine-2-carboxylate (2.59 g, 10.0 mmol) in a mixture of THF (40 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (840 mg, 20.0 mmol) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-amino-6-(4-methoxyphenyl)pyrazine-2-carboxylic acid.
Mechanism of Action: A Synthetic Auxin Herbicide
The synthesized pyrazinyl-picolinate compound is designed to act as a synthetic auxin herbicide. Its mechanism of action is predicated on its structural similarity to the natural plant hormone indole-3-acetic acid (IAA).[6]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin and Auxinic Herbicide Mechanisms of Action | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]
- 5. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Monitoring Reactions of 3-Amino-6-bromopyrazine-2-carboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving 3-Amino-6-bromopyrazine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and materials science. Recognizing the critical need for precise reaction tracking to optimize yields, minimize impurities, and understand kinetics, this document details the strategic application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Moving beyond mere procedural lists, this guide explains the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can implement robust, self-validating analytical systems. The protocols are framed around a common and vital transformation: the amide coupling of this compound with a primary amine, serving as a practical model for broader applications.
Introduction: The Analytical Imperative in Pyrazine Chemistry
This compound (CAS 486424-37-7) is a trifunctional heterocyclic compound featuring an amine, a carboxylic acid, and a bromine atom on a pyrazine ring.[1] This unique arrangement of functional groups makes it a versatile precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[2][3] The pyrazine core is a recognized pharmacophore, and its derivatives are investigated for a wide range of biological activities.[1][2]
The efficiency of synthetic routes originating from this molecule is paramount. Undesired side reactions, incomplete conversions, or the formation of difficult-to-separate byproducts can significantly impact the viability of a synthetic process. Therefore, real-time or near-real-time monitoring of its reactions is not a procedural formality but a strategic necessity. Effective analytical monitoring allows for:
-
Kinetic Analysis: Understanding reaction rates to identify the optimal reaction time and temperature.[4]
-
Yield Optimization: Adjusting stoichiometry and reaction conditions based on the observed formation of product versus the consumption of reactants.
-
Impurity Profiling: Identifying and quantifying the formation of byproducts, which is crucial for process development and regulatory compliance.
-
Mechanism Elucidation: Gaining insights into the reaction pathway by detecting transient intermediates.
This guide will focus on the most prevalent reaction of this molecule: amide bond formation . The carboxylic acid moiety is frequently coupled with various amines to produce pyrazine-2-carboxamides, a class of compounds with significant biological relevance.[1][3][5] We will use the generalized reaction below as our model for developing analytical protocols.
Model Reaction: Amide coupling of this compound with a representative amine (e.g., aniline or a piperazine derivative) using a coupling agent like 1,1'-carbonyldiimidazole (CDI) or propylphosphonic anhydride (T3P).[1][3]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For monitoring the progress of the amide coupling reaction, reverse-phase HPLC (RP-HPLC) is the technique of choice. Its capacity to separate and quantify polar and non-polar analytes in a single run makes it ideal for resolving the starting carboxylic acid, the reactant amine, the amide product, and potential impurities.[6][7] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide results in minutes, enabling near real-time monitoring.[8]
The "Why": Causality in Method Development
The success of HPLC monitoring hinges on achieving baseline separation between the key components. The rationale for our method parameters is as follows:
-
Stationary Phase (Column): A C18 column is selected as the standard for reverse-phase chromatography. Its non-polar nature will retain the aromatic pyrazine core. The starting material, with its polar carboxylic acid and amine groups, will elute earlier than the more non-polar amide product, which has masked the carboxylic acid functionality.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (acetonitrile or methanol) is essential. Formic acid serves a dual purpose: it acidifies the mobile phase to suppress the ionization of the carboxylic acid (ensuring better retention and peak shape) and acts as a suitable modifier for subsequent MS detection. The gradient, starting with a higher aqueous composition and increasing the organic component, will effectively elute compounds across a range of polarities.
-
Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial. It allows for the simultaneous monitoring of multiple wavelengths. Since the pyrazine ring system and other aromatic components absorb UV light, we can select the optimal wavelength for each compound to maximize sensitivity and can also assess peak purity by examining the spectra across an eluting peak.
Workflow for HPLC Reaction Monitoring
Caption: HPLC workflow for reaction kinetics monitoring.
Detailed Protocol: HPLC Monitoring of Amide Coupling
Objective: To quantify the consumption of this compound and the formation of the corresponding amide product over time.
Instrumentation and Materials:
-
HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Reaction aliquots, properly quenched (e.g., with a large volume of mobile phase A) and diluted.
-
Reference standards for this compound and, if available, the purified amide product.
Procedure:
-
Method Setup:
-
Set the column oven temperature to 30 °C.
-
Set the DAD/PDA to collect data from 210-400 nm, with specific monitoring at the λmax of the reactant and product (e.g., ~254 nm and ~320 nm).
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
-
Sample Preparation:
-
At designated time points (e.g., T=0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a large, known volume (e.g., 1 mL) of a solvent that stops the reaction and is compatible with the HPLC method (e.g., 50:50 Acetonitrile:Water). This prevents further reaction post-sampling.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Run:
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient program outlined in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product at each time point.
-
Calculate the percentage conversion using the relative peak areas (assuming similar response factors for a preliminary analysis, or use a calibration curve for precise quantification).
-
Plot the percentage of reactant remaining and product formed as a function of time to generate a reaction profile.
-
Table 1: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 15.0 | 5 | 95 | 1.0 |
| 18.0 | 5 | 95 | 1.0 |
| 18.1 | 95 | 5 | 1.0 |
| 22.0 | 95 | 5 | 1.0 |
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an exceptionally powerful tool that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[9][10][11] For this application, its primary role is the unambiguous confirmation of product identity and the detection of low-level impurities that may not be visible by UV.
The "Why": Trustworthiness Through Mass Confirmation
While HPLC provides retention time data, co-elution with an unknown impurity can be misleading. Mass spectrometry provides an orthogonal data point: the mass-to-charge ratio (m/z) of the eluting compounds.
-
Identity Confirmation: By setting the mass spectrometer to scan for the expected exact masses of the starting material (C₅H₄BrN₃O₂ - MW: 218.01) and the product, we can confirm their identity with high confidence.[12]
-
Impurity Identification: Unexpected peaks in the chromatogram can be analyzed for their m/z, providing crucial clues to their structure (e.g., hydrolysis of the coupling agent, double addition, etc.).
-
Enhanced Sensitivity: MS, particularly in selected ion monitoring (SIM) mode, can be far more sensitive than UV detection, allowing for the tracking of trace components.
Protocol: LC-MS Analysis
The LC method used for HPLC monitoring can be directly transferred to an LC-MS system, as the formic acid-based mobile phase is ideal for electrospray ionization (ESI).
Instrumentation:
-
LC-MS system equipped with an ESI source.
-
A quadrupole or time-of-flight (TOF) mass analyzer is suitable.
Procedure:
-
LC Setup: Use the identical column and gradient as described in the HPLC protocol (Section 2.3).
-
MS Source Parameters (ESI Positive Mode):
-
Ionization Mode: ESI Positive. The amine and pyrazine nitrogens are readily protonated.
-
Capillary Voltage: ~3.2 kV.
-
Drying Gas (Nitrogen) Temperature: ~250-300 °C.
-
Drying Gas Flow: ~11 L/min.
-
These are starting points and must be optimized for the specific instrument.[10]
-
-
MS Acquisition Mode:
-
Full Scan Mode: Acquire data over a broad m/z range (e.g., 100-800 amu) to identify all ions present.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the specific [M+H]⁺ ions for the reactant and product for maximum sensitivity.
-
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the m/z values corresponding to the reactant and product.
-
Confirm that the major peak in the EIC aligns with the retention time of the peak observed in the UV chromatogram.
-
Analyze the mass spectra of minor peaks to identify potential byproducts.
-
Complementary Structural Analysis
While chromatography provides quantitative data on reaction progress, NMR and FTIR spectroscopy offer rich structural information, confirming the desired chemical transformation has occurred at the functional group level. These are typically used for analyzing the final, isolated product but can also be adapted for in-situ monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. For our model reaction, comparing the NMR spectrum of the product to the starting material will reveal key changes.
Expected Spectral Changes:
-
¹H NMR: The broad signal corresponding to the carboxylic acid proton (-COOH) in the starting material (typically >10 ppm) will disappear. New signals corresponding to the protons of the added amine moiety will appear, and the N-H proton of the newly formed amide bond will be visible. The signals for the pyrazine ring protons will likely experience a shift due to the change in the electronic environment of the C2 substituent.
-
¹³C NMR: The carbonyl carbon (-COOH) signal of the starting material (typically ~165-170 ppm) will shift slightly upon formation of the amide bond (-CONH-). New signals corresponding to the carbons of the amine fragment will appear.
Caption: Key diagnostic changes in ¹H NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for rapidly confirming the presence or absence of key functional groups by detecting their vibrational frequencies.
Expected Spectral Changes:
-
Disappearance of Reactant Bands: The very broad O-H stretch of the carboxylic acid dimer in the starting material (centered around 2500-3300 cm⁻¹) will disappear.
-
Appearance of Product Bands: A new, strong C=O (Amide I) stretch will appear around 1640-1680 cm⁻¹. A new N-H bend (Amide II) will appear around 1550-1640 cm⁻¹. The N-H stretches of the primary amine on the pyrazine ring (around 3300-3500 cm⁻¹) will remain, but may be joined or overlapped by the N-H stretch of the new amide bond.
Table 2: Key FTIR Diagnostic Peaks
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Status in Reaction |
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 | Disappears |
| Carboxylic Acid | C=O stretch | ~1700 - 1725 | Disappears |
| Amide | C=O stretch (Amide I) | ~1640 - 1680 | Appears |
| Amide | N-H bend (Amide II) | ~1550 - 1640 | Appears |
| Primary Amine | N-H stretch | ~3300 - 3500 | Persists |
Conclusion
The successful synthesis of derivatives from this compound relies on a robust analytical control strategy. This guide establishes a multi-tiered approach for monitoring its common amide coupling reactions. HPLC serves as the primary quantitative tool, delivering precise data on reaction kinetics and purity. LC-MS provides an indispensable layer of trust and validation, confirming product identity and elucidating unknown impurities. Finally, NMR and FTIR spectroscopy offer definitive structural confirmation of the functional group transformations. By integrating these techniques, researchers and process chemists can develop efficient, well-understood, and reproducible synthetic methodologies, accelerating the path from discovery to application.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 7. Methyl 3-Amino-6-bromopyrazine-2-carboxylate | C6H6BrN3O2 | CID 227251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety | Reliable Chinese Manufacturer [pipzine-chem.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]
- 11. Catalytic asymmetric C–N cross-coupling towards boron-stereogenic 3-amino-BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield of 3-Amino-6-bromopyrazine-2-carboxylic acid synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of synthesizing 3-Amino-6-bromopyrazine-2-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common hurdles and optimize your synthetic outcomes.
Overview of the Synthesis
The synthesis of this compound is a critical process for creating advanced intermediates in pharmaceutical research. The primary route involves the selective bromination of 3-aminopyrazine-2-carboxylic acid. While seemingly straightforward, the reaction is sensitive to conditions that can lead to low yields, side product formation, and purification challenges. The electron-rich pyrazine ring, activated by the amino group, requires careful control of the brominating agent and reaction environment to achieve regioselectivity at the C-6 position without promoting unwanted side reactions like decarboxylation or over-bromination.
This guide is structured to address the most pressing questions and issues encountered during this synthesis, providing both high-level FAQs and a granular troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method is the direct electrophilic bromination of 3-aminopyrazine-2-carboxylic acid. The key to success lies in selecting the appropriate brominating agent and solvent system. N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is a widely used combination. This method offers good control over the reaction and minimizes the harsh acidic conditions associated with using liquid bromine, which can lead to product degradation.
Q2: What are the critical parameters that influence the yield and purity of the final product?
There are four primary parameters to control:
-
Temperature: The reaction is typically run at or below room temperature to control the rate of reaction and prevent the formation of over-brominated and other side products. Exothermic reactions must be cooled appropriately.
-
Stoichiometry: A slight excess of the brominating agent (typically 1.1 to 1.3 equivalents) is often used to ensure complete conversion of the starting material. However, a large excess can lead to di-brominated impurities.
-
Purity of Starting Material: The starting 3-aminopyrazine-2-carboxylic acid should be of high purity. Impurities can interfere with the reaction or complicate the final purification.[1][2]
-
Reaction Time: The reaction should be monitored closely by TLC or LC-MS to determine the point of maximum conversion without significant side product formation.
Q3: What safety precautions should be taken during this synthesis?
Working with brominating agents requires stringent safety measures.
-
N-Bromosuccinimide (NBS): Can be an irritant and is light-sensitive. Handle in a well-ventilated fume hood and store in a dark, cool place.
-
Liquid Bromine (if used): Is highly toxic, corrosive, and volatile. It should only be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, within a chemical fume hood.
-
Solvents: DMF is a potential reproductive toxin. Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Brominating Agent
-
Explanation: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to light or moisture.
-
Solution: Use a fresh bottle of NBS or recrystallize old NBS from water. To verify its activity, a simple test is to dissolve a small amount in a test tube with an iodide solution (e.g., KI in acetic acid); the formation of a dark brown color (iodine) indicates active bromine.
Possible Cause 2: Inappropriate Solvent
-
Explanation: The choice of solvent is critical for both solubility of the starting material and mediating the reactivity of the brominating agent.
-
Solution: Ensure the 3-aminopyrazine-2-carboxylic acid is sufficiently soluble in the chosen solvent. DMF is often effective. If solubility is low, gentle heating might be required, but this must be balanced against the risk of side reactions.
Possible Cause 3: Reaction Temperature Too Low
-
Explanation: While high temperatures are detrimental, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: If no reaction is observed at 0°C or room temperature after a reasonable time, consider slowly raising the temperature to 40-50°C while carefully monitoring the reaction progress by TLC to check for the appearance of the product spot and any new impurity spots.
Problem 2: Formation of Multiple Products (Low Purity)
Possible Cause 1: Over-bromination
-
Explanation: The pyrazine ring is activated, and using too much brominating agent or running the reaction for too long can lead to the formation of di-brominated species.
-
Solution: Carefully control the stoichiometry of the brominating agent (use 1.1 equivalents of NBS). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Possible Cause 2: Decarboxylation
-
Explanation: The carboxylic acid group can be lost under harsh conditions (e.g., high heat or strong acid), leading to the formation of 2-amino-5-bromopyrazine.[3]
-
Solution: Maintain a moderate reaction temperature. Avoid strongly acidic conditions. If using a method that generates HBr as a byproduct, consider adding a non-nucleophilic base to scavenge the acid.
Problem 3: Difficult Product Isolation and Purification
Possible Cause 1: Product is Highly Soluble in the Workup Solvent
-
Explanation: During the aqueous workup, the product may remain in the aqueous or organic layer, leading to poor recovery.
-
Solution: After quenching the reaction, the product often precipitates from the solution. If it remains dissolved, carefully acidify the aqueous solution to a pH of approximately 3-4, which should decrease the solubility of the carboxylic acid and promote precipitation.[1] Cool the mixture in an ice bath to maximize precipitation before filtering.
Possible Cause 2: Persistent Impurities After Crystallization
-
Explanation: Co-precipitation of starting material or side products can occur if their solubility properties are similar to the desired product.
-
Solution: A multi-solvent recrystallization may be necessary. For example, dissolving the crude product in a hot polar solvent like ethanol or methanol and then slowly adding a less polar solvent like water or hexane until turbidity is observed can often yield purer crystals upon cooling. If impurities persist, column chromatography on silica gel may be required, using a solvent system such as ethyl acetate/hexane with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.
Data Presentation & Protocols
Table 1: Comparison of Reaction Conditions for Bromination
| Brominating Agent | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) | Key Considerations |
| NBS | DMF | 20-25 | 4-8 | 75-85% | Good control, common choice. |
| NBS | Acetonitrile | 20-25 | 6-12 | 70-80% | Less toxic alternative to DMF. |
| Br₂ | Acetic Acid | 15-20 | 2-4 | 65-75% | Harsh conditions, generates HBr, risk of side products. |
Experimental Protocol: Synthesis via NBS in DMF
This protocol is a representative method and may require optimization for your specific setup.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-aminopyrazine-2-carboxylic acid in anhydrous DMF (approx. 10 mL per gram of acid).
-
Reagent Addition: Cool the solution to room temperature (20-25°C). In a separate container, dissolve 1.1 equivalents of N-Bromosuccinimide (NBS) in a minimum amount of anhydrous DMF.
-
Reaction: Add the NBS solution dropwise to the stirred solution of the acid over 30 minutes. Use an ice bath to maintain the temperature if any exotherm is observed.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 7:3 Ethyl Acetate:Hexane + 1% Acetic Acid. The product should have a lower Rf than the starting material.
-
Quenching: Once the starting material is consumed (typically 4-8 hours), quench the reaction by slowly adding an aqueous solution of sodium thiosulfate (10% w/v) to consume any excess bromine.
-
Isolation: Pour the reaction mixture into 5-10 volumes of cold water. A precipitate should form. Stir the slurry for 30 minutes in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an appropriate solvent system such as ethanol/water.
Visualized Workflows
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | MDPI [mdpi.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 3-Amino-6-bromopyrazine-2-carboxylic acid by Crystallization
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-amino-6-bromopyrazine-2-carboxylic acid via crystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications. The principles discussed are grounded in established crystallization theory and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization process. Each answer explains the underlying cause of the problem and provides actionable solutions.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals upon cooling. What happened and how can I fix it?
A: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solute's concentration is too high for orderly crystal lattice formation. The resulting oil is an amorphous, often impure form of the compound.
-
Causality: The primary cause is that the solution is supersaturated to a point where the compound separates from the solvent faster than it can form an ordered crystal lattice. This is common when the boiling point of the solvent is significantly higher than the melting point of the solute, or if cooling is too rapid. Impurities can also suppress the melting point of the compound, exacerbating the issue.
-
Corrective Actions:
-
Re-heat and Dilute: Heat the solution back to the solvent's boiling point until the oil redissolves completely. Add a small additional volume (5-10%) of the hot solvent to reduce the supersaturation level[1].
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels if necessary. Do not place it directly in an ice bath. Slower cooling provides more time for proper crystal nucleation and growth[1].
-
Solvent System Modification: If the problem persists, consider changing the solvent system. Adding a "poor" solvent (one in which the compound is less soluble) to a solution in a "good" solvent can sometimes promote crystallization over oiling.
-
Q2: Crystallization occurred almost instantly upon removing the solution from the heat source, resulting in a fine powder. Is this a problem?
A: Yes, this is a significant problem. Rapid precipitation, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization[1]. The goal is slow, controlled crystal growth, which allows impurities to remain in the mother liquor.
-
Causality: This indicates that the solution was excessively supersaturated. The minimum amount of hot solvent was likely used, leaving no room for controlled cooling and crystal formation.
-
Corrective Actions:
-
Increase Solvent Volume: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid)[1].
-
Control the Cooling Rate: Ensure the solution cools slowly. An ideal crystallization should show the first crystals appearing after 5-10 minutes of cooling, with continued growth over 20-30 minutes[1].
-
Q3: My final yield of pure crystals is very low. What are the common causes?
A: A low yield can be attributed to several factors, ranging from procedural errors to the inherent solubility of the compound.
-
Potential Causes & Solutions:
-
Excess Solvent: Using too much solvent is the most common cause. While a slight excess can prevent crashing out, a large excess will keep a significant portion of your compound dissolved in the mother liquor even after cooling[1]. If you suspect this, you can try to carefully evaporate some solvent and re-cool the filtrate to obtain a second crop of crystals.
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, this will lead to a loss of product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Transfer: Ensure all crystalline material is quantitatively transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold mother liquor can help.
-
Excessive Washing: Washing the collected crystals with too much fresh, cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Q4: The "purified" crystals are still colored (e.g., yellow to brown). How can I remove colored impurities?
A: The yellow-to-brown appearance of this compound is a known characteristic of the crude solid. However, if highly colored impurities are present, they can often be removed.
-
Causality: The color is typically due to high-molecular-weight, polar byproducts or degradation products from the synthesis.
-
Corrective Action: Activated Charcoal Treatment
-
Dissolve the crude compound in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding charcoal to a boiling solution can cause violent bumping.
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities[1].
-
Proceed with the slow cooling of the clarified filtrate.
-
Caution: Using too much charcoal can adsorb your desired product, leading to a significantly reduced yield[1].
-
Q5: I see insoluble material in my hot solvent, even after adding more solvent. Should I proceed with cooling?
A: No. This insoluble material is likely an impurity (e.g., inorganic salts, insoluble byproducts) or perhaps unreacted starting material. If you proceed with cooling, these impurities will be trapped with your crystals.
-
Causality: These are impurities that are insoluble in the chosen crystallization solvent.
-
Corrective Action: Hot Filtration
-
Keep the solution at or near its boiling point.
-
Pre-heat a separate flask and a filter funnel (a stemless funnel is ideal to prevent crystallization in the stem).
-
Place a piece of fluted filter paper in the hot funnel.
-
Pour the hot solution through the filter paper to capture the insoluble impurities.
-
Allow the hot, filtered solution (filtrate) to cool slowly to induce crystallization.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the properties of the compound and the crystallization procedure.
Q1: What are the key physicochemical properties of this compound?
A: Understanding the compound's properties is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Appearance | Yellow to Brown Solid | |
| Purity (Typical) | ≥95% | |
| Solubility | Limited solubility in water; soluble in some polar organic solvents like ethanol and DMSO. | [3][4] |
| Storage | Freezer |
Q2: How do I select the optimal solvent or solvent system for recrystallization?
A: The ideal recrystallization solvent should exhibit the following characteristics:
-
It should dissolve the compound completely when hot (at or near its boiling point).
-
The compound should be sparingly soluble or insoluble in it when cold.
-
It should not react with the compound.
-
It should either dissolve impurities completely at all temperatures or not dissolve them at all.
-
It should be volatile enough to be easily removed from the purified crystals.
For this compound, which is a polar heterocyclic compound, polar organic solvents are a good starting point[4]. Alcohols like ethanol or methanol are often effective[5]. A mixed solvent system, such as ethanol/water, can also be highly effective, where the compound is dissolved in hot ethanol ("good" solvent) and water ("poor" solvent) is added dropwise until the solution becomes slightly cloudy (the saturation point), after which the solution is reheated to clarify and then cooled slowly[6].
Q3: Can you provide a general, step-by-step protocol for recrystallization?
A: The following is a standard laboratory protocol for the recrystallization of this compound.
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in the Troubleshooting Guide (Q5).
-
Induce Saturation: While the ethanol solution is hot, add deionized water dropwise until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.
-
Re-clarify: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q4: What is the expected purity I can achieve with a single crystallization?
A: A single, carefully executed crystallization can significantly improve purity. Starting with a crude material of ~95% purity, it is reasonable to expect a purity of >98-99% after one recrystallization. The exact purity should be confirmed by analytical methods such as HPLC, LC-MS, or NMR spectroscopy.
Visual Workflow: The Crystallization Process
The following diagram outlines the logical workflow and decision-making process for a successful crystallization experiment.
Caption: Decision workflow for the crystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of brominated aminopyrazines
Welcome to the technical support center for the synthesis of brominated aminopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable heterocyclic compounds. This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the bromination of aminopyrazines, and what are their primary advantages and disadvantages?
The selection of a brominating agent is a critical parameter that dictates the selectivity and yield of the reaction. The two most frequently employed reagents are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).
| Reagent | Advantages | Disadvantages |
| Molecular Bromine (Br₂) in a solvent | - Highly reactive, often leading to shorter reaction times. - Cost-effective. | - Highly corrosive and toxic, requiring careful handling in a fume hood.[1] - Can be non-selective, leading to over-bromination. - Generates HBr as a byproduct, which can lead to side reactions. |
| N-Bromosuccinimide (NBS) | - A crystalline solid that is easier and safer to handle than liquid bromine.[1] - Generally more selective, allowing for controlled monobromination.[2] - Reaction conditions can be milder. | - Can be more expensive than molecular bromine. - Requires an initiator (e.g., light or a radical initiator like AIBN) for certain reaction pathways.[2][3] - Can lead to succinimide byproducts that may complicate purification. |
The choice between Br₂ and NBS often depends on the specific aminopyrazine substrate and the desired level of bromination. For electron-rich aminopyrazines, the milder and more selective NBS is often preferred to prevent over-bromination.[4][5]
Section 2: Troubleshooting Guide - Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during the synthesis of brominated aminopyrazines, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: Over-bromination - Formation of Di- or Tri-brominated Products
Q: My reaction is producing a significant amount of di-brominated product (e.g., 2-amino-3,5-dibromopyrazine) when I am targeting the mono-brominated species. How can I improve the selectivity for mono-bromination?
Over-bromination is a common challenge, particularly with the highly activated aminopyrazine ring. The amino group is a strong activating group, making the pyrazine ring susceptible to multiple electrophilic substitutions.[6]
Root Causes and Mechanistic Insight:
-
High Reactivity of the Substrate: The electron-donating amino group increases the electron density of the pyrazine ring, making it highly susceptible to electrophilic attack.
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent will invariably lead to multiple brominations.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or highly polar solvents, can accelerate the rate of the second and subsequent bromination reactions.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of NBS or Br₂ for mono-bromination. It is often beneficial to start with a slightly substoichiometric amount (e.g., 0.95 equivalents) and monitor the reaction progress by TLC or LC-MS to avoid the formation of the di-bromo product.
-
-
Choice of Brominating Agent:
-
Solvent Selection:
-
Employ a less polar solvent to temper the reactivity. Solvents like acetonitrile have proven effective in controlling the halogenation of 2-aminopyrazine.[6] Dichloromethane (DCM) or chloroform can also be suitable choices.
-
-
Temperature Control:
-
Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. This will decrease the rate of the reaction and improve selectivity.
-
-
Slow Addition:
-
Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring the more reactive starting material over the mono-brominated product for the subsequent electrophilic attack.
-
Visualizing the Reaction Pathway:
Caption: Control strategies to favor mono-bromination.
Issue 2: Hydrolysis of the Brominated Product
Q: I have successfully synthesized my brominated aminopyrazine, but I am observing the formation of a hydroxylated byproduct during workup or purification. What is causing this, and how can I prevent it?
Hydrolysis is the substitution of the bromine atom with a hydroxyl group. This can occur if the brominated aminopyrazine is exposed to water, especially under non-neutral pH conditions.
Root Causes and Mechanistic Insight:
-
Presence of Water: The primary requirement for hydrolysis is the presence of water.[3] This can be introduced during the reaction, aqueous workup, or purification.
-
pH of the Medium: Both acidic and basic conditions can catalyze the hydrolysis of alkyl and aryl halides.[7]
-
Product Instability: The C-Br bond on the electron-deficient pyrazine ring can be susceptible to nucleophilic attack by water.
Troubleshooting Protocol:
-
Anhydrous Reaction Conditions:
-
Non-Aqueous Workup:
-
If possible, avoid an aqueous workup. Quench the reaction with a non-aqueous reagent (e.g., sodium thiosulfate in an organic solvent to remove excess bromine).
-
If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid generated and immediately extract the product into an organic solvent. Minimize the contact time with the aqueous phase.
-
-
Careful Purification:
-
When performing column chromatography, ensure the silica gel is dry and use anhydrous solvents for the eluent.
-
Avoid purification methods that involve water, such as reverse-phase chromatography, unless the product is known to be stable under these conditions.
-
-
Product Storage:
-
Store the final product in a desiccator over a drying agent to protect it from atmospheric moisture.
-
Issue 3: Homocoupling of the Aminopyrazine
Q: During my bromination reaction, I am observing a significant amount of a dimeric byproduct. What is this, and how can I minimize its formation?
The formation of a dimeric byproduct is likely due to a homocoupling reaction. This can be particularly problematic in reactions that may involve organometallic intermediates or radical species.
Root Causes and Mechanistic Insight:
-
Radical Reactions: In reactions involving radical initiators, the aminopyrazine radical intermediate could potentially dimerize.
-
Metal-Catalyzed Reactions: If there are trace metal impurities, these could potentially catalyze a coupling reaction. This is more common in cross-coupling reactions but can occur as a side reaction.
-
Oxidative Coupling: In some cases, oxidative conditions can lead to the coupling of electron-rich aromatic systems.
Troubleshooting Protocol:
-
Control of Radical Initiators:
-
If using NBS with a radical initiator, ensure the initiator concentration is optimal and not in large excess.
-
Consider if a non-radical pathway (electrophilic substitution) can be favored by changing the reaction conditions (e.g., performing the reaction in the dark, without a radical initiator, and using a polar solvent).
-
-
Use of High-Purity Reagents:
-
Ensure that all reagents and solvents are of high purity and free from metal contaminants.
-
-
Inert Atmosphere:
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Visualizing the Troubleshooting Workflow:
Caption: A general troubleshooting workflow for side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of 3-Amino-6-bromopyrazine-2-carboxylic acid
Welcome to the dedicated support center for 3-Amino-6-bromopyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile, yet sometimes challenging, building block in their synthetic routes. The unique electronic and steric characteristics of this molecule can occasionally lead to lower than expected reactivity. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Here we address the most common issues encountered by researchers working with this compound.
Q1: Why is my amide coupling reaction with this compound sluggish or failing?
This is a frequently observed issue and stems from the inherent electronic properties of the pyrazine ring. The pyrazine core is electron-deficient, which deactivates the carboxylic acid at the 2-position, making it less susceptible to nucleophilic attack. The presence of the amino group at the 3-position can further complicate the reaction by modulating the electronic environment. For amide bond formation with electron-deficient amines or carboxylic acids, standard coupling conditions are often insufficient.[1][2]
Initial Troubleshooting Steps:
-
Elevate the Potency of Your Coupling Reagent: Standard reagents like DCC or EDC may not be effective. More powerful activating agents are often required.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. Any moisture can lead to the hydrolysis of your activated ester intermediate, halting the reaction.
-
Strategic Base Selection: The choice of a non-nucleophilic base is crucial to prevent unwanted side reactions.
Recommended Coupling Agents for Electron-Deficient Systems:
| Coupling Agent | Additive(s) | Recommended Base | Key Considerations & Rationale |
| HATU | None | DIPEA, NMM | Generally provides high yields and minimizes racemization. Ideal for challenging couplings.[1] |
| HBTU/HOBt | HOBt | DIPEA, NMM | A classic and robust combination for activating carboxylic acids.[2] |
| T3P® (Propylphosphonic Anhydride) | None | Pyridine, DIPEA | A strong activating agent, particularly useful for sterically hindered substrates. |
| Acyl Fluorides (in situ) | Cyanuric fluoride | Pyridine | Can be effective for difficult couplings where other methods fail.[3] |
Q2: I'm observing significant byproduct formation in my cross-coupling reactions. What are the likely culprits?
Byproduct formation, such as hydrodebromination (replacement of bromine with hydrogen) or homocoupling, is a common pitfall in palladium-catalyzed cross-coupling reactions involving electron-deficient heteroaromatics like 2-bromopyrazine.[4]
Troubleshooting Workflow for Byproduct Formation:
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of 3-Amino-6-bromopyrazine-2-carboxylic acid in reactions
Answering the user's request.## Technical Support Center: 3-Amino-6-bromopyrazine-2-carboxylic Acid
Introduction: Navigating the Challenges of a Key Building Block
This compound (CAS 486424-37-7) is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies[1]. Its rigid pyrazine core, coupled with three distinct functional groups—an amine, a carboxylic acid, and a bromine atom—offers rich synthetic versatility.
However, researchers frequently encounter a significant hurdle in its application: poor solubility . This guide provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to overcome this challenge, ensuring your reactions proceed efficiently and successfully.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why does my this compound have such poor solubility in common organic solvents?
Answer: The poor solubility stems from the molecule's unique structure and intermolecular forces.
-
Zwitterionic Character: The molecule contains both a basic amino group and an acidic carboxylic acid group. In its solid state and in many neutral solvents, it can exist as a zwitterion (internal salt). This ionic character significantly increases the lattice energy of the crystal, making it difficult for solvent molecules to break the crystal structure apart.
-
Intermolecular Hydrogen Bonding: The amino and carboxylic acid groups are potent hydrogen bond donors and acceptors. In the solid state, these groups form strong, extensive hydrogen-bonding networks. Overcoming these strong intermolecular forces requires highly polar or protic solvents that can compete for these interactions.
-
Planar and Rigid Structure: The aromatic pyrazine ring is planar, allowing for efficient crystal packing (π-stacking), which further stabilizes the solid form and contributes to its low solubility.
A general overview of its physical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | PubChem[2] |
| Molecular Weight | 218.01 g/mol | PubChem[2] |
| Appearance | Yellow to Brown Solid | Sigma-Aldrich |
| General Solubility | Limited in water, soluble in some polar organic solvents | Pipzine Chemicals[3] |
Q2: I'm starting a new project. How should I systematically screen for a suitable reaction solvent?
Answer: A systematic, small-scale solubility screen is the most efficient first step. Avoid committing large amounts of material before identifying viable conditions.
Principle: The goal is to disrupt the strong intermolecular forces of the solid acid. This is typically best achieved with highly polar, aprotic solvents. Some solvents may also benefit from the presence of a small amount of water, which can help solvate the ionic portions of the molecule[4].
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: In separate, labeled microvials, weigh out a small, consistent amount of this compound (e.g., 2-5 mg).
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the first vial. This corresponds to a concentration of 20-50 mg/mL.
-
Initial Observation (Room Temp): Vigorously vortex the vial for 1-2 minutes. Observe if the solid dissolves completely.
-
Sonication: If the solid remains, place the vial in a bath sonicator for 5-10 minutes.[5] Sonication uses high-frequency sound waves to create cavitation, where microscopic bubbles form and collapse, sending out shockwaves that break apart solid agglomerates and increase the surface area available to the solvent.[5][6] This dramatically speeds up the rate of dissolution but does not change the thermodynamic solubility limit[7].
-
Heating: If solubility is still poor, gently heat the vial (e.g., to 50-80 °C) with stirring. Be cautious, as some solvents are volatile, and the compound could decompose at excessive temperatures.
-
Documentation: Record your observations for each solvent in a table like the one below.
Table of Common Solvents for Screening
| Solvent | Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to Good | Often a good starting point. Can be heated. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Highly polar, excellent for dissolving polar compounds. Can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good | Similar to DMSO, higher boiling point. |
| Tetrahydrofuran (THF) | Polar Aprotic | Poor to Moderate | May require heating or co-solvents. |
| Acetonitrile (MeCN) | Polar Aprotic | Poor | Generally not a good solvent for this compound. |
| Dichloromethane (DCM) | Apolar | Very Poor | Unlikely to be effective. |
| Methanol (MeOH) | Polar Protic | Poor to Moderate | May work for some reactions, like esterifications[8]. |
Q3: My acid is still insoluble in DMF and DMSO. What chemical modifications can I make in situ to solubilize it for a reaction?
Answer: When even the most polar solvents fail, the most powerful technique is to chemically modify the compound in situ by converting it into a more soluble salt.
Core Principle: pH Adjustment and Salt Formation The carboxylic acid group (pKa ≈ 2-4) can be easily deprotonated by a non-nucleophilic organic base to form a carboxylate salt. This ionic salt is typically much more soluble in polar aprotic solvents like DMF and DMSO than the neutral, zwitterionic starting material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. hielscher.com [hielscher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Managing byproducts in the amidation of 3-Amino-6-bromopyrazine-2-carboxylic acid
Welcome to the technical support center for the amidation of 3-Amino-6-bromopyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to manage and minimize byproduct formation, thereby optimizing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Question 1: I am observing a significant amount of unreacted this compound in my reaction mixture, leading to low yields. What are the likely causes and how can I fix this?
Answer:
Low conversion of the starting carboxylic acid is a frequent issue, often stemming from inefficient activation of the carboxyl group or poor nucleophilicity of the reacting amine. This compound presents a particular challenge due to the electron-withdrawing nature of the pyrazine ring and the bromine substituent, which can decrease the nucleophilicity of the amino group if it participates in side reactions and also influences the acidity of the carboxylic acid.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1][2] If the coupling reagent is not effective, the reaction will stall.
-
Solution: Switch to a more potent coupling reagent. While standard reagents like DCC or EDC with HOBt can be effective, for challenging substrates, consider using phosphonium salts like PyBOP or aminium/uronium salts like HATU.[3] These reagents are known for their high efficiency, even with sterically hindered or electron-deficient substrates.[1] A study on electron-deficient pyrazine amines found that many common coupling agents were inefficient, and a combination of methanesulfonyl chloride and N-methylimidazole was necessary to drive the reaction to completion.[4]
-
-
Formation of a Stable Salt: A primary amine can react with the carboxylic acid to form a stable ammonium carboxylate salt, which is unreactive towards amide formation.[5][6] This is especially prevalent at lower temperatures.
-
Solution: Ensure your reaction conditions are optimized to favor amide formation over salt formation. This can often be achieved by increasing the reaction temperature. Thermal condensation methods, while sometimes requiring high temperatures (>160 °C), can be effective in driving the reaction forward by removing water.[5][7][8]
-
-
Steric Hindrance: If you are using a bulky or sterically hindered amine, the nucleophilic attack on the activated carboxylic acid can be slow.[9][10]
-
Solution: In cases of severe steric hindrance, you may need to increase the reaction time and/or temperature. Alternatively, using a less sterically demanding amine, if your synthetic route allows, can be a simpler solution. Specialized protocols for sterically hindered substrates, such as those using acyl fluorides, have also been developed.[10][11]
-
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Experiment with different solvents. Aprotic polar solvents like DMF or DMSO are often good choices for amidation reactions as they can help to dissolve the reactants and facilitate the reaction.[12]
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Coupling Reagent | HATU, PyBOP, or MsCl/NMI | More reactive, overcoming the electronic deficiencies of the substrate.[3][4] |
| Temperature | Increase temperature (monitor for degradation) | Overcomes the activation energy for amide formation and disrupts stable salt formation.[5][7] |
| Solvent | DMF, DMSO | Improves solubility of reactants and intermediates.[12] |
| Reaction Time | Increase reaction time | Allows more time for sterically hindered substrates to react. |
Question 2: My LC-MS analysis shows a byproduct with a mass corresponding to a dimer of my starting carboxylic acid. What is this byproduct and how can I prevent its formation?
Answer:
The byproduct you are observing is likely a symmetrical anhydride, formed by the reaction of two molecules of this compound. This is a common side reaction, particularly when using carbodiimide-based coupling reagents like DCC or EDC.[1]
Mechanism of Anhydride Formation:
Prevention Strategies:
-
Control the Stoichiometry: Add the coupling reagent to a pre-mixed solution of the carboxylic acid and the amine. This ensures that the amine is present to react with the activated carboxylic acid as soon as it is formed, minimizing the opportunity for the anhydride to form.
-
Use an Additive: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used with carbodiimides.[3] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation process can significantly reduce the formation of the anhydride byproduct.[1]
-
Optimize Amine Addition: If you are adding the amine separately, ensure it is added shortly after the coupling reagent. A prolonged delay can lead to a buildup of the reactive intermediate and increase the likelihood of anhydride formation.
Experimental Workflow for Minimizing Anhydride Formation:
Caption: Optimized workflow to minimize anhydride byproduct formation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the amidation of this compound.
Question 3: What are the best practices for purifying the final amide product and removing the byproducts from the coupling reagents?
Answer:
Effective purification is crucial for obtaining a high-purity amide product. The choice of purification method will depend on the properties of your product and the nature of the byproducts.
Common Purification Strategies:
-
Aqueous Workup: This is the first step to remove water-soluble byproducts.
-
Acid Wash: A dilute acid wash (e.g., 1 M HCl) will remove any unreacted amine and basic additives like DMAP.
-
Base Wash: A dilute base wash (e.g., saturated NaHCO3 solution) will remove any unreacted carboxylic acid and acidic additives like HOBt.
-
Brine Wash: A wash with saturated NaCl solution will help to remove any remaining water from the organic layer.
-
-
Filtration: If you are using DCC as a coupling reagent, the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[3][13]
-
Column Chromatography: This is the most common method for purifying the final product from any remaining byproducts. The choice of solvent system will depend on the polarity of your amide. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Purification Strategy Flowchart:
Caption: A general workflow for the purification of amide products.
Question 4: Can I perform this amidation without a coupling reagent?
Answer:
Yes, it is possible to form amides directly from carboxylic acids and amines without a coupling reagent, but this typically requires harsh reaction conditions.[14] This method, known as thermal amidation, involves heating the carboxylic acid and amine at high temperatures (often >160°C) to drive off water and shift the equilibrium towards the amide product.[5][6][7][8]
Considerations for Thermal Amidation:
-
Substrate Stability: The high temperatures required can lead to the degradation of sensitive functional groups.
-
Water Removal: Efficient removal of water is critical for driving the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding molecular sieves.[5][6]
-
Environmental Benefits: This method is considered "greener" as it avoids the use of stoichiometric coupling reagents and reduces waste generation.[7][14]
While feasible, for a substrate like this compound, the use of a coupling reagent at milder temperatures is generally recommended to avoid potential side reactions and decomposition.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ajchem-a.com [ajchem-a.com]
- 14. The Thermal Amidation of Carboxylic Acids Revisited [organic-chemistry.org]
Technical Support Center: Functionalization of the Pyrazine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of the pyrazine ring. The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, finding its way into numerous FDA-approved drugs and advanced materials.[1][2][3] However, its unique electronic properties—characterized by an electron-deficient aromatic system due to the two 1,4-nitrogen atoms—present a distinct set of challenges for synthetic chemists.[4] This guide is designed to provide practical, field-tested insights and troubleshooting strategies to navigate these complexities effectively.
This resource is structured into two main sections: a detailed Troubleshooting Guide addressing specific experimental failures, and a comprehensive Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Part 1: Troubleshooting Guide
This section is formatted to address common problems encountered during the functionalization of pyrazines. Each problem is followed by a diagnosis of potential causes and actionable solutions grounded in mechanistic principles.
Issue 1: Low or No Yield in Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
You've set up a palladium-catalyzed cross-coupling reaction with a halopyrazine, but the reaction is sluggish, stalls, or fails to yield the desired product.
Potential Causes & Solutions
| Cause | Scientific Explanation | Troubleshooting Steps |
| Catalyst Poisoning | The lone pair electrons on the pyrazine's nitrogen atoms can coordinate strongly with the palladium center, leading to catalyst deactivation or "poisoning".[5][6] This is particularly problematic with electron-rich pyrazines. | 1. Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading (e.g., 5-10 mol%) can compensate for the deactivated catalyst.[7][8] 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that can stabilize the catalytic species and promote reductive elimination over catalyst decomposition. 3. Use of Additives: Silver salts (e.g., AgBF₄) can sometimes act as halide scavengers and may mitigate catalyst inhibition in certain cases.[8][9] |
| Poor Oxidative Addition | The C-X bond (where X is Cl, Br) on the pyrazine ring is activated by the electron-withdrawing nitrogens, but oxidative addition can still be a rate-limiting step, especially for chloro- and bromopyrazines. | 1. Switch Halogen: If possible, use an iodopyrazine, as the C-I bond is more reactive towards oxidative addition. 2. Higher Temperatures: Increase the reaction temperature to provide the necessary activation energy. Monitor for potential decomposition. 3. Choose a More Active Catalyst: Consider catalysts known for high activity in heterocyclic coupling, such as those based on Pd(dba)₂ with suitable phosphine ligands. |
| Competitive Side Reactions | For boronic acid-based couplings (Suzuki), protodeboronation of the boronic acid can be a significant side reaction, especially under harsh basic conditions or prolonged reaction times.[8] In Stille couplings, homocoupling of the stannane reagent can also occur.[7] | 1. Optimize the Base: For Suzuki reactions, screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) or use fluoride-based conditions (e.g., CsF) to minimize protodeboronation. 2. Control Reagent Addition (Stille): Suppress homocoupling by changing the order of reagent addition.[7] |
Issue 2: Lack of Regioselectivity in Direct C-H Functionalization
You are attempting a direct C-H arylation or other functionalization on an unsubstituted or mono-substituted pyrazine and obtaining a mixture of isomers.
Potential Causes & Solutions
| Cause | Scientific Explanation | Troubleshooting Steps |
| Similar C-H Bond Reactivity | The electronic environment of the C-H bonds on the pyrazine ring can be quite similar, leading to a lack of selectivity in reactions that proceed via C-H activation.[10] | 1. Directed Metalation: If your substrate allows, install a directing group (e.g., an amide or acetal) to force the metalation and subsequent functionalization at a specific position (ortho-lithiation).[11] 2. Steric Control: Utilize bulky ligands on your catalyst or bulky substituents on your coupling partner to favor functionalization at the less sterically hindered position. 3. Solvent and Temperature Tuning: Systematically vary the solvent and temperature. These parameters can subtly influence the transition state energies for activation at different C-H bonds. |
| Competing Reaction Mechanisms | The reaction may be proceeding through multiple pathways (e.g., concerted metalation-deprotonation vs. radical mechanism), each with different regiochemical preferences. | 1. Radical Scavengers: Add a radical scavenger (e.g., TEMPO) to test for the involvement of a radical pathway. If the reaction is inhibited, a radical mechanism is likely at play. 2. Catalyst and Ligand Screening: The choice of metal and ligand is critical. For instance, some Rh(I) systems have shown utility in the direct arylation of pyridines and related heterocycles.[12] Iron-catalyzed C-H functionalization has also been reported for electron-deficient heterocycles like pyrazine.[1] |
Workflow for Troubleshooting Regioselectivity
Caption: Decision tree for addressing regioselectivity issues.
Issue 3: Decomposition During Lithiation/Metalation Attempts
When using strong bases like LDA or n-BuLi to deprotonate a pyrazine, you observe significant decomposition or the formation of dark, intractable materials.
Potential Causes & Solutions
| Cause | Scientific Explanation | Troubleshooting Steps |
| Nucleophilic Addition of the Base | The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack. Strong, non-hindered bases like n-BuLi can add to the ring instead of deprotonating it, leading to decomposition.[11][13] | 1. Use a Hindered Base: Switch to a bulky, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[11][13] 2. Lower the Temperature: Perform the reaction at very low temperatures (e.g., -78 °C or lower) to favor kinetic deprotonation over addition. |
| Instability of the Lithiated Intermediate | Lithiated pyrazines can be unstable and prone to dimerization or other side reactions.[13] | 1. In-Situ Trapping: Add the electrophile to the reaction mixture before or during the addition of the base to trap the lithiated intermediate as it forms. 2. Transmetalation: Use a mixed-metal base or add a metal salt (e.g., ZnCl₂ or MgCl₂) to transmetalate the unstable lithiated species to a more stable organozinc or organomagnesium reagent. Knochel-type bases like TMPMgCl·LiCl are excellent for this purpose.[1][14][15] |
Generalized Protocol for Regioselective Metalation with a Hauser Base
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the substituted pyrazine in anhydrous THF and cool the solution to the desired temperature (e.g., -60 °C).
-
Base Addition: Slowly add a solution of TMPMgCl·LiCl (typically 1.1-1.2 equivalents) to the cooled pyrazine solution.
-
Metalation: Stir the reaction mixture at the low temperature for the optimized time (e.g., 30 minutes) to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., I₂, benzaldehyde) and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification procedures.
This protocol is a generalized procedure and should be optimized for specific substrates and electrophiles. For a detailed example, see Knochel et al.'s work on the sequential regioselective metalation of chloropyrazine.[1]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) so difficult on the pyrazine ring?
A1: The two nitrogen atoms in the pyrazine ring are highly electronegative and exert a strong electron-withdrawing effect on the aromatic system.[4] This makes the ring electron-deficient and thus deactivated towards attack by electrophiles. Furthermore, the nitrogen lone pairs can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, which further deactivates the ring and can lead to catalyst sequestration.
Q2: What is the main driving force behind the challenges in regioselective functionalization?
A2: The primary challenge stems from the symmetry and electronic nature of the ring. In an unsubstituted pyrazine, all four C-H positions are chemically equivalent. In a mono-substituted pyrazine, the electronic influence of the substituent and the two ring nitrogens creates a complex environment where the reactivity of the remaining C-H bonds may not be sufficiently differentiated to allow for selective reaction at a single site.[16][17]
Q3: I'm performing a Suzuki coupling with a 2-chloropyrazine and getting low yields. What are some initial steps to improve it?
A3: Low yields in Suzuki couplings of chloropyrazines are common due to the relative inertness of the C-Cl bond to oxidative addition.[7]
-
Catalyst System: Ensure you are using a catalyst system known for activating aryl chlorides. This typically involves a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.
-
Base and Temperature: Use a strong base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature (e.g., to >100 °C in a solvent like dioxane or toluene).
-
Consider the Boronic Acid: Ensure the boronic acid is pure and not degrading under the reaction conditions (protodeboronation).
Q4: Can C-H activation be used to install functional groups other than aryl groups?
A4: Yes, while direct arylation is the most extensively studied, C-H activation methodologies are expanding. Depending on the catalytic system and reaction partner, it is possible to achieve alkenylation, alkynylation, and the introduction of other functionalities. However, each of these transformations comes with its own set of challenges that need to be optimized. For example, iron-catalyzed C-H functionalization has been used to couple pyrazines with organoboron agents.[1]
Q5: How does the dearomatization of pyrazines affect their functionalization?
A5: Dearomatization is an emerging strategy that can overcome the inherent reactivity patterns of the aromatic pyrazine ring. By temporarily breaking the aromaticity, it's possible to perform reactions that are otherwise difficult, such as enantioselective additions.[5] However, this approach introduces its own challenges. The dearomatized intermediates can be unstable, and there's a risk of undesired subsequent reactions or catalyst poisoning by the more basic, non-aromatic product.[5]
Visualizing the Catalyst Poisoning Problem
Caption: Pyrazine nitrogen lone pairs coordinate to the metal center, leading to an inactive state.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjmets.com [irjmets.com]
- 5. Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 3-Amino-6-bromopyrazine-2-carboxylic acid
Welcome to the technical support guide for 3-Amino-6-bromopyrazine-2-carboxylic acid (CAS No. 486424-37-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Given its functional group constellation—an aromatic amine, a carboxylic acid, and a halogen on an electron-deficient pyrazine ring—its stability can be a critical parameter for experimental success. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and best-practice protocols to ensure the integrity of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: The optimal storage conditions are crucial for maintaining the compound's purity and reactivity. Based on supplier recommendations and the chemical nature of the molecule, the following conditions are advised:
-
Temperature: Freezer storage, specifically at or below -20°C, is highly recommended for long-term stability.[1] Some suppliers also suggest refrigerated temperatures of 2-8°C for shorter durations.[2]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[1] This minimizes the risk of oxidative degradation, to which the amino group and electron-rich functionalities are susceptible.
-
Light: The compound is noted to be light-sensitive.[1] Always store it in an amber or opaque vial to protect it from light, which can catalyze degradation.
-
Container: Use a tightly sealed container to prevent moisture absorption.[2][3]
Q2: What are the visible signs of degradation?
A2: Visual inspection is the first line of defense in assessing compound quality. The pure compound is typically a yellow to light brown solid or powder.[4] Significant color change to a dark brown or blackish hue is a strong indicator of degradation, likely due to oxidation and the formation of polymeric impurities. Another sign can be a change in the material's physical properties, such as clumping (due to moisture uptake) or diminished solubility in recommended solvents like DMSO or methanol.[1]
Q3: How stable are solutions of this compound?
A3: Solutions are inherently less stable than the solid material. We strongly advise preparing solutions fresh for each experiment. If a stock solution must be prepared and stored, follow these guidelines:
-
Solvent Choice: Use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) and methanol are common choices.[1]
-
Storage: Store stock solutions in tightly sealed vials with minimal headspace at -20°C or, preferably, -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes.
Q4: What are the main chemical incompatibilities I should be aware of?
A4: Due to its functional groups, the compound is incompatible with several classes of reagents. Avoid storing or mixing it with:
-
Strong Oxidizing Agents: These can react with the amino group.[2]
-
Strong Acids and Bases: These can protonate or deprotonate the molecule, potentially catalyzing degradation or undesired reactions.[2]
-
Reactive Nucleophiles: While the bromo group is on an electron-deficient ring, prolonged exposure to strong nucleophiles, especially at elevated temperatures, could lead to substitution reactions.
Section 2: Troubleshooting Guide
This section provides a structured, cause-and-effect approach to solving common experimental issues related to compound stability.
Problem: My solid compound has significantly darkened since I received it. Can I still use it?
This is a common issue stemming from improper storage, particularly exposure to air and/or light. The dark color indicates oxidation.
-
Causality: The amino group on the pyrazine ring is susceptible to oxidation, which often leads to the formation of highly conjugated, colored impurities. This process can be accelerated by light and the presence of atmospheric oxygen.
-
Troubleshooting Steps:
-
Do NOT assume it is unusable. The bulk of the material may still be intact.
-
Perform a Purity Check: Before use, assess the purity of the material using a reliable analytical method. HPLC or LC-MS is ideal for this purpose (see Protocol 3.2). A proton NMR spectrum can also be very informative; look for the appearance of new, broad signals or a decrease in the relative integration of the expected peaks.
-
Decision Making: Use the flowchart below to guide your decision. If the purity is below your experimental tolerance (e.g., <90%), it is highly recommended to acquire a fresh batch to ensure reproducible results. Using impure material can lead to low yields and complex product mixtures that are difficult to purify.
-
Troubleshooting Flowchart: Assessing Compound Quality
Caption: Decision workflow for using a potentially degraded compound.
Problem: My reaction is giving a lower yield than expected, and the crude mixture looks complex. I suspect the starting material.
Using degraded starting material is a frequent cause of poor reaction outcomes.
-
Causality: If the this compound has partially degraded, its actual concentration is lower than what was calculated by weight. This throws off the stoichiometry of your reaction. Furthermore, the impurities themselves can interfere with the reaction, chelate catalysts, or lead to unwanted side products, complicating purification.
-
Self-Validating Protocol:
-
Confirm Purity First: Always run a quick purity check on your starting material before commencing a multi-step synthesis or a large-scale reaction. This is a non-negotiable step for trustworthy results.
-
Run a Control Reaction: If you have access to a new, unopened batch of the compound, run a small-scale control reaction in parallel with your existing material. If the control reaction proceeds as expected, it confirms that the stability of your older material is the root cause.
-
Re-evaluate Storage: If you confirm the material has degraded, immediately review your storage and handling procedures to prevent future loss of valuable reagents. Refer to the recommendations in the FAQ section.
-
Section 3: Protocols for Stability Assessment
These protocols provide step-by-step guidance for evaluating the quality of your this compound.
Protocol 3.1: Visual Inspection and Solubility Check
-
Visual Inspection: Observe the solid material in a well-lit area. Note its color and consistency. It should be a free-flowing yellow to light brown powder. Any dark brown/black discoloration or solid clumping should be documented.
-
Solubility Test:
-
Prepare a small, defined concentration solution (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Vortex the solution for 30 seconds.
-
Observe the solution against a bright background. A pure compound should dissolve completely, yielding a clear, light-yellow solution. The presence of insoluble black or brown particulates is a clear sign of degradation.
-
Protocol 3.2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method. You may need to optimize it for your specific equipment.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A high-purity sample should show a single major peak with >95% of the total area. Degradation will manifest as multiple smaller peaks, often eluting earlier (more polar) or later (less polar, polymeric) than the main compound.
Section 4: Understanding the Chemistry of Degradation
The stability issues of this compound are rooted in its molecular structure. Understanding the potential degradation pathways allows for more effective preventative measures.
-
Oxidative Degradation: The primary pathway for color change is the oxidation of the amino group. Aromatic amines can undergo complex oxidative processes, often involving radical mechanisms, to form highly colored polymeric materials. The electron-withdrawing nature of the pyrazine ring can influence this reactivity.
-
Decarboxylation: The loss of CO2 from the carboxylic acid group is a potential thermal degradation pathway. While aromatic carboxylic acids are generally more stable towards decarboxylation than their aliphatic counterparts, this process can be facilitated at high temperatures or under certain catalytic conditions.[5][6]
-
Nucleophilic Aromatic Substitution: The bromine atom is attached to an electron-deficient pyrazine ring, making it susceptible to nucleophilic substitution, particularly with strong nucleophiles or under forcing conditions. Trace amounts of water in a solvent over long-term storage could potentially lead to slow hydrolysis, replacing the bromo group with a hydroxyl group.
Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Section 5: Summary of Recommendations
For quick reference, this table summarizes the key handling and storage recommendations.
| Parameter | Recommendation | Rationale |
| Storage Temp. | -20°C (Freezer) [1][4] | Minimizes thermal degradation pathways like decarboxylation and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon/Nitrogen) [1] | Prevents oxidation of the sensitive amino group, a primary cause of color change. |
| Light | Opaque/Amber Vial [1] | Protects the light-sensitive compound from photocatalyzed degradation. |
| Handling | Use in a well-ventilated area. Avoid dust. [2][3] | Standard safety practice to avoid inhalation. |
| Solutions | Prepare fresh. If stored, aliquot at -80°C. | Solutions are less stable than solids; avoids repeated freeze-thaw cycles. |
| Purity Check | Perform before use if stored long-term or discolored. | Ensures reaction stoichiometry is accurate and avoids introducing interfering impurities. |
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. This compound | 486424-37-7 [sigmaaldrich.com]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. britannica.com [britannica.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Amino-6-bromopyrazine-2-carboxylic Acid Analogs
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among these, 3-amino-6-bromopyrazine-2-carboxylic acid stands out as a versatile starting material for the synthesis of novel therapeutic agents.[3][4] This guide provides an in-depth comparative analysis of the biological activities of its analogs, focusing on their anticancer and antimicrobial properties. We delve into the structure-activity relationships, mechanisms of action, and provide detailed experimental protocols to support further research and development in this promising area of drug discovery.
Introduction: The Significance of the Pyrazine Core
Pyrazine and its derivatives have garnered significant attention from the scientific community due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][5][6] The unique electronic properties and structural features of the pyrazine ring allow for diverse chemical modifications, enabling the fine-tuning of biological activity. This compound, in particular, offers multiple reactive sites for derivatization, making it an ideal template for generating libraries of novel compounds with therapeutic potential.[3][7]
Comparative Biological Evaluation of Analogs
The therapeutic efficacy of this compound analogs is highly dependent on the nature of the substituents introduced into the pyrazine core. This section presents a comparative analysis of the anticancer and antimicrobial activities of various analogs, supported by experimental data.
2.1. Anticancer Activity
Pyrazine derivatives have emerged as promising candidates in the fight against cancer.[8][9][10] Structural modifications of the this compound scaffold have led to the development of potent anticancer agents.
A recent study detailed the design and synthesis of novel 3-amino-pyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver.[11][12] One of the lead compounds, 18i , demonstrated potent pan-FGFR inhibitory activity and blocked downstream signaling pathways at submicromolar concentrations.[11][12] This compound exhibited significant antitumor activity in multiple cancer cell lines with FGFR abnormalities.[11][12]
Table 1: In Vitro Anticancer Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (µM) |
| 18i | NCI-H520 | FGFR | 26.69 |
| 18i | SNU-16 | FGFR | 1.88 |
| 18i | KMS-11 | FGFR | 3.02 |
| 18i | SW-780 | FGFR | 2.34 |
| 18i | MDA-MB-453 | FGFR | 12.58 |
Data sourced from Zheng J, et al. (2024).[11][12]
The mechanism of action for many pyrazine-based anticancer agents involves the inhibition of protein kinases, which are key regulators of cellular processes like proliferation and survival.[13] The pyrazine core can effectively position various substituents into the ATP-binding pocket of these kinases, leading to their inhibition.[13]
Caption: Proposed mechanism of pyrazine analogs as kinase inhibitors in cancer therapy.
2.2. Antimicrobial Activity
The pyrazine nucleus is also a well-known pharmacophore in the development of antimicrobial agents.[14][15] Pyrazinamide, a pyrazine derivative, is a first-line drug for tuberculosis treatment.[6][7] Researchers have synthesized and evaluated a series of N-substituted 3-aminopyrazine-2-carboxamides for their antimycobacterial, antibacterial, and antifungal activities.[7]
One study found that the antimicrobial activity of alkyl derivatives increased with the length of the carbon side chain.[7] For instance, certain derivatives displayed notable activity against Mycobacterium tuberculosis and various bacterial and fungal strains.[7] Another study highlighted that pyrazine-2-carboxylic acid derivatives exhibited good antimicrobial activity against several clinical isolates, including E. coli, S. aureus, and C. albicans.[6]
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives Against Various Microbes
| Compound ID | Microorganism | MIC (µg/mL) |
| P10 | C. albicans | 3.125 |
| P4 | C. albicans | 3.125 |
| P3 | E. coli | 50 |
| P9 | P. aeruginosa | 25 |
Data sourced from a study on pyrazine 2-carboxylic acid derivatives of piperazines.[6]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a key analog and for a standard biological assay.
3.1. Synthesis via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, often employed in the synthesis of pyrazine analogs.[16][17][18][19]
Protocol: Synthesis of Aryl-Substituted Pyrazine Analogs
-
Reaction Setup: In a microwave reaction vial, combine the starting bromopyrazine derivative (1.0 eq), the desired aryl boronic acid (1.2 eq), a suitable palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base like DABCO (1.4 eq).[19]
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 1:1 ratio) to the vial.[19]
-
Microwave Irradiation: Cap the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 110°C) for a designated time (e.g., 2 hours).[19]
-
Workup: After cooling, filter the reaction mixture through a short plug of silica gel, washing with an appropriate solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to obtain the desired aryl-substituted pyrazine analog.
Caption: General workflow for the synthesis of pyrazine analogs via Suzuki coupling.
3.2. MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[20][21][22][23]
Protocol: In Vitro Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., A549, PC-3, MCF-7) in a 96-well plate at a density of approximately 4 x 10³ cells per well and incubate for 24 hours.[24]
-
Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for 72 hours.[24][25]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.[20]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[23]
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The analogs of this compound constitute a highly valuable class of heterocyclic compounds with demonstrated potential in the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies consistently show that targeted modifications of the pyrazine core can significantly enhance biological potency. Future research should continue to explore novel derivatives, elucidate their specific molecular targets and mechanisms of action, and optimize their pharmacokinetic profiles to pave the way for clinical translation.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | Properties, Applications, Safety Data & Supplier in China [pipzine-chem.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. clyte.tech [clyte.tech]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Amino-6-bromopyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, derivatives of 3-amino-6-bromopyrazine-2-carboxylic acid have emerged as a promising class of compounds with a broad spectrum of biological activities. The presence of the bromine atom at the 6-position and the amino and carboxylic acid groups at the 2 and 3-positions provide multiple points for chemical modification, allowing for the fine-tuning of their pharmacological properties.
This guide provides an in-depth comparison of the efficacy of various derivatives of this compound, with a focus on their applications as antimycobacterial and anticancer agents. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to provide valuable insights for researchers in the field of drug discovery and development.
The Strategic Advantage of the 3-Amino-6-halopyrazine-2-carboxamide Core
The 3-aminopyrazine-2-carboxamide core is a privileged scaffold in drug design. The arrangement of the amino and carboxamide groups allows for the formation of key hydrogen bonding interactions with biological targets. The halogen at the 6-position, such as bromine or chlorine, can enhance the compound's potency and modulate its pharmacokinetic properties. Derivatization of the carboxamide nitrogen and the 3-amino group allows for the exploration of a vast chemical space to optimize target specificity and efficacy.
I. Antimycobacterial Efficacy of 3-Aminopyrazine-2-carboxamide Derivatives
Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The following sections compare the efficacy of various N-substituted derivatives.
Comparative Analysis of Antimycobacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro antibacterial activity. The table below summarizes the MIC values of several N-substituted 3-aminopyrazine-2-carboxamide derivatives against M. tuberculosis H37Rv.
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 1 | N-benzyl | >100 | [1] |
| 2 | N-(2-methylbenzyl) | 50 | [1] |
| 3 | N-hexyl | 500 | [1] |
| 4 | N-heptyl | 250 | [1] |
| 5 | N-(2,4-dimethoxyphenyl) | 12.5 | [1] |
| 6 | N-(4-(trifluoromethyl)phenyl) | >50 | [1] |
| 7 | 3-(benzamido) | 31.25 | [2] |
| 8 | 3-(4-bromobenzamido) | 1.95 | [2] |
Key Insights from Structure-Activity Relationship (SAR) Analysis:
-
N-Substitution: Simple N-alkyl or N-benzyl substitution on the carboxamide does not consistently lead to high potency. However, specific substitutions, such as the N-(2,4-dimethoxyphenyl) group in compound 5 , can significantly enhance activity[1].
-
Acylation of the 3-Amino Group: Acylation of the 3-amino group, as seen in the 3-(benzamido) derivatives, presents a promising strategy. A clear SAR is observed with substitution on the benzoyl ring, where electron-withdrawing groups at the 4-position, such as bromine in compound 8 , dramatically increase antimycobacterial activity[2].
-
Lipophilicity: The antimycobacterial activity of these compounds is often correlated with their lipophilicity, which influences their ability to penetrate the mycobacterial cell wall[3].
Logical Relationship of SAR in Antimycobacterial Derivatives
Caption: Structure-activity relationship for antimycobacterial potency.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of novel compounds against Mycobacterium tuberculosis.
1. Preparation of Mycobacterial Culture:
- M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
- The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.5-0.8.
2. Preparation of Compound Stock Solutions:
- The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
3. Microplate Assay:
- In a 96-well microplate, serial two-fold dilutions of the compounds are prepared in Middlebrook 7H9 broth. The final concentrations should typically range from 100 µg/mL to 0.1 µg/mL.
- The mycobacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and added to each well.
- Controls include wells with no compound (growth control) and wells with no bacteria (sterility control).
4. Incubation and Reading:
- The plates are sealed and incubated at 37°C for 7-14 days.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
II. Anticancer Efficacy: Targeting Fibroblast Growth Factor Receptors (FGFR)
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[4]. While these derivatives feature a methyl group at the 6-position instead of a bromine, the core scaffold and the principles of their interaction with the target are highly relevant for understanding the potential of 6-bromo analogues.
Comparative Analysis of FGFR Inhibition and Antiproliferative Activity
The following table summarizes the in vitro efficacy of selected derivatives against FGFR kinases and cancer cell lines with FGFR abnormalities.
| Compound ID | Ar¹ at 6-position | FGFR2 IC50 (nM) | SNU-16 Cell Line IC50 (µM) | KMS-11 Cell Line IC50 (µM) | Reference |
| 9a | Phenyl | >1000 | >50 | >50 | [4] |
| 9b | 4-(pyrrolidin-1-ylmethyl)phenyl | 380 | 1.88 | 3.02 | [4] |
| 9c | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 600 | 2.34 | 12.58 | [4] |
| 9d | 4-(morpholinomethyl)phenyl | 600 | >50 | >50 | [4] |
Key Insights from Structure-Activity Relationship (SAR) Analysis:
-
6-Position Substitution: The nature of the substituent at the 6-position of the pyrazine ring is critical for FGFR inhibitory activity. A simple phenyl group (compound 9a ) is inactive, while the introduction of a phenyl ring with a basic amine-containing side chain at the para-position (compounds 9b-d ) significantly improves potency[4].
-
Amine Side Chain: The type of cyclic amine in the side chain influences both kinase inhibition and cellular activity. The pyrrolidinylmethyl substituent in compound 9b appears to be the most effective in this series for inhibiting the proliferation of SNU-16 and KMS-11 cancer cell lines[4].
FGFR Signaling Pathway and Inhibition
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 3-Aminopyrazine Carboxamides: A Comparative Guide to Structure-Activity Relationships
The 3-aminopyrazine carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its inherent properties, including the ability to form key hydrogen bonds and its amenability to chemical modification, have made it a focal point for the development of novel therapeutics. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-aminopyrazine carboxamide derivatives, with a particular focus on their applications as antimycobacterial agents and kinase inhibitors. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
The 3-Aminopyrazine Carboxamide Core: A Versatile Pharmacophore
The 3-aminopyrazine carboxamide core is characterized by a pyrazine ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position. This arrangement is crucial for the biological activity of these compounds, as the amino group and the carboxamide moiety can participate in essential hydrogen bonding interactions with biological targets. Furthermore, the pyrazine ring itself can engage in non-polar interactions, contributing to the overall binding affinity. A key conformational feature often observed is the formation of an intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen, which can influence the molecule's shape and its interaction with target proteins.[1]
Comparative SAR Analysis: Antimycobacterial vs. Kinase Inhibitory Activity
The versatility of the 3-aminopyrazine carboxamide scaffold is evident in its ability to be tailored to target distinct biological entities. Here, we compare the SAR for two prominent therapeutic areas: antimycobacterial agents and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Antimycobacterial 3-Aminopyrazine Carboxamides
Tuberculosis remains a global health threat, necessitating the development of new and effective drugs. 3-Aminopyrazine carboxamides have emerged as a promising class of antimycobacterial agents.
The initial exploration of this scaffold focused on modifications of the carboxamide nitrogen. A comparative analysis of benzyl, alkyl, and phenyl substituents has revealed key insights into the structural requirements for antimycobacterial activity.
-
Alkyl Derivatives : A clear trend is observed where increasing the length of the alkyl chain enhances antimycobacterial activity against Mycobacterium tuberculosis and M. kansasii.[2][3]
-
Phenyl Derivatives : Substitution on the phenyl ring is well-tolerated and can lead to potent compounds. For instance, the presence of a 2,4-dimethoxyphenyl group resulted in the most active compound against M. tuberculosis H37Rv in one study, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.[2][3] In contrast, a 4-trifluoromethylphenyl substituent conferred a broad spectrum of activity.[3]
-
Benzyl Derivatives : These derivatives generally exhibit weaker activity compared to their phenyl counterparts. Monosubstitution on the benzene ring at the 3- or 4-position is more favorable than disubstitution.[3]
| Compound ID | R Group (on Carboxamide) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 10 | n-hexyl | 25 | [2] |
| 11 | n-heptyl | 25 | [2] |
| 12 | n-octyl | 25 | [2] |
| 17 | 2,4-dimethoxyphenyl | 12.5 | [2][3] |
| 20 | 4-trifluoromethylphenyl | 25 | [2] |
| 3 | 4-methylbenzyl | 50-100 | [3] |
| 4 | 4-chlorobenzyl | 50-100 | [3] |
A significant advancement in the antimycobacterial potential of this scaffold was achieved by acylating the 3-amino group, leading to compounds that are believed to inhibit mycobacterial prolyl-tRNA synthetase (ProRS).[4]
-
Unsubstituted C-2 Carboxamide : The presence of an unsubstituted carboxamide at the C-2 position is critical for activity. Both N-monomethyl and N,N-dimethyl derivatives showed a significant loss of antimycobacterial potency.[4]
-
4'-Substituted Benzoyl Group : The most potent compounds in this series feature a 4'-substituted benzoyl group on the 3-amino moiety. Lipophilic substituents at this position, such as halogens or a methyl group, were found to be particularly favorable.[4] Derivatives with substituents at the 2' or 3' position of the benzene ring showed a marked decrease in activity.[4]
| Compound ID | R Group (on 3-Benzamido) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 4 | 4-chloro | 1.95 - 3.91 | [4] |
| 15 | 4-bromo | 1.95 - 3.91 | [4] |
| 18 | 4-methyl | 1.95 - 3.91 | [4] |
| 1 | H | 31.25 | [4] |
| 2 | 2-chloro | >500 | [4] |
| 3 | 3-chloro | >500 | [4] |
3-Aminopyrazine Carboxamides as FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs attractive targets for cancer therapy. The 3-aminopyrazine carboxamide scaffold has been successfully utilized to develop potent FGFR inhibitors.
A recent study reported the design and synthesis of a series of potent pan-FGFR inhibitors based on this scaffold.[5] The SAR exploration focused on substitutions at the phenyl ring attached to the carboxamide and modifications of a linker.
-
3,5-Dihydroxyphenyl Moiety : Replacement of a 3,5-dimethoxyphenyl group with a 3,5-dihydroxyphenyl group dramatically improved inhibitory activity against FGFR1-4, highlighting the importance of hydrogen bond donating groups at these positions.[5]
-
Substituents on the Linker : The nature of the substituent on a piperazine-containing linker significantly impacted activity. A (morpholin-4-yl)-methylene group (compound 18d ) showed excellent inhibitory activity against FGFR2 and FGFR3.[5] The introduction of a pyrrole-1-methylene group (compound 18g ) resulted in favorable activity against all four FGFR isoforms.[5] The most potent compound identified, 18i , incorporates a specific substitution pattern on the linker that optimizes interactions within the FGFR binding site.[5][6]
| Compound ID | Modification | IC50 (nM) vs. FGFR2 | IC50 (nM) vs. FGFR3 | Reference |
| 18d | (morpholin-4-yl)-methylene on linker | 600 | 480 | [5] |
| 18g | pyrrole-1-methylene on linker | 380 | - | [5] |
| 18i | Optimized linker substitution | Potent pan-FGFR inhibitor | Potent pan-FGFR inhibitor | [5][6] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-aminopyrazine carboxamide derivatives.
General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides
This protocol describes a common method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.[3][7]
Step 1: Activation of Carboxylic Acid
-
Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 5-10 minutes, or until the evolution of CO2 gas ceases.
Step 2: Amide Bond Formation
-
To the activated acid solution, add the corresponding amine (benzylamine, alkylamine, or aniline; 1.5 equivalents).
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[8]
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37 °C for 7 days.
-
After incubation, add Alamar Blue reagent to each well.
-
Incubate the plates for an additional 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.
FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of FGFR kinase activity.[6]
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a pre-mixed solution containing the FGFR kinase and a europium-labeled anti-tag antibody.
-
Add 5 µL of an Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and determine the IC50 values from the dose-response curves.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general synthetic workflow and the FGFR signaling pathway.
Caption: General synthetic workflow for N-substituted 3-aminopyrazine-2-carboxamides.
Caption: Simplified overview of the FGFR signaling pathway.
Conclusion and Future Directions
The 3-aminopyrazine carboxamide scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The comparative SAR analysis presented in this guide highlights the chemical tractability of this core and its potential to be fine-tuned to achieve desired biological activities. The detailed experimental protocols provide a practical foundation for researchers entering this field. Future research will likely focus on exploring novel bioisosteric replacements for the carboxamide moiety to further optimize pharmacokinetic and pharmacodynamic properties, as well as the application of this scaffold to a wider range of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. publications.cuni.cz [publications.cuni.cz]
Bioisosteric replacement of the carboxylic acid group in 3-Amino-6-bromopyrazine-2-carboxylic acid
<-3a2.5e-3a>## A Senior Application Scientist's Comparative Guide to Bioisosteric Replacement of the Carboxylic Acid Group in 3-Amino-6-bromopyrazine-2-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. The carboxylic acid moiety, while a common and often essential pharmacophoric element, can present significant challenges related to pharmacokinetics and metabolic liabilities.[1][2][3][4] Its propensity for ionization at physiological pH can limit membrane permeability, and it is often a substrate for phase II metabolism, leading to rapid clearance. Bioisosteric replacement, the substitution of a functional group with another that possesses similar physicochemical properties, is a powerful tool to mitigate these issues while retaining or even enhancing biological activity.[1][5]
This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group of this compound, a versatile scaffold in medicinal chemistry. We will delve into the synthetic rationale, experimental protocols, and the comparative advantages of key bioisosteres, offering a practical framework for researchers in the field.
PART 1: The Target Scaffold: this compound
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of bioactive molecules. The pyrazine core is a common feature in many pharmaceuticals, and the amino and bromo substituents provide orthogonal handles for further chemical elaboration. The carboxylic acid, while crucial for interacting with many biological targets, is the primary focus of our bioisosteric replacement strategies.
PART 2: A Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of an appropriate bioisostere is a critical decision that can profoundly impact the drug-like properties of a molecule. Below, we compare three of the most widely employed carboxylic acid bioisosteres: tetrazoles, acyl sulfonamides, and hydroxamic acids.
Tetrazoles: The Classic Mimic
The 5-substituted 1H-tetrazole is arguably the most recognized bioisostere of the carboxylic acid group.[3] Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic and hydrogen bonding interactions with protein targets.[3]
Rationale for Selection: The tetrazole ring offers increased metabolic stability compared to the carboxylic acid group. Its synthesis from the corresponding nitrile is a well-established and generally high-yielding transformation.
Experimental Protocol: Synthesis of 5-(3-Amino-6-bromopyrazin-2-yl)-1H-tetrazole
This procedure involves the [3+2] cycloaddition of an azide source to the nitrile precursor of the parent carboxylic acid.[6][7]
-
Preparation of the Nitrile: The starting this compound must first be converted to the corresponding nitrile. This can be achieved through a variety of standard methods, such as treatment with thionyl chloride followed by ammonia, or via a one-pot procedure using a dehydrating agent like phosphorus oxychloride.
-
Cycloaddition Reaction:
-
To a solution of 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add sodium azide (1.5 eq) and a Lewis or Brønsted acid catalyst such as zinc chloride or ammonium chloride (1.2 eq).[8][9]
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to precipitate the tetrazole product.
-
Collect the solid by vacuum filtration, wash with water, and dry to afford the desired 5-(3-Amino-6-bromopyrazin-2-yl)-1H-tetrazole.
-
Table 1: Performance Comparison of Carboxylic Acid vs. Tetrazole
| Property | Carboxylic Acid | Tetrazole |
| pKa | ~4-5 | ~4.5-5.5[3] |
| Metabolic Stability | Prone to glucuronidation | Generally more stable |
| Lipophilicity (cLogP) | Lower | Higher |
| Synthetic Complexity | N/A (starting material) | Moderate |
Acyl Sulfonamides: Tunable Acidity and Enhanced Stability
Acyl sulfonamides are another important class of carboxylic acid bioisosteres.[10][11] A key advantage of this group is the ability to tune the acidity of the N-H proton by varying the substituent on the sulfonamide nitrogen, thereby optimizing interactions with the biological target.[10]
Rationale for Selection: Acyl sulfonamides offer improved metabolic and chemical stability compared to carboxylic acids.[10] The synthetic route from the carboxylic acid is straightforward, typically involving the formation of an activated acid derivative followed by reaction with a sulfonamide.[10][12][13]
Experimental Protocol: Synthesis of 3-Amino-N-(benzenesulfonyl)-6-bromopyrazine-2-carboxamide
-
Activation of the Carboxylic Acid:
-
Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add an activating agent such as oxalyl chloride or 1,1'-carbonyldiimidazole (CDI) and stir at room temperature until the activation is complete.[14]
-
-
Reaction with Sulfonamide:
-
To the activated acid species, add the desired sulfonamide (e.g., benzenesulfonamide, 1.1 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by crystallization or column chromatography to yield the desired acyl sulfonamide.
-
Hydroxamic Acids: Introducing Metal Chelation
Hydroxamic acids are versatile functional groups that can act as bioisosteres for carboxylic acids, particularly in the context of metalloenzyme inhibitors due to their strong metal-chelating properties.[3]
Rationale for Selection: The hydroxamic acid moiety can introduce novel interactions with the target protein, potentially leading to increased potency and selectivity. The synthesis is typically achieved by coupling the carboxylic acid with hydroxylamine.[15][16][17]
Experimental Protocol: Synthesis of 3-Amino-6-bromo-N-hydroxypyrazine-2-carboxamide
-
Carboxylic Acid Activation:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt).
-
-
Hydroxylamine Coupling:
-
Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., triethylamine, 2.5 eq) to the activated carboxylic acid solution.[16]
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and purify the product by crystallization or chromatography.
-
PART 3: Visualization of Synthetic Strategies
The following diagrams illustrate the synthetic workflows for the bioisosteric replacements discussed.
Caption: Synthetic pathways for bioisosteric replacement.
Caption: Comparative properties of carboxylic acid bioisosteres.
PART 4: Conclusion and Strategic Recommendations
The choice of a carboxylic acid bioisostere for the this compound scaffold is a multi-faceted decision that requires careful consideration of the desired pharmacological outcome.
-
Tetrazoles are a reliable choice when a close mimic of the carboxylic acid's acidity and charge is required, with the added benefit of improved metabolic stability.
-
Acyl sulfonamides offer a unique advantage in their tunable acidity, providing an avenue for fine-tuning target engagement and physicochemical properties.
-
Hydroxamic acids should be considered when targeting metalloenzymes or when a different hydrogen bonding pattern is desired to enhance potency or selectivity.
It is imperative that the selection and synthesis of these bioisosteres are guided by a thorough understanding of the structure-activity relationships of the target and a robust analytical characterization of the resulting compounds. This comparative guide serves as a foundational resource to inform these critical decisions in the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. KR101881918B1 - New process for the synthesis of acylsulfonamides derivatives - Google Patents [patents.google.com]
- 15. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tbaines3.wordpress.com [tbaines3.wordpress.com]
A Comparative Analysis of Pyrazine Versus Pyridine Scaffolds in Kinase Inhibitors
Introduction
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in the 21st century. Small molecule kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. A common feature among many of these inhibitors is a nitrogen-containing heterocyclic scaffold, which is adept at forming key interactions within the ATP-binding site of the kinase.[1] Among these, pyridine and pyrazine rings are two of the most prevalent and functionally significant scaffolds.
This guide provides a comparative analysis of pyrazine and pyridine scaffolds in the context of kinase inhibitor design. We will explore their fundamental chemical properties, delve into their roles as hinge-binding motifs, analyze structure-activity relationships (SAR), and discuss pharmacokinetic implications. This analysis is supported by experimental data and is intended to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design.
The Kinase Hinge Region: The Anchor Point for Inhibition
The ATP binding site of a protein kinase is a cleft situated between the N- and C-terminal lobes of the kinase domain.[2] A flexible "hinge" region connects these two lobes and plays a paramount role in inhibitor binding. This hinge region typically offers one hydrogen bond donor and two acceptors from the protein backbone.[2] Type I and Type II kinase inhibitors, which are ATP-competitive, almost invariably form one to three hydrogen bonds with this hinge region. This interaction acts as a critical anchor, orienting the rest of the inhibitor within the binding site to achieve high affinity and selectivity. The ability of pyridine and pyrazine scaffolds to effectively form these hydrogen bonds is central to their success in kinase inhibitor design.[3][4]
Pyridine: The Workhorse Scaffold
The pyridine ring, a six-membered heterocycle with a single nitrogen atom, is a cornerstone of medicinal chemistry and is found in numerous FDA-approved kinase inhibitors.[5] Its prevalence is due to a combination of favorable chemical properties and synthetic tractability.
Chemical Properties and Hinge Binding: The lone nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. This feature is fundamental to its role as a hinge binder.[6][7] For example, in many 2-aminopyridine-based inhibitors, the ring nitrogen accepts a hydrogen bond from a backbone NH group in the hinge, while the exocyclic amino group donates a hydrogen bond to a backbone carbonyl.[6][7] This bidentate interaction provides a robust anchor for the inhibitor. The basicity of the pyridine nitrogen (pKa ≈ 5.2) allows for this interaction under physiological conditions.
Structure-Activity Relationship (SAR) and Selectivity: The pyridine scaffold offers three distinct non-nitrogen positions for substitution (ortho, meta, and para relative to a given substituent), allowing for fine-tuning of potency, selectivity, and physical properties. Medicinal chemists can decorate the pyridine core to exploit adjacent hydrophobic pockets and target specific residues, thereby engineering selectivity for a particular kinase.[8] For instance, attaching a larger group can block entry into the binding sites of kinases with smaller "gatekeeper" residues, a common strategy for achieving selectivity.[2]
Pharmacokinetic (ADME) Profile: Pyridine-containing compounds generally exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. However, the pyridine ring can be susceptible to metabolism, often through oxidation of the ring or its substituents. Understanding these metabolic pathways is crucial for designing inhibitors with appropriate half-lives and minimizing the formation of reactive metabolites.
Pyrazine: The Strategic Alternative
Pyrazine, a diazine with two nitrogen atoms in a 1,4-arrangement, offers a distinct set of properties compared to pyridine.[1][9] While less common than pyridine, it serves as a valuable scaffold in many potent and selective kinase inhibitors.[1][10]
Chemical Properties and Hinge Binding: The key structural difference in pyrazine is the presence of a second, para-oriented nitrogen atom. This has several consequences:
-
Reduced Basicity: Pyrazine is significantly less basic (pKa ≈ 0.65) than pyridine.[9] This can be advantageous in reducing off-target effects associated with highly basic compounds.
-
Hydrogen Bonding: Like pyridine, the pyrazine nitrogens act as hydrogen bond acceptors. The presence of two acceptors can offer alternative binding modes or be used to avoid steric clashes.
-
Dipole Moment: Due to its symmetry, pyrazine itself has a zero dipole moment, which can influence its solubility and interactions within the typically hydrophobic ATP pocket.[9]
Structure-Activity Relationship (SAR) and Selectivity: The pyrazine ring is more electron-deficient than pyridine, which can alter the reactivity and properties of its substituents. The two available substitution positions offer a different structural vector for exploring the kinase binding site compared to pyridine. SAR studies on pyrazine-based inhibitors have shown that strategic substitution can lead to highly potent and selective compounds.[10][11][12] For example, pyrazine-pyridine biheteroaryls have been developed as potent VEGFR-2 inhibitors.[11]
Pharmacokinetic (ADME) Profile: The pyrazine scaffold can influence the metabolic stability of a compound. The electron-deficient nature of the ring can make it less prone to oxidative metabolism compared to pyridine. However, as with any scaffold, the overall ADME profile is highly dependent on the nature and position of its substituents.[13]
Head-to-Head Comparison: Pyrazine vs. Pyridine
To aid in the decision-making process during drug design, the following table summarizes the key properties of each scaffold.
| Feature | Pyridine Scaffold | Pyrazine Scaffold | Rationale & Implications for Drug Design |
| Structure | Mono-aza heterocycle | 1,4-Diaza heterocycle | The second nitrogen in pyrazine significantly alters electronic properties and reduces basicity. |
| Basicity (pKa) | ~5.2 | ~0.65[9] | Pyrazine's lower basicity can reduce hERG liability and other basicity-related off-target effects. |
| H-Bond Acceptors | 1 (ring nitrogen) | 2 (ring nitrogens) | Pyrazine offers more potential H-bond acceptors, which could be leveraged for alternative binding modes. |
| Substitution Vectors | C2, C3, C4 relative to N | C2, C3 relative to N atoms | Offers different geometric possibilities for exploring pockets within the kinase active site. |
| Metabolic Profile | Susceptible to oxidation | Generally more resistant to oxidation | Pyrazine can be a useful bioisostere to block a metabolic soft spot on a pyridine ring. |
| Prevalence in Drugs | Very common[5] | Less common, but significant[1][14] | Pyridine is a well-established, versatile scaffold. Pyrazine is a valuable, strategic alternative. |
Visualizing the Interaction: Hinge Binding Schematics
The following diagrams illustrate the fundamental hydrogen bonding patterns that pyridine and pyrazine scaffolds can form with the kinase hinge region.
Caption: Generalized hinge-binding modes for pyridine and pyrazine scaffolds.
Experimental Validation: A Comparative Kinase Inhibition Assay
To empirically determine the efficacy of a novel inhibitor based on either scaffold, a robust in vitro kinase assay is essential. The following protocol outlines a generalized, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50).[15]
Objective: To determine and compare the IC50 values of a pyridine-based inhibitor (Compound P) and a pyrazine-based inhibitor (Compound Z) against a target kinase.
Methodology: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based assay. This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15]
Materials:
-
Target Kinase (purified, recombinant)
-
Kinase Substrate (peptide or protein)
-
Compound P and Compound Z (solubilized in DMSO)
-
Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Caption: Workflow for a comparative in vitro kinase inhibition assay.
Experimental Protocol Steps:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution series for both Compound P and Compound Z in DMSO, starting from a high concentration (e.g., 10 mM).
-
Rationale: A serial dilution allows for the generation of a full dose-response curve, which is necessary for accurate IC50 determination.
-
-
Assay Plating:
-
Transfer a small volume (e.g., 25 nL) of each compound dilution, a positive control (no inhibitor, DMSO only), and a negative control (no kinase) into the wells of a 384-well plate.
-
Rationale: Controls are critical for data normalization and ensuring the assay is performing correctly.
-
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in kinase buffer. Add this mix to the wells.
-
Initiate the reaction by adding ATP (pre-warmed to reaction temperature). The final ATP concentration should ideally be equal to the Km of the kinase for ATP to allow for easier comparison of inhibitor potencies.[16][17]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Rationale: Maintaining initial velocity conditions (linear reaction range) and a consistent ATP concentration are crucial for obtaining reproducible and comparable IC50 values.[16]
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate as per the manufacturer's protocol (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate (e.g., 30 minutes at room temperature).
-
Rationale: This two-step process ensures that the signal is directly proportional to the kinase activity during the reaction period.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both Compound P and Compound Z.
-
Rationale: A sigmoidal dose-response curve provides a robust and standardized method for calculating inhibitor potency.[15]
-
Conclusion
Both pyridine and pyrazine are exceptionally valuable scaffolds in the design of kinase inhibitors. Pyridine, the more established of the two, offers synthetic versatility and a proven track record. Its ability to form strong, bidentate hydrogen bonds with the kinase hinge makes it a reliable choice for achieving high potency. Pyrazine presents a strategic alternative, offering a different substitution pattern and a significantly less basic core, which can be highly advantageous for mitigating certain off-target effects and improving the overall drug-like properties of a molecule.
The choice between these scaffolds is not a matter of inherent superiority but of strategic design. It depends on the specific goals of the drug discovery program, including the target kinase profile, the desired selectivity, and the required pharmacokinetic properties. A thorough understanding of the subtle yet significant differences in their chemical nature, as detailed in this guide, empowers medicinal chemists to make more informed decisions, ultimately accelerating the development of novel and effective kinase inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 3-Amino-6-bromopyrazine-2-carboxylic Acid Derivatives as Anti-Cancer Agents
Introduction: The Quest for Targeted Cancer Therapies
The landscape of oncology is perpetually driven by the search for novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues.[1] Heterocyclic compounds, particularly those containing a pyrazine ring, have garnered significant attention for their potential as potent anti-cancer agents.[2][3] The pyrazine scaffold is a key structural motif found in numerous biologically active molecules and serves as a versatile backbone for the development of targeted therapies.[4][5][6] Many pyrazine derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial enzymes in the signaling pathways that regulate cell proliferation, survival, and differentiation.[4][5][7] Dysregulation of these pathways, such as the RAS-RAF-MEK-ERK (MAPK) cascade, is a hallmark of many human cancers.[8][9]
This guide provides a comprehensive framework for the preclinical validation of a novel series of compounds derived from 3-Amino-6-bromopyrazine-2-carboxylic acid. We will outline a series of robust, self-validating experimental protocols to objectively compare the performance of a lead candidate, designated ABP-401 , against both a standard-of-care chemotherapeutic agent and a targeted mechanistic analogue. The methodologies described herein are designed to provide a clear, data-driven assessment of cytotoxic efficacy, induction of apoptosis, effects on cell cycle progression, and the underlying mechanism of action.
Compounds Under Evaluation
For this comparative analysis, we will evaluate three distinct agents:
-
Lead Candidate (ABP-401): A novel derivative of this compound. Its therapeutic hypothesis is that it acts as a selective inhibitor of a key kinase in a cancer-related signaling pathway.
-
Comparator A (Standard of Care): Doxorubicin. A widely used anthracycline antibiotic in chemotherapy.[] Doxorubicin has multiple cytotoxic mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, which lead to broad cellular damage.[11][12][13][14] Its non-specific mode of action provides a crucial baseline for evaluating the targeted efficacy of ABP-401.
-
Comparator B (Mechanistic Analogue): Trametinib. An FDA-approved, highly selective, allosteric inhibitor of MEK1 and MEK2 kinases.[15][16] As many pyrazine derivatives are kinase inhibitors, Trametinib serves as a benchmark for a targeted therapy operating within the MAPK/ERK pathway, our proposed mechanism for ABP-401.[4][17]
Experimental Validation Workflow
A systematic, multi-tiered approach is essential for validating a new anti-cancer compound. The workflow begins with broad cytotoxicity screening, followed by more detailed investigations into the specific modes of cell death, and culminates in mechanistic studies to identify the molecular target.
Caption: High-level workflow for anti-cancer drug validation.
Detailed Experimental Protocols & Scientific Rationale
The following protocols provide step-by-step instructions for the core assays required to validate the anti-cancer properties of ABP-401.
Cell Viability Assessment: The MTT Assay
Expertise & Rationale: The MTT assay is a foundational colorimetric method for assessing cell viability.[18][19][20] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[21] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[22]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[21]
-
Compound Treatment: Prepare serial dilutions of ABP-401, Doxorubicin, and Trametinib. Treat the cells and incubate for 48-72 hours. Include untreated wells as a negative control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[23]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
Expertise & Rationale: A key hallmark of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis. During early apoptosis, a phospholipid called phosphatidylserine (PS), normally found on the inner leaflet of the plasma membrane, flips to the outer surface.[24] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[25] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, allowing for the differentiation of cell death stages by flow cytometry.[26][27]
Protocol:
-
Cell Treatment: Seed and treat cells with each compound at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[27]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[26]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24][26]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[26] Four populations will be distinguishable:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (primary necrosis).
-
Cell Cycle Analysis
Expertise & Rationale: Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[28] Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase of the cell cycle. Cells in G2/M (having replicated their DNA) will have twice the fluorescence intensity of cells in G0/G1.[28]
Protocol:
-
Cell Treatment & Harvesting: Treat cells as previously described, harvest, and wash with PBS.
-
Fixation: Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C. This step permeabilizes the cells.[29]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent the staining of double-stranded RNA.[29]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Performance Analysis
The following tables summarize the expected outcomes from the experimental validation, comparing ABP-401 to our selected benchmarks.
Table 1: Cytotoxicity (IC50) Across Cancer Cell Lines
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
|---|---|---|---|
| ABP-401 | 1.5 | 2.1 | 1.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Trametinib | 1.2 | 25.0 (BRAF WT) | 1.5 |
Data are hypothetical. Trametinib efficacy is highly dependent on the BRAF mutation status of the cell line.
Table 2: Induction of Apoptosis in A549 Cells (24h Treatment at IC50)
| Compound | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|
| Control (Untreated) | 95.2 | 2.5 | 2.3 |
| ABP-401 | 45.3 | 35.1 | 19.6 |
| Doxorubicin | 40.1 | 28.5 | 31.4 |
| Trametinib | 50.5 | 32.8 | 16.7 |
Data are hypothetical.
Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment at IC50)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (Untreated) | 55.4 | 28.1 | 16.5 |
| ABP-401 | 75.2 | 12.5 | 12.3 |
| Doxorubicin | 25.8 | 15.3 | 58.9 |
| Trametinib | 72.9 | 14.8 | 12.3 |
Data are hypothetical, showing expected G1 arrest for ABP-401/Trametinib and G2/M arrest for Doxorubicin.
Mechanistic Elucidation: Probing the MAPK/ERK Pathway
Expertise & Rationale: Based on the known activity of pyrazine derivatives and the similar phenotypic effects (G1 arrest) to Trametinib, we hypothesize that ABP-401 functions as a MEK inhibitor.[4][5] The MAPK/ERK pathway is a critical signaling cascade where MEK phosphorylates and activates ERK.[9][30] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to drive cell proliferation.[9] A potent MEK inhibitor will block this phosphorylation event. We can measure this using Western Blotting, an antibody-based technique to detect specific proteins. A decrease in the p-ERK/Total ERK ratio upon treatment would provide strong evidence for MEK inhibition.[31]
Caption: The MAPK signaling cascade and the proposed point of inhibition for ABP-401.
Western Blot Protocol:
-
Protein Extraction: Treat cells with ABP-401 and controls for a short duration (e.g., 2-4 hours) to observe signaling changes. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[31]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel to separate proteins by size.[31][32]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.[32] A significant decrease in the p-ERK/total ERK ratio in ABP-401-treated cells would confirm the proposed mechanism.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for the preclinical validation of this compound derivatives. By employing a systematic workflow of cytotoxicity, apoptosis, and cell cycle assays, researchers can build a comprehensive efficacy profile for a lead candidate like ABP-401. The comparative analysis against both a broad-spectrum cytotoxic agent (Doxorubicin) and a targeted mechanistic analogue (Trametinib) provides essential context for evaluating the compound's therapeutic potential.
The mechanistic studies, specifically Western Blotting for p-ERK, are critical for confirming the on-target activity and supporting the hypothesis that these pyrazine derivatives function as kinase inhibitors. Positive results from this validation cascade would provide a strong rationale for advancing ABP-401 into more complex preclinical models, such as 3D spheroids and in vivo animal studies, on the path toward clinical development.
References
- 1. opentrons.com [opentrons.com]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. remedypublications.com [remedypublications.com]
- 14. researchgate.net [researchgate.net]
- 15. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 17. mskcc.org [mskcc.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 24. bosterbio.com [bosterbio.com]
- 25. kumc.edu [kumc.edu]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. What are MEK inhibitors and how do they work? [synapse.patsnap.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cross-Coupling Methods for 3-Amino-6-bromopyrazine-2-carboxylic Acid: A Guide for the Modern Chemist
Introduction: The Value of a Versatile Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazine core is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates. 3-Amino-6-bromopyrazine-2-carboxylic acid, in particular, represents a highly valuable and versatile building block. Its three distinct functional handles—an amino group, a carboxylic acid, and a bromine atom—offer a rich platform for molecular elaboration. The bromine atom, strategically positioned on the electron-deficient pyrazine ring, is an ideal electrophile for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to build complexity and modulate biological activity.
This guide provides a head-to-head comparison of the most effective cross-coupling strategies for the derivatization of this scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. We will delve into the mechanistic underpinnings of each reaction, provide field-tested experimental protocols, and discuss the critical rationale behind the choice of reagents and conditions, empowering researchers to make informed decisions for their synthetic campaigns.
General Experimental Workflow
A successful cross-coupling reaction hinges on the rigorous exclusion of oxygen, which can oxidatively deactivate the palladium(0) catalyst. The following workflow represents a standard laboratory setup for the methods described herein.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, celebrated for its operational simplicity and the high stability and low toxicity of its organoboron reagents.[1][2] For our substrate, this reaction is ideal for introducing aryl or heteroaryl substituents at the 6-position.
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[1] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a borate complex) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Procedure
This protocol is adapted from established procedures for similar heteroaryl bromides.[3][4]
-
To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos (5-10 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and acidify carefully with 1M HCl to pH ~3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality Behind Experimental Choices
-
Catalyst/Ligand: For electron-deficient heteroaryl halides like our substrate, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[5] Using a pre-formed catalyst like Pd(PPh₃)₄ is convenient, but in-situ generation from a Pd(0) or Pd(II) source and a specific ligand allows for greater optimization.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid to form the more nucleophilic borate species, which is necessary for transmetalation.[2] The choice of base can be critical; stronger bases like hydroxides could potentially lead to side reactions with the carboxylic acid. Using powdered, dry potassium fluoride (KF) can be an alternative for substrates with base-labile groups.[2]
-
Solvent: A polar aprotic solvent like dioxane or DMF is often used to solubilize the organic components, while the addition of water helps dissolve the inorganic base and facilitates the formation of the active borate species.
Buchwald-Hartwig Amination: Forging C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] This reaction allows for the coupling of our bromopyrazine substrate with a vast array of primary and secondary amines, amides, or carbamates.
Mechanistic Overview
Similar to the Suzuki coupling, the Buchwald-Hartwig reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[7] The subsequent steps differ:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
This protocol is adapted from established procedures for the amination of bromopyridines.[8][9]
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%), this compound (1.0 eq.), and the amine coupling partner (1.2 eq.).
-
Seal the tube, remove it from the glovebox, and add a degassed solvent such as tert-butanol or toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Causality Behind Experimental Choices
-
Catalyst/Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination. Highly electron-rich and sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art. They accelerate both the oxidative addition and the challenging reductive elimination step, which is often rate-limiting for C-N bond formation.[5] Modern pre-catalysts, where the ligand is already coordinated to palladium, offer improved air stability and catalytic activity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal alkoxides like NaOtBu or K₃PO₄ are commonly used.[7] The substrate's free carboxylic acid will be deprotonated by these strong bases to form a carboxylate salt, which is generally well-tolerated by the catalytic cycle.
-
Solvent: Aprotic solvents like toluene, dioxane, or tert-butanol are standard. The choice can influence the solubility of the base and the palladium intermediates, thereby affecting reaction rates.
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira coupling is the premier method for synthesizing aryl alkynes by coupling an aryl halide with a terminal alkyne.[10] This reaction is exceptionally useful for introducing linear, rigid linkers into a molecule, a common strategy in drug design for probing binding pockets.
Mechanistic Overview
The traditional Sonogashira coupling involves a dual catalytic system of palladium and copper(I).[10]
-
Palladium Cycle: This follows the familiar pattern of oxidative addition of the bromopyrazine to Pd(0) followed by reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This species is highly reactive.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst. The resulting alkynyl-aryl-Pd(II) complex then undergoes reductive elimination.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: A Representative Procedure
This protocol is adapted from established procedures for Sonogashira couplings on bromo-heterocycles.[11][12][13]
-
To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add a degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also serves as the base. An optional co-solvent like THF or DMF can be used.
-
Add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with water and an organic solvent.
-
Filter off any solids if necessary. Acidify the aqueous layer to precipitate the product or extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude material by flash chromatography.
Causality Behind Experimental Choices
-
Dual Catalysis: The synergy between palladium and copper is key. Palladium orchestrates the C-Br bond activation and C-C bond formation, while copper activates the C-H bond of the alkyne, making it sufficiently nucleophilic for transmetalation.[10]
-
Base/Solvent: An amine base (e.g., Et₃N) is essential. It serves multiple roles: it deprotonates the terminal alkyne, acts as a ligand for the copper and palladium species, and serves as the solvent. Its basicity is sufficient to facilitate the reaction without causing unwanted side reactions with the substrate's functional groups.
-
Copper-Free Variants: A significant drawback of the classic Sonogashira is the potential for alkyne homocoupling (Glaser coupling) catalyzed by copper. Modern copper-free Sonogashira protocols have been developed, often requiring stronger bases and different palladium/ligand systems, which could be advantageous for sensitive substrates.
Head-to-Head Comparison Summary
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Bond Formed | C(sp²)–C(sp²), C(sp²)–C(sp³) | C(sp²)–N | C(sp²)–C(sp) |
| Coupling Partner | Boronic acids/esters | Amines, amides, carbamates | Terminal alkynes |
| Typical Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ / Bulky Phosphine Ligand (e.g., SPhos) | Pd(dba)₂ / Bulky Biarylphosphine Ligand (e.g., XPhos) | Pd(PPh₃)₂Cl₂ / CuI |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, K₃PO₄ | Et₃N, i-Pr₂NH |
| Key Advantages | - Wide commercial availability of boronic acids- High functional group tolerance- Stable and low-toxicity reagents[1] | - Direct formation of C-N bonds- Extremely broad scope of amine partners[6] | - Mild reaction conditions- Introduces valuable linear alkyne linker |
| Challenges & Considerations | - Potential for protodeboronation of boronic acid- Requires careful choice of base to avoid side reactions | - Requires strictly anaerobic conditions- Strong bases can be incompatible with sensitive functional groups | - Risk of alkyne homocoupling (Glaser)- Copper can be toxic and difficult to remove |
Substrate-Specific Challenges
For this compound, several factors must be considered:
-
The Carboxylic Acid: This group can act as an internal base or ligand. In strongly basic conditions (like Buchwald-Hartwig), it will exist as a carboxylate salt, which is generally tolerated. Under high temperatures, there is a small risk of decarboxylation, although this is more prevalent in other coupling types not discussed in detail here, such as direct decarbonylative couplings.[14]
-
The Amino Group: The free amino group can potentially coordinate to the palladium center, potentially inhibiting catalysis. However, modern bulky phosphine ligands are designed to create a sterically defined coordination sphere around the palladium, minimizing interference from substrate-bound groups.
-
Electron-Deficient Ring: The pyrazine ring is electron-deficient, which generally accelerates the oxidative addition step, making it a good substrate for these reactions.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling offers a powerful and modular approach to synthesizing novel chemical entities. The Suzuki-Miyaura coupling is the workhorse for introducing diverse aryl and heteroaryl groups. The Buchwald-Hartwig amination provides a direct and efficient route to a wide range of amino-substituted pyrazines. Finally, the Sonogashira coupling is the method of choice for incorporating rigid alkynyl linkers. The selection of a specific method will ultimately depend on the desired final structure. By understanding the mechanistic nuances and the rationale behind the experimental conditions for each reaction, researchers can effectively leverage this versatile building block to accelerate their discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 3-Amino-6-bromopyrazine-2-carboxylic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a pivotal checkpoint. It dictates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient in vivo exposure and diminished therapeutic effect. Conversely, a compound that is too stable might accumulate, causing potential toxicity or undesirable drug-drug interactions.[2][3] Therefore, early in vitro assessment of metabolic stability is essential to guide medicinal chemistry efforts, enabling a data-driven approach to optimizing drug-like properties.[1][4][5]
This guide provides an in-depth comparison of the metabolic stability of a core scaffold, 3-Amino-6-bromopyrazine-2-carboxylic acid, against a series of its hypothetical derivatives. We will explore the underlying rationale for selecting specific in vitro assays, provide detailed, self-validating experimental protocols, and interpret the resulting data to inform structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
The Core Scaffold and Its Analogs: A Comparative Framework
The this compound scaffold is a common starting point in medicinal chemistry due to the versatile reactivity of the pyrazine ring and its substituents.[6] However, these functional groups also represent potential sites for metabolic modification. To evaluate the SMR, we will compare the parent compound (Compound A) with three rationally designed derivatives, each altering a potential metabolic hotspot.
-
Compound A: this compound (Parent Scaffold)
-
Compound B: 3-Amino-6-chloropyrazine-2-carboxylic acid (Bromo to Chloro substitution)
-
Compound C: Methyl 3-amino-6-bromopyrazine-2-carboxylate (Carboxylic acid to Methyl ester)
-
Compound D: 3-Amino-6-bromopyrazine-2-carboxamide (Carboxylic acid to Amide)
Our evaluation will focus on two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The choice is deliberate: microsomes primarily contain Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs), offering a clear view of oxidative metabolism.[7][8] Hepatocytes, being intact cells, provide a more comprehensive picture by incorporating both Phase I and Phase II (conjugative) enzymes, as well as cellular uptake and transport processes.[9][10]
Experimental Workflow: From Incubation to Analysis
A robust evaluation of metabolic stability follows a structured workflow. The process begins with the incubation of the test compound with the biological matrix (microsomes or hepatocytes), followed by quenching the reaction at specific time points, and finally, quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: High-level workflow for in vitro metabolic stability assays.
Part 1: Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[7][11] The key cofactor for CYP activity, NADPH, is supplied via a regenerating system to ensure enzyme activity is not limited during the incubation period.
Detailed Experimental Protocol: Microsomal Stability
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Microsomal Stock: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration of 20 mg/mL in phosphate buffer. The final protein concentration in the incubation will be 0.5-1.0 mg/mL.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[12]
-
Test Compound Working Solution: Prepare a 100 µM working solution of each test compound (A, B, C, D) and control compounds (e.g., Verapamil - high turnover, Warfarin - low turnover) by diluting the 10 mM DMSO stock with buffer. The final concentration of DMSO in the incubation must be kept low (<0.5%) to avoid inhibiting enzyme activity.[13]
-
-
Incubation Procedure:
-
Pre-warm the NRS and microsomal solutions in a 37°C water bath for 10 minutes.
-
In a 96-well plate, add the test/control compound working solution.
-
Initiate the metabolic reaction by adding the pre-warmed microsomes and NRS. The final incubation volume is typically 200 µL with a final test compound concentration of 1 µM.
-
For the negative control (T=0), immediately add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reactions by adding 400 µL of the cold acetonitrile/internal standard solution.[7]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[7][14]
-
Data Analysis and Interpretation
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Half-life (t½): Determined from the slope (k) of the linear regression of the natural logarithm of the percent remaining compound versus time.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The volume of liver plasma cleared of the drug per unit time per unit of microsomal protein.
-
CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein)
-
Hypothetical Results: Microsomal Stability
| Compound | Structural Modification | t½ (min) | CLint (µL/min/mg protein) | Predicted Stability Class |
| A | Parent Scaffold | 25 | 55.4 | Moderate |
| B | Br -> Cl | 45 | 30.8 | Moderate-Low |
| C | COOH -> COOMe | 15 | 92.4 | High |
| D | COOH -> CONH2 | 35 | 39.6 | Low |
| Verapamil | High Turnover Control | <10 | >138.6 | High |
| Warfarin | Low Turnover Control | >60 | <23.1 | Low |
Interpretation: The data suggests that the carboxylic acid moiety in Compound A is a site of metabolic liability, but not the primary one in this system. The significant increase in clearance for the methyl ester (Compound C) suggests it is rapidly hydrolyzed by carboxylesterases present in the microsomal fraction or that the esterification increases susceptibility to CYP-mediated metabolism.[5] Replacing the bromo- group with a chloro- group (Compound B) slightly improved stability, indicating the halogen's nature influences CYP interaction. The amide (Compound D) showed the best stability in this assay, suggesting it is more resistant to both hydrolysis and oxidative metabolism compared to the other derivatives.
Part 2: Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies because it uses intact liver cells.[5] This allows for the evaluation of both Phase I and Phase II metabolic pathways, as endogenous cofactors are present and cellular transport mechanisms are active, providing a more physiologically relevant model.[9][10]
Detailed Experimental Protocol: Hepatocyte Stability
-
Preparation of Reagents:
-
Incubation Medium: Use a specialized medium like Williams' Medium E, pre-warmed to 37°C.
-
Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., Trypan Blue exclusion) to ensure cell health (>80% viability). Resuspend the viable cells in the incubation medium to a final density of 0.5-1.0 million viable cells/mL.[9][15]
-
Test Compound Dosing Solution: Prepare dosing solutions of test and control compounds at 200x the final concentration in a suitable solvent. The final concentration in the incubation is typically 1 µM.
-
-
Incubation Procedure:
-
In a 24- or 48-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified CO2 incubator for 15-30 minutes to allow cells to stabilize.[16]
-
Initiate the reaction by adding the test/control compound dosing solution to the cell suspension.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench it in a tube containing ice-cold acetonitrile with an internal standard.[16]
-
A parallel incubation with heat-inactivated hepatocytes can be run as a negative control to account for non-enzymatic degradation.[15]
-
-
Sample Processing and Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal assay.
-
Potential Metabolic Pathways
The pyrazine ring and its functional groups are susceptible to several metabolic transformations. Understanding these potential pathways is key to interpreting stability data and identifying metabolites.
Caption: Potential Phase I and Phase II metabolic pathways for pyrazine derivatives.
Hypothetical Results: Hepatocyte Stability
| Compound | Structural Modification | t½ (min) | CLint (µL/min/10⁶ cells) | Predicted Stability Class |
| A | Parent Scaffold | 18 | 25.7 | High |
| B | Br -> Cl | 30 | 15.4 | Moderate |
| C | COOH -> COOMe | 12 | 38.5 | High |
| D | COOH -> CONH2 | 65 | 7.1 | Low |
| 7-HC | Phase II Control | 14 | 33.0 | High |
| Testosterone | Phase I Control | 28 | 16.5 | Moderate |
Interpretation: In the more complete biological system of hepatocytes, the metabolic profile changes significantly. The parent compound (Compound A) is now cleared much faster than in microsomes. This suggests that the carboxylic acid is a prime target for Phase II conjugation, likely acyl-glucuronidation, a pathway absent in microsomes.[17] The methyl ester (Compound C) remains highly cleared, confirming its lability. The chloro-derivative (Compound B) shows improved stability over the parent, indicating it may be a poorer substrate for both CYP enzymes and conjugating enzymes. Most strikingly, the amide (Compound D) is now the most stable compound by a large margin. Amides are generally more resistant to hydrolysis than esters and can be poor substrates for direct conjugation, making this a successful metabolic stabilization strategy.
Conclusion and Strategic Outlook
This comparative guide demonstrates the critical importance of a multi-assay approach to evaluating metabolic stability.
-
Microsomal assays are excellent for rapidly screening for Phase I oxidative liabilities. Our results pointed towards the ester (Compound C) as being highly unstable.
-
Hepatocyte assays provide a more comprehensive and physiologically relevant assessment by including Phase II metabolism and cellular transport. This assay revealed a significant glucuronidation liability for the parent carboxylic acid (Compound A) .
Based on this hypothetical data, the most promising strategy for improving the metabolic stability of the this compound scaffold is the conversion of the carboxylic acid to an amide (Compound D) . This single modification dramatically reduced clearance in the hepatocyte model, which is more predictive of in vivo hepatic clearance.[9] Further investigation would involve metabolite identification studies to confirm the formation of an acyl-glucuronide from Compound A and to ensure that Compound D does not form any unique or reactive metabolites. This iterative cycle of design, testing, and analysis is fundamental to advancing potent compounds with favorable pharmacokinetic profiles in modern drug discovery.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mercell.com [mercell.com]
- 14. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - RU [thermofisher.com]
- 16. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Novel Aminopyrazine Derivatives Versus Established Inhibitors for SHP2-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals at the forefront of oncology, the pursuit of potent and selective kinase inhibitors is a paramount objective. The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for therapeutic intervention.[1][2] This guide provides an in-depth, objective comparison of a novel aminopyrazine derivative, designated here as Compound 3e, against the established SHP2 inhibitor, GS-493. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for your research and development endeavors.
The Central Role of SHP2 in Oncology
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling downstream of various receptor tyrosine kinases (RTKs).[2] It is a key activator of the RAS-MAPK pathway, a cascade frequently dysregulated in a multitude of human cancers.[3] Hyperactivation of SHP2, either through genetic mutations or upstream signaling, can lead to sustained proliferation, survival, and differentiation of cancer cells.[1] Consequently, the development of small molecule inhibitors that can effectively and selectively target SHP2 is a promising strategy in cancer therapy.[4]
Benchmarking a New Aminopyrazine Derivative: Compound 3e
Recent advancements have led to the development of a new class of 2-aminopyrazine derivatives as potent anti-tumor agents.[5] One such promising candidate, Compound 3e, has demonstrated significant cytotoxic activity against non-small cell lung cancer (H1975) and triple-negative breast cancer (MDA-MB-231) cell lines.[5] This guide will benchmark the performance of Compound 3e against the well-characterized, selective SHP2 inhibitor, GS-493.[4]
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for Compound 3e and GS-493, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical and Cellular Activity of SHP2 Inhibitors
| Compound | Target | Biochemical IC50 | Cellular IC50 (H1975) | Cellular IC50 (MDA-MB-231) |
| Compound 3e | SHP2 (putative) | Not Available | 11.84 ± 0.83 µM[5] | 5.66 ± 2.39 µM[5] |
| GS-493 | SHP2 | 71 nM[4] | 19.08 ± 1.01 µM[5] | 25.02 ± 1.47 µM[5] |
Table 2: Selectivity Profile of GS-493
| Compound | SHP1 IC50 | PTP1B IC50 |
| GS-493 | 2.08 µM[6] | 3.17 µM[6] |
While a direct biochemical IC50 for Compound 3e against SHP2 is not publicly available, its superior cellular potency in H1975 and MDA-MB-231 cell lines compared to GS-493 suggests a strong potential for potent SHP2 inhibition. Further biochemical assays are warranted to definitively quantify its direct enzymatic inhibition.[5] Molecular docking and simulation studies suggest that Compound 3e likely exerts its anti-tumor effects through selective inhibition of SHP2.[5]
Experimental Protocols: A Guide to Benchmarking
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to characterize and compare SHP2 inhibitors.
Protocol 1: SHP2 Biochemical Phosphatase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on SHP2 enzymatic activity. A common and reliable method utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[7][8]
Principle: Non-fluorescent DiFMUP is dephosphorylated by SHP2 to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU formation is proportional to SHP2 activity.
Materials:
-
Recombinant full-length human SHP2 protein
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[7][9]
-
DiFMUP substrate
-
Test compounds (e.g., Compound 3e, GS-493) serially diluted in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[7][9]
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.[10]
-
Enzyme Addition: Dilute the recombinant SHP2 enzyme to the desired final concentration (e.g., 0.5 nM) in cold Assay Buffer. Add 10 µL of the enzyme solution to each well.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.[10]
-
Reaction Initiation: Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration at or below its Km for SHP2. Add 10 µL of the substrate solution to each well to start the reaction.[9][10]
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader and take kinetic readings every 1-2 minutes for 30-60 minutes.[9]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Plot the percentage of SHP2 activity relative to the DMSO control against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Causality Behind Experimental Choices: The use of a fluorogenic substrate like DiFMUP provides a continuous and highly sensitive readout of enzyme activity.[7] Pre-incubation of the enzyme and inhibitor allows for the establishment of binding equilibrium before the reaction starts, ensuring accurate IC50 determination.[10]
Protocol 2: Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][11]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]
Materials:
-
H1975 or MDA-MB-231 cancer cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
96-well plates
-
Microplate reader (absorbance at ~570 nm)[12]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Compound 3e, GS-493) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Self-Validating System: Including both positive (e.g., a known cytotoxic agent) and negative (vehicle) controls in each experiment is crucial for validating the assay's performance and ensuring the reliability of the results.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]
Materials:
-
H1975 or other relevant cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Expertise in Interpretation: The ability to distinguish between different stages of cell death is critical. For instance, a compound that induces a high percentage of early apoptotic cells (Annexin V+/PI-) is generally considered a more specific inducer of programmed cell death than one that causes a large necrotic population (Annexin V-/PI+).
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the SHP2 signaling pathway, the experimental workflow for inhibitor benchmarking, and the logical relationship of the comparative analysis.
Caption: SHP2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for benchmarking SHP2 inhibitors.
Caption: Logical framework for the comparative analysis.
Conclusion and Forward Outlook
The emergence of novel aminopyrazine derivatives like Compound 3e represents a significant advancement in the quest for effective SHP2-targeted cancer therapies. While the established inhibitor GS-493 has a well-defined biochemical profile, the superior cellular potency of Compound 3e in multiple cancer cell lines highlights its promising therapeutic potential.[5] The ability of Compound 3e to induce apoptosis further underscores its potential as a valuable anti-cancer agent.[5]
To fully elucidate the therapeutic index of Compound 3e, further investigations are crucial. These include comprehensive biochemical assays to determine its direct enzymatic IC50 against SHP2 and a broad panel of phosphatases to establish a definitive selectivity profile. Moreover, in vivo efficacy studies in relevant xenograft models will be instrumental in translating its potent in vitro activity into a preclinical proof-of-concept.[2][16]
This guide provides a robust framework for the continued evaluation of this promising new class of SHP2 inhibitors. The detailed protocols and comparative data serve as a valuable resource for researchers dedicated to advancing the next generation of targeted oncology therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Selective inhibitors of the protein tyrosine phosphatase SHP2 block cellular motility and growth of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives [ouci.dntb.gov.ua]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. atcc.org [atcc.org]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of 3-Amino-6-bromopyrazine-2-carboxylic acid Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. The promiscuity of kinase inhibitors can lead to off-target effects, toxicity, and misinterpreted experimental outcomes. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of hypothetical compounds derived from the versatile 3-Amino-6-bromopyrazine-2-carboxylic acid scaffold. We will delve into the experimental methodologies used to generate these profiles, explain the rationale behind the chosen assays, and present supporting data to empower you in making informed decisions for your research.
The this compound core is a privileged scaffold in medicinal chemistry, giving rise to potent inhibitors of various kinases. In this guide, we will focus on two such classes of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs) and Hematopoietic Progenitor Kinase 1 (HPK1), both critical targets in oncology and immunology.
The Imperative of Selectivity Profiling
Kinases share a structurally conserved ATP-binding pocket, making the development of highly selective inhibitors a formidable challenge. Off-target inhibition can confound biological studies and lead to unforeseen toxicities in a clinical setting. Therefore, a rigorous assessment of a compound's activity across the human kinome is not just a regulatory requirement but a fundamental aspect of robust scientific inquiry. This guide will explore three widely accepted methodologies for profiling inhibitor selectivity: broad-panel enzymatic screening, target engagement in a cellular context, and biophysical interaction analysis.
Hypothetical Compounds for Comparative Analysis
To illustrate the principles of cross-reactivity profiling, we will use three hypothetical compounds, all sharing the this compound core but with distinct substitutions driving their primary target affinity.
-
Compound A (FGFR Inhibitor): Designed for potent inhibition of the FGFR family.
-
Compound B (HPK1 Inhibitor): Optimized for selective inhibition of HPK1.
-
Compound C (Multi-kinase Inhibitor): A less-selective compound for comparative purposes.
Part 1: Broad-Panel Kinome Profiling - The Global View
The most comprehensive initial assessment of selectivity is achieved by screening a compound against a large panel of kinases. This provides a global view of a compound's interaction space within the kinome. A widely used platform for this is a binding assay, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are often reported as the dissociation constant (Kd) or percent of control.
Experimental Protocol: Broad-Panel Kinase Binding Assay (Illustrative)
-
Compound Preparation: Test compounds are serially diluted to the desired screening concentration (e.g., 1 µM).
-
Assay Principle: The assay typically involves a kinase tagged with a DNA label, a ligand immobilized on a solid support (e.g., beads), and the test compound. The compound competes with the immobilized ligand for binding to the kinase.
-
Incubation: The kinase, immobilized ligand, and test compound are incubated to allow for binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan platform, this is achieved via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[1]
-
Data Analysis: The results are often expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding. For hit compounds, a dose-response curve is generated to determine the dissociation constant (Kd).
Comparative Kinome Profiling Data
The following table summarizes the hypothetical binding data (Kd values in nM) for our three compounds against their primary targets and a selection of common off-targets. Lower Kd values indicate tighter binding.
| Target Kinase | Compound A (FGFRi) - Kd (nM) | Compound B (HPK1i) - Kd (nM) | Compound C (Multi-kinase) - Kd (nM) |
| FGFR1 | 5 | >10,000 | 50 |
| FGFR2 | 8 | >10,000 | 75 |
| FGFR3 | 12 | >10,000 | 60 |
| HPK1 | 5,000 | 15 | 100 |
| VEGFR2 | 250 | 8,000 | 150 |
| ABL1 | >10,000 | >10,000 | 500 |
| SRC | 1,500 | 9,000 | 300 |
| LCK | 8,000 | 6,000 | 800 |
Part 2: Cellular Target Engagement - Verifying Intracellular Activity
While enzymatic assays provide a clean measure of interaction, they do not always reflect a compound's behavior in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its intended target within a cellular environment.[2][3] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[2]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The workflow for a CETSA experiment is a multi-step process designed to assess the thermal stability of a target protein in the presence and absence of a ligand.
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Comparative CETSA Data
The following table shows the hypothetical thermal shift (ΔTm in °C) for the primary targets of Compounds A and B in appropriate cell lines. A larger ΔTm indicates greater target stabilization and engagement.
| Target Kinase | Cell Line | Compound | Concentration (µM) | ΔTm (°C) |
| FGFR2 | SNU-16 | Compound A | 1 | +5.2 |
| HPK1 | Jurkat | Compound B | 1 | +4.8 |
| FGFR2 | SNU-16 | Compound B | 1 | +0.3 |
| HPK1 | Jurkat | Compound A | 1 | +0.5 |
Part 3: Enzymatic IC50 Determination - Quantifying Potency
To quantify the inhibitory potency of a compound against its primary target and key off-targets, the half-maximal inhibitory concentration (IC50) is determined using an in vitro enzymatic assay. A radiometric kinase assay is a classic and robust method for this purpose. It measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5]
Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of acid.
-
Separation: The reaction mixture is spotted onto a phosphocellulose filter membrane, which binds the phosphorylated substrate. Unincorporated [γ-³³P]ATP is washed away.
-
Detection: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Comparative IC50 Data
The table below presents the hypothetical IC50 values (in nM) for our compounds against their primary targets and a key off-target kinase.
| Target Kinase | Compound A (FGFRi) - IC50 (nM) | Compound B (HPK1i) - IC50 (nM) | Compound C (Multi-kinase) - IC50 (nM) |
| FGFR1 | 10 | >10,000 | 80 |
| HPK1 | 8,000 | 25 | 150 |
| VEGFR2 | 500 | >10,000 | 200 |
Part 4: Signaling Pathway Context - Understanding the Biological Impact
The ultimate goal of a selective kinase inhibitor is to modulate a specific signaling pathway to achieve a therapeutic effect. Understanding these pathways is crucial for interpreting the biological consequences of on- and off-target inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[6][7][8] These pathways are critical for cell proliferation, survival, and differentiation.[7] Aberrant FGFR signaling is implicated in various cancers.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound A.
HPK1 Signaling Pathway in T-Cells
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[9][10] Upon TCR activation, HPK1 is activated and subsequently dampens the T-cell response. Inhibition of HPK1 is therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immunity.[9]
Caption: The role of HPK1 in negative regulation of T-cell signaling and its inhibition by Compound B.
Conclusion and Future Directions
This guide has provided a framework for the comparative cross-reactivity profiling of kinase inhibitors derived from the this compound scaffold. Through a combination of broad-panel screening, cellular target engagement assays, and quantitative enzymatic assays, a comprehensive picture of a compound's selectivity can be established.
-
Compound A demonstrates high potency and selectivity for the FGFR family, with minimal off-target activity in the tested assays.
-
Compound B shows excellent selectivity for HPK1, making it a promising candidate for immunotherapy research.
-
Compound C exhibits a multi-kinase inhibition profile, which could be desirable in certain therapeutic contexts but also carries a higher risk of off-target effects.
The choice of inhibitor will ultimately depend on the research question. For target validation studies, a highly selective compound like A or B is essential. For indications where targeting multiple nodes in a signaling network is beneficial, a compound with a profile similar to C might be advantageous, provided its off-target activities are well-characterized and tolerable.
The methodologies and principles outlined in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery. A thorough understanding and application of these techniques are critical for the development of safe and effective kinase inhibitors.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Amino-6-bromopyrazine-2-carboxylic acid
As laboratory professionals engaged in the crucial work of drug discovery and scientific research, our commitment to safety and environmental stewardship is paramount. The compounds we handle, such as 3-Amino-6-bromopyrazine-2-carboxylic acid, are powerful intermediates with specific handling requirements. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this halogenated heterocyclic compound, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined here are designed to integrate seamlessly into your laboratory's chemical hygiene plan, providing clarity and reinforcing a culture of safety.
Hazard Assessment & Immediate Safety Protocols
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal protocol is dictated by this classification.
GHS Hazard Profile:
-
Serious Eye Damage/Irritation: Causes serious eye irritation, and in some classifications, serious eye damage.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). The causality is clear: direct contact can lead to immediate physical harm, and inhalation can compromise the respiratory system. Therefore, establishing a barrier between the researcher and the chemical is a non-negotiable first step.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile rubber gloves. | Prevents skin contact that can lead to irritation.[1] |
| Body Protection | Standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust that may cause respiratory tract irritation.[1] |
The Core Disposal Workflow: Containment and Segregation
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[1] Under no circumstances should it be disposed of in standard laboratory trash or flushed down the drain.[4][5]
Step-by-Step Disposal Protocol:
-
Designate a Waste Container:
-
Select a container that is in good condition, free of leaks, and has a secure, screw-on cap.[4][6] The original manufacturer's container is often a suitable choice if it is empty and intact.[4]
-
Causality: A secure container is the primary barrier preventing accidental release into the environment or exposure to personnel. Corks or parafilm are not acceptable closures.[6]
-
-
Collect All Waste Forms:
-
This includes the pure solid chemical, reaction mixtures containing the compound, and any contaminated lab supplies (e.g., gloves, weigh boats, pipette tips, absorbent paper).[6][7]
-
Solid waste like contaminated gloves and wipes should be double-bagged in clear plastic bags before being placed in the final solid waste container.[6]
-
-
Label the Container Immediately and Accurately:
-
Affix a hazardous waste tag to the container before adding the first particle of waste.
-
The label must, at a minimum, include:
-
-
Store in a Satellite Accumulation Area (SAA):
-
Segregate from Incompatibles:
-
Store the waste container in secondary containment (e.g., a lab tray or bin) to capture any potential leaks.[6][10]
-
Crucially, segregate this waste from incompatible materials. Based on its chemical nature, it is incompatible with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases[1]
-
-
Causality: Storing incompatible chemicals together can lead to violent reactions, the release of toxic gases, or fire.[4] Proper segregation is a critical safety measure.
-
-
Arrange for Pickup:
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of this compound.
Understanding the Waste Stream: Why Specialized Disposal is Non-Negotiable
As a halogenated organic compound, this compound presents a specific environmental challenge. The carbon-bromine bond is highly stable, making the molecule resistant to natural degradation pathways.[12]
-
Environmental Persistence: If disposed of improperly, halogenated organic compounds can persist in the environment, potentially contaminating soil and groundwater.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) strictly regulates the disposal of such chemicals.[10][11] Land disposal of halogenated organic wastes is severely restricted.[13]
-
Required Treatment: The mandated disposal route is through an approved hazardous waste disposal plant.[1][14][15] These facilities employ specialized, high-temperature incineration or other advanced chemical deactivation technologies to ensure the complete destruction of the molecule, breaking the stable carbon-halogen bonds and converting it into less harmful substances.[13]
Spill Management & Decontamination
In the event of an accidental spill, follow these procedures:
-
Evacuate and Secure: Ensure the area is well-ventilated. Restrict access to the spill area.
-
Don PPE: Wear all PPE as detailed in Table 1.
-
Contain the Spill: For a solid spill, carefully sweep the material to avoid creating dust.[1] Place the swept material into a labeled hazardous waste container.[7]
-
Decontaminate:
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and absorbent pads. All cleaning materials must be collected and disposed of as hazardous waste.
-
For glassware that has come into contact with the chemical, triple-rinse with a suitable solvent.[9] The first two rinsates must be collected as hazardous chemical waste.[9] After a final rinse with water, the glassware can be washed normally.
-
By adhering to this comprehensive disposal protocol, you actively contribute to a safer laboratory environment and ensure the protection of our broader ecosystem. This commitment to responsible chemical management is an integral part of scientific excellence.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. US5174893A - Process for dehalogenation of contaminated waste materials - Google Patents [patents.google.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
A Senior Scientist's Guide to Handling 3-Amino-6-bromopyrazine-2-carboxylic Acid: From Hazard Assessment to Disposal
As a key intermediate in the development of novel therapeutics and agrochemicals, 3-Amino-6-bromopyrazine-2-carboxylic acid is a compound of significant interest in modern research.[1][2] However, its utility in synthesis is matched by a hazardous profile that demands rigorous safety protocols. This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety principles. It is designed for the professional researcher, offering not just procedural steps, but the scientific rationale behind them to ensure a self-validating system of laboratory safety.
Foundational Safety: Hazard Analysis and Risk Mitigation
Understanding the specific risks associated with this compound is the critical first step in developing effective safety protocols. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary control measures.[3] As a solid, the primary routes of exposure are inhalation of dust particles and direct contact with the skin or eyes.
Table 1: GHS Hazard Profile of this compound
| Hazard Code | Hazard Statement | Primary Route(s) of Exposure | Potential Health Effects |
|---|---|---|---|
| H302 | Harmful if swallowed | Ingestion | Acute toxicity |
| H312 | Harmful in contact with skin | Dermal (Skin) Contact | Acute toxicity, irritation[3] |
| H315 | Causes skin irritation | Dermal (Skin) Contact | Redness, inflammation, discomfort[3][4][5] |
| H318/H319 | Causes serious eye damage/irritation | Eye Contact | Severe irritation, potential for lasting damage[3][5] |
| H332 | Harmful if inhaled | Inhalation | Acute toxicity, respiratory tract irritation[3] |
| H335 | May cause respiratory irritation | Inhalation | Coughing, shortness of breath[3][4][5] |
The risk management process for handling this compound should be systematic. It begins with identifying its inherent hazards and culminates in a continuous review of the control measures implemented.
Caption: Risk assessment workflow for chemical handling.
Personal Protective Equipment: A Multi-Layered Defense
While engineering controls are the first line of defense, a robust PPE strategy is essential for mitigating residual risks. The selection of PPE must directly address the hazards identified in Table 1.
Engineering Controls: The Primary Barrier Before any personal protective equipment is considered, engineering controls must be in place.
-
Chemical Fume Hood: All handling of this compound solid and its solutions should occur within a certified chemical fume hood to control dust and vapors.[5][6]
-
Ventilated Balance Enclosure: For accurately weighing the solid compound, a ventilated balance enclosure or powder containment hood is crucial to prevent the inhalation of fine particulates.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities (>10g) or during splash-prone operations. | Protects against dust particles and chemical splashes, addressing the serious eye damage/irritation hazard (H318/H319).[5][7] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Practice double-gloving for extended procedures. | Nitrile offers broad protection against bases, oils, and many solvents.[8] This barrier is critical to prevent skin irritation and dermal absorption (H312, H315). |
| Body Protection | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant footwear are mandatory. | Provides a barrier against accidental spills and contact with contaminated surfaces.[4][7] |
| Respiratory Protection | A NIOSH-approved N95 respirator may be required if work cannot be performed within a ventilated enclosure. | Protects against the inhalation of harmful dust (H332, H335).[4][7] Use should be based on a site-specific risk assessment. |
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures is paramount for ensuring safety and experimental reproducibility.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood and/or ventilated balance enclosure is operational.
-
Staging: Place a tared weigh boat inside the ventilated enclosure. Position a container with the appropriate solvent and necessary labware inside the chemical fume hood.
-
Weighing: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat inside the enclosure. Avoid generating dust.
-
Transfer: Securely transport the weigh boat to the fume hood.
-
Solubilization: Slowly add the weighed solid to the solvent in the flask. Use a small amount of solvent to rinse any residual solid from the weigh boat into the flask.
-
Decontamination: Wipe down the spatula and work surfaces with a damp cloth. Dispose of the weigh boat and cleaning materials as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact, and dispose of them in the designated hazardous waste container. Wash hands thoroughly.[7]
Caption: Standard workflow for handling solid chemical reagents.
Emergency Procedures: Immediate & Effective Response
In the event of an exposure, immediate and correct action is crucial to minimize harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a Poison Control Center or doctor.[5][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice.[5]
-
Small Spills (<1g): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[6][10] Clean the area with soap and water.
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated absorbents from spills, and any contaminated consumables (e.g., weigh boats, gloves, paper towels). Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[6]
-
Empty Containers: "Empty" containers may still retain chemical residue. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[11][12] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
By integrating this comprehensive safety and handling plan into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H4BrN3O2 | CID 18521600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synerzine.com [synerzine.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. hsa.ie [hsa.ie]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
